Product packaging for ACS-67(Cat. No.:CAS No. 1088434-86-9)

ACS-67

Cat. No.: B605159
CAS No.: 1088434-86-9
M. Wt: 598.8 g/mol
InChI Key: JEEWZRQQYWVJCX-WEWVERJPSA-N
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Description

Latanoprost is an F-series prostaglandin (PG) analog which has been approved for use as an ocular hypotensive drug for the treatment of glaucoma. Latanoprost is an isopropyl ester, a prodrug form which is converted to latanoprost (free acid) by endogenous esterase enzymes. The free acid form is 200 times more potent than latanoprost as an FP receptor ligand for the human recombinant FP receptor. ACS 67 is an analog of latanoprost (free acid) that contains a hydrogen sulfide releasing component conjugated to the latanoprost carboxyl group. In glaucomatous pigmented rabbits, ACS 67 reduced intra-ocular pressure (IOP) more rapidly and to a greater extent than latanoprost (15 versus 25.5 mm Hg at four hours) at a dose of 0.005% for each compound. ACS 67 also increased the levels of reduced glutathione and cGMP in the aqueous humor of glaucomatous pigmented rabbits better than latanoprost.>ACS67 is an F-series prostaglandin (PG) analog for treatment of glaucoma. ACS 67 reduces intra-ocular pressure (IOP) and increases levels of reduced glutathione and cGMP in the aqueous humor of glaucomatous pigmented rabbits. ACS67 also acts as a neuroprotectant that stimulates GSH levels.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H38O5S3 B605159 ACS-67 CAS No. 1088434-86-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(5-sulfanylidenedithiol-3-yl)phenyl] (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38O5S3/c33-24(15-12-22-8-4-3-5-9-22)16-19-27-26(28(34)20-29(27)35)10-6-1-2-7-11-31(36)37-25-17-13-23(14-18-25)30-21-32(38)40-39-30/h1,3-6,8-9,13-14,17-18,21,24,26-29,33-35H,2,7,10-12,15-16,19-20H2/b6-1-/t24-,26+,27+,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEWZRQQYWVJCX-WEWVERJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CC=CCCCC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)CCC(CCC4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)CC[C@H](CCC4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1088434-86-9
Record name ACS-67
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088434869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACS-67
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B0T2KE6BL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Zeolitic Imidazolate Framework-67 (ZIF-67)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of Zeolitic Imidazolate Framework-67 (ZIF-67), a prominent member of the metal-organic framework (MOF) family. ZIF-67 has garnered significant attention for its potential applications in catalysis, gas separation, and notably, as a carrier for targeted drug delivery, owing to its unique structural characteristics.

Core Structure and Crystallography

ZIF-67 is a cobalt-based zeolitic imidazolate framework. Its structure consists of cobalt(II) ions acting as metal centers, which are tetrahedrally coordinated by the nitrogen atoms of 2-methylimidazolate (mIm) linkers.[1] This specific coordination results in a framework with a sodalite (SOD) topology, analogous to aluminosilicate zeolites.[1] The framework is characterized by a three-dimensional, crystalline, and highly porous structure.[2]

The repeating unit of ZIF-67 features large cavities, approximately 11.4 to 11.6 Å in diameter, which are accessible through narrow apertures or "windows" of about 3.3 to 3.4 Å.[3][4] This well-defined microporosity is a key feature for its application in molecular sieving and as a host for guest molecules, such as drugs. The high degree of crystallinity is typically confirmed by sharp diffraction peaks in its Powder X-ray Diffraction (PXRD) pattern.[5]

Table 1: Crystallographic and Structural Parameters of ZIF-67

ParameterValueReference
Crystal SystemCubic[2]
TopologySodalite (SOD)[1]
Metal CenterCo(II)[1]
Organic Linker2-methylimidazolate (mIm)[1]
Pore/Cavity Diameter~11.4 - 11.6 Å[3][4]
Aperture/Window Size~3.3 - 3.4 Å[3][4]
Chemical FormulaC₈H₁₀CoN₄[1]

Physicochemical Properties

The distinct structure of ZIF-67 imparts several important physicochemical properties, including high porosity and thermal stability. These properties are crucial for its performance in various applications.

Porosity and Surface Area: ZIF-67 exhibits a remarkably high specific surface area, typically measured by the Brunauer-Emmett-Teller (BET) method from nitrogen adsorption-desorption isotherms. Reported BET surface areas vary depending on the synthesis method and activation process but generally fall in the range of 1200 to over 2000 m²/g.[3][4][6][7] This large surface area provides abundant active sites for adsorption and catalysis.[3]

Thermal Stability: Thermogravimetric analysis (TGA) shows that ZIF-67 possesses excellent thermal stability. The framework is generally stable up to temperatures of 450-500 °C in an inert atmosphere, after which the organic linkers begin to decompose.[1][5][7] This robustness allows for its use in applications requiring elevated temperatures.

Table 2: Quantitative Physicochemical Data for ZIF-67

PropertyTypical Value RangeReference(s)
BET Surface Area1200 - 2414 m²/g[3][4][6][7][8][9]
Pore Volume~0.67 - 1.37 cm³/g[2][9]
Decomposition Temperature~450 - 500 °C[5][7]

Experimental Protocols

The synthesis and characterization of ZIF-67 involve well-established laboratory procedures. Below are typical protocols for its preparation and analysis.

3.1. Synthesis of ZIF-67 (Room Temperature Method)

This protocol is adapted from methods reported for the facile synthesis of ZIF-67 in methanol at ambient temperature.[10][11][12]

  • Preparation of Precursor Solutions:

    • Solution A (Metal Source): Dissolve 1.436 g of cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O) in 100 mL of methanol.[10][11]

    • Solution B (Ligand Source): Dissolve 3.244 g of 2-methylimidazole (2-MeIm) in 100 mL of methanol.[10][11]

  • Mixing and Reaction:

    • Slowly pour Solution A into Solution B while stirring vigorously at room temperature. The solution will turn a dark purple color, indicating the formation of the ZIF-67 framework.[10][11]

  • Crystallization:

    • Continue stirring the mixture at room temperature for 3 to 24 hours.[10][11][12] Following the stirring period, allow the solution to stand without agitation for 24 hours to permit the crystals to fully form and settle.[10][11]

  • Product Collection and Purification:

    • Collect the purple precipitate by centrifugation at approximately 5000-6000 rpm for 15-20 minutes.[10][11][12]

    • Wash the collected product multiple times with fresh methanol to remove any unreacted precursors.[12]

    • Dry the final product in a vacuum oven at 50-100 °C overnight.[7][12]

3.2. Characterization Techniques

  • Powder X-ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the synthesized ZIF-67. The resulting diffraction pattern is compared with simulated patterns or previously reported data.[9][13]

  • Scanning Electron Microscopy (SEM): Employed to investigate the morphology and particle size of the ZIF-67 crystals, which typically exhibit a distinct rhombic dodecahedral shape.[5][13]

  • Thermogravimetric Analysis (TGA): Performed to evaluate the thermal stability of the material by measuring weight loss as a function of temperature under a controlled atmosphere.[5][13]

  • N₂ Adsorption-Desorption Analysis (BET): Utilized to determine the specific surface area and pore size distribution of the ZIF-67 framework.[3][13]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the structure and confirm the coordination between the cobalt ions and the 2-methylimidazole linkers.[5][10]

Visualized Workflows and Applications

4.1. Experimental Workflow: Synthesis and Characterization of ZIF-67

The following diagram illustrates the typical workflow for the synthesis and subsequent characterization of ZIF-67.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_analysis Data Analysis Metal_Salt Cobalt Salt (e.g., Co(NO₃)₂·6H₂O) Mixing Mixing & Stirring (Room Temp) Metal_Salt->Mixing Ligand 2-Methylimidazole Ligand->Mixing Solvent Methanol Solvent->Mixing Aging Aging / Crystallization (24h) Mixing->Aging Centrifuge Centrifugation & Washing Aging->Centrifuge Drying Vacuum Drying Centrifuge->Drying ZIF67_Powder ZIF-67 Powder Drying->ZIF67_Powder PXRD PXRD ZIF67_Powder->PXRD SEM SEM ZIF67_Powder->SEM TGA TGA ZIF67_Powder->TGA BET BET Analysis ZIF67_Powder->BET FTIR FTIR ZIF67_Powder->FTIR Structure Crystal Structure PXRD->Structure Morphology Morphology & Size SEM->Morphology Stability Thermal Stability TGA->Stability Porosity Surface Area & Porosity BET->Porosity Bonding Chemical Bonding FTIR->Bonding G cluster_application Drug Delivery Application ZIF67 ZIF-67 Nanoparticle Properties Key Properties ZIF67->Properties Porosity High Porosity & Surface Area Properties->Porosity Stability Chemical Stability (at neutral pH) Properties->Stability pH_Sensitivity pH-Sensitivity (Degrades in acid) Properties->pH_Sensitivity Loading Drug Loading (e.g., Doxorubicin) Porosity->Loading enables high Delivery Systemic Circulation Stability->Delivery ensures integrity during Release Targeted Drug Release pH_Sensitivity->Release triggers Loading->Delivery Target Acidic Environment (e.g., Tumor Microenvironment) Delivery->Target Target->Release triggers

References

A Comprehensive Technical Guide to the Fundamental Properties of ZIF-67 Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Zeolitic Imidazolate Framework-67 (ZIF-67), a cobalt-based metal-organic framework (MOF), has garnered significant attention within the scientific community. Its unique structural features, high porosity, and the presence of catalytically active cobalt centers make it a promising material for a wide range of applications, including gas storage and separation, catalysis, drug delivery, and sensing.[1][2] This guide provides an in-depth overview of the core properties of ZIF-67, detailed experimental protocols for its synthesis and characterization, and a summary of its key performance metrics.

Synthesis of ZIF-67 Crystals

ZIF-67 is typically synthesized by reacting a cobalt(II) salt with 2-methylimidazole (Hmim) as the organic linker. Several methods have been established, including solvothermal, hydrothermal, and room-temperature synthesis, with the latter being widely adopted for its simplicity and energy efficiency.[3][4] The choice of solvent, reactant concentrations, temperature, and reaction time can influence the crystal size, morphology, and yield.[5]

Experimental Protocol: Room-Temperature Synthesis in Methanol

This protocol describes a common and reliable method for synthesizing ZIF-67 crystals at ambient temperature.[6][7]

  • Preparation of Precursor Solutions:

    • Solution A (Cobalt Source): Dissolve cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) in methanol. A typical concentration is 0.1 M.[6] For example, dissolve 1.436 g of Co(NO₃)₂·6H₂O in 100 mL of methanol.[7]

    • Solution B (Ligand Source): Dissolve 2-methylimidazole (Hmim) in a separate volume of methanol. The molar ratio of Hmim to Co²⁺ is a critical parameter, with ratios often being high (e.g., 8:1) to ensure complete reaction.[6][7] For example, dissolve 3.244 g of 2-methylimidazole in 100 mL of methanol.[7]

  • Crystallization:

    • Rapidly pour the cobalt solution (Solution A) into the ligand solution (Solution B) under vigorous magnetic stirring at room temperature.[7]

    • A dark purple precipitate will form almost immediately.

    • Continue stirring the mixture for a set duration, typically ranging from 1 to 24 hours, to allow for crystal growth and maturation.[6][7]

  • Product Collection and Activation:

    • Collect the purple ZIF-67 crystals by centrifugation (e.g., 5000-6000 rpm for 15-20 minutes).[6][7]

    • Discard the supernatant and wash the product multiple times with fresh methanol to remove unreacted precursors and impurities. This is typically done by re-dispersing the solid in methanol and repeating the centrifugation step.

    • After washing, dry the purified ZIF-67 crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) overnight.[6][8]

G cluster_prep Precursor Preparation cluster_reaction Crystallization & Purification Co_source Cobalt(II) Salt (e.g., Co(NO₃)₂·6H₂O) Solution_A Solution A: Cobalt in Methanol Co_source->Solution_A Ligand 2-Methylimidazole (Hmim) Solution_B Solution B: Ligand in Methanol Ligand->Solution_B Solvent1 Methanol Solvent1->Solution_A Solvent2 Methanol Solvent2->Solution_B Mixing Rapid Mixing (Room Temperature) Solution_A->Mixing Solution_B->Mixing Stirring Stirring (1-24 hours) Mixing->Stirring Centrifuge Centrifugation Stirring->Centrifuge Wash Washing with Methanol (Multiple Cycles) Centrifuge->Wash Drying Vacuum Drying (~60°C) Wash->Drying Final_Product Purified ZIF-67 Crystals Drying->Final_Product

Caption: General workflow for the room-temperature synthesis of ZIF-67 crystals.

Structural and Physical Properties

ZIF-67 possesses a well-defined crystalline structure that gives rise to its characteristic porosity and high surface area.

  • Crystal Structure: ZIF-67 is isostructural with ZIF-8, adopting a sodalite (SOD) zeolitic topology.[9] It has a cubic crystal system.[9][10] In this framework, each cobalt(II) ion is tetrahedrally coordinated to four nitrogen atoms from four different 2-methylimidazolate linkers, forming CoN₄ tetrahedra.[11]

  • Morphology: The crystals typically exhibit a rhombic dodecahedral shape, with particle sizes that can be controlled from the nanometer to the micrometer scale depending on the synthesis conditions.[5][12] Electron microscopy (SEM and TEM) is commonly used to visualize this morphology.[13]

  • Porosity and Surface Area: ZIF-67 is a microporous material with a significant internal surface area.[2][9] The framework contains cages with a diameter of approximately 11.6 Å (1.16 nm) accessible through narrow apertures of about 3.4 Å (0.34 nm).[2][10] This pore structure is responsible for its high capacity for gas adsorption.

Table 1: Key Structural and Physical Properties of ZIF-67
PropertyTypical Value(s)Characterization Technique
Crystal SystemCubicPowder X-ray Diffraction (PXRD)
Lattice Parameter (a)~16.96 - 17.01 ÅPXRD[9][10]
Pore Aperture Size~0.34 nmStructural Analysis[2][14]
Cage Diameter~1.16 nmStructural Analysis[10]
BET Surface Area1300 - 1970 m²/gN₂ Adsorption-Desorption[9][10][15][16]
Total Pore Volume0.66 - 0.73 cm³/gN₂ Adsorption-Desorption[17]
MorphologyRhombic DodecahedronSEM, TEM[4]

Thermal and Chemical Stability

A key advantage of ZIF-67 for many applications is its notable stability compared to other MOFs.

  • Thermal Stability: Thermogravimetric analysis (TGA) shows that ZIF-67 is thermally stable in an inert atmosphere up to approximately 400-450 °C.[11][18] Above this temperature, significant weight loss occurs due to the decomposition of the 2-methylimidazole organic linkers.[11]

  • Chemical Stability: ZIF-67 demonstrates remarkable chemical resistance. It maintains its structural integrity in boiling methanol and alkaline water.[19][20] It is generally stable in a wide pH range (e.g., pH 2-12), making it suitable for applications in aqueous media.[2]

Table 2: Stability Data for ZIF-67
Stability TypeConditionObservationCharacterization Technique
ThermalInert AtmosphereStable up to ~400-450 °CThermogravimetric Analysis (TGA)[11][18]
ChemicalBoiling MethanolStable for at least 5 daysPXRD[19]
ChemicalAqueous SolutionsStable in a wide pH rangePXRD[2]

Adsorption and Catalytic Properties

The porous nature and exposed cobalt sites of ZIF-67 make it an excellent material for adsorption and catalysis.

Adsorption

ZIF-67's high surface area and tailored pore size allow it to effectively adsorb a variety of molecules, including gases, dyes, and other pollutants from liquid phases.[2][21] The adsorption mechanism can involve pore filling, electrostatic interactions, and π-π stacking interactions between the adsorbate and the imidazole rings of the framework.[13][21]

Table 3: Adsorption Capacities of ZIF-67 for Various Molecules
AdsorbateAdsorption CapacityConditions
Carbon Dioxide (CO₂)51.4 wt% (513.9 mg/g)298 K, 50 bar[17]
Hydrogen (H₂)2.84 wt%77 K, 40 bar[17]
Malachite Green (dye)2500 - 3226 mg/g20 - 60 °C[2]
Brilliant Green (dye)1989 mg/gRoom Temperature[21]
Chromium(VI)26.27 mg/g35 °C, pH 5[3]
Chloramphenicol25.73 mg/gNot specified[15]
Experimental Protocol: Dye Adsorption from Aqueous Solution
  • Stock Solution: Prepare a stock solution of the target dye (e.g., Malachite Green) of a known concentration in deionized water.

  • Batch Experiments: Add a specific mass of activated ZIF-67 adsorbent (e.g., 2.0 g/L) to a series of flasks containing the dye solution at various initial concentrations.[6]

  • Equilibration: Agitate the flasks on a shaker at a constant temperature (e.g., 25 °C) for a predetermined contact time (e.g., 120 minutes) to reach adsorption equilibrium.[6]

  • Analysis: Separate the ZIF-67 adsorbent from the solution by centrifugation or filtration.

  • Quantification: Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.

  • Calculation: The amount of dye adsorbed per unit mass of ZIF-67 (qₑ, in mg/g) is calculated using the formula: qₑ = (C₀ - Cₑ) * V / m, where C₀ and Cₑ are the initial and equilibrium concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

Catalysis

The coordinatively unsaturated cobalt sites within the ZIF-67 framework act as Lewis acid centers, making it an effective heterogeneous catalyst for various organic reactions.[14][22] Furthermore, ZIF-67 is an excellent precursor for creating highly active catalysts. By pyrolyzing ZIF-67 under an inert atmosphere, the framework can be converted into cobalt nanoparticles embedded within a nitrogen-doped porous carbon matrix (Co@N-C).[12] This derived material is highly effective for reactions such as CO₂ methanation and oxygen reduction.[12]

G ZIF67 ZIF-67 Precursor (Co²⁺ nodes, Hmim linkers) Pyrolysis Pyrolysis (High Temp, Inert Atm.) ZIF67->Pyrolysis Thermal Treatment Co_NC Co@N-C Catalyst (Co Nanoparticles in N-doped Carbon Matrix) Pyrolysis->Co_NC Decomposition & Reorganization Application Catalytic Applications (e.g., CO₂ Methanation, Oxygen Reduction Reaction) Co_NC->Application Utilization

Caption: Logical flow of ZIF-67 as a precursor for Co@N-C catalyst synthesis.

Key Characterization Workflows

A multi-technique approach is essential to fully characterize the properties of synthesized ZIF-67 crystals.

Experimental Protocols for Characterization
  • Powder X-ray Diffraction (PXRD):

    • Purpose: To confirm the crystalline phase, purity, and structure of the synthesized material.

    • Protocol: A small amount of the dried ZIF-67 powder is gently packed into a sample holder. The sample is then scanned over a 2θ range (typically 5° to 40°) using a diffractometer with Cu Kα radiation. The resulting diffraction pattern is compared with simulated or reference patterns for ZIF-67.[16][23][24]

  • Electron Microscopy (SEM/TEM):

    • Purpose: To analyze the morphology, particle size, and size distribution of the crystals.

    • Protocol: For SEM, a small amount of ZIF-67 powder is mounted on a stub using conductive carbon tape and sputter-coated with a thin layer of a conductive metal (e.g., gold) to prevent charging. For TEM, the powder is dispersed in a solvent like ethanol, sonicated briefly, and a drop of the dilute suspension is placed onto a carbon-coated copper grid and allowed to dry. The samples are then imaged in the microscope.[25][13][26]

  • Brunauer-Emmett-Teller (BET) Analysis:

    • Purpose: To determine the specific surface area and pore size distribution.

    • Protocol: A known mass of the ZIF-67 sample is degassed under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove any adsorbed guest molecules. A nitrogen adsorption-desorption isotherm is then measured at 77 K (liquid nitrogen temperature). The BET equation is applied to the adsorption data to calculate the surface area.[15][27][28]

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability and decomposition temperature.

    • Protocol: A small, precise mass of the ZIF-67 sample is placed in a TGA crucible. The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen) to a high temperature (e.g., 800 °C). The instrument records the sample's mass as a function of temperature.[11][18][29]

G cluster_char Characterization Techniques cluster_prop Determined Properties start Synthesized ZIF-67 Powder PXRD PXRD start->PXRD SEM_TEM SEM / TEM start->SEM_TEM BET N₂ Adsorption (BET) start->BET TGA TGA start->TGA Structure Crystal Structure & Purity PXRD->Structure Morphology Morphology & Particle Size SEM_TEM->Morphology Porosity Surface Area & Porosity BET->Porosity Stability Thermal Stability TGA->Stability

References

An In-depth Technical Guide to the Thermal and Chemical Stability of ZIF-67

Author: BenchChem Technical Support Team. Date: November 2025

Zeolitic Imidazolate Framework-67 (ZIF-67), a cobalt-based metal-organic framework (MOF), has garnered significant attention from researchers, particularly in the fields of catalysis, gas separation, and drug delivery. Its porous structure, high surface area, and the presence of catalytically active cobalt centers make it a promising material. However, for its practical application, a thorough understanding of its stability under various thermal and chemical conditions is paramount. This guide provides a comprehensive overview of the thermal and chemical stability of ZIF-67, complete with quantitative data, detailed experimental protocols, and visual representations of degradation pathways.

Thermal Stability of ZIF-67

The thermal stability of ZIF-67 is a critical parameter, especially for applications that involve elevated temperatures, such as catalysis and gas separation. The primary technique used to evaluate this is Thermogravimetric Analysis (TGA).

Quantitative Thermal Stability Data

The decomposition of ZIF-67 typically occurs in a single, sharp step, corresponding to the collapse of the framework and the decomposition of the organic linker, 2-methylimidazole. The exact decomposition temperature can vary depending on the atmosphere and the heating rate.

ParameterValueAtmosphereHeating RateReference
Decomposition Onset Temperature ~450 °CInert (Nitrogen, Argon)5 °C/min[1]
Decomposition Temperature Range 340 - 430 °CAir10 °C/min[2]
Primary Weight Loss Event >450 °CInert (Nitrogen)Not specified[1]
Experimental Protocol: Thermogravimetric Analysis (TGA) of ZIF-67

This protocol outlines a standard procedure for assessing the thermal stability of ZIF-67.

Objective: To determine the decomposition temperature and thermal stability profile of ZIF-67.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or argon gas for inert atmosphere

  • Synthetic air for oxidative atmosphere

  • Microbalance

  • Sample pans (typically platinum or alumina)

Procedure:

  • Sample Preparation: Ensure the ZIF-67 sample is properly activated to remove any guest molecules from the pores. This is typically achieved by heating the sample under vacuum at a temperature between 60 °C and 150 °C for several hours.

  • Instrument Setup:

    • Calibrate the TGA instrument according to the manufacturer's instructions.

    • Select the desired atmosphere (e.g., high-purity nitrogen at a flow rate of 20-50 mL/min).

    • Set the temperature program:

      • Initial temperature: Room temperature (e.g., 25 °C)

      • Heating rate: A standard rate is 10 °C/min. To investigate kinetic effects, varying heating rates (e.g., 5, 15, and 20 °C/min) can be used.

      • Final temperature: Typically up to 800 °C to ensure complete decomposition.

  • Measurement:

    • Tare an empty sample pan.

    • Place a small amount of the activated ZIF-67 sample (typically 5-10 mg) into the pan.

    • Place the sample pan in the TGA furnace.

    • Start the temperature program and record the weight loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition from the TGA curve.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of weight loss.

Thermal Decomposition Pathway

The thermal decomposition of ZIF-67 in an inert atmosphere primarily involves the breakdown of the coordination bonds between the cobalt ions and the 2-methylimidazole linkers, leading to the collapse of the framework structure.

ThermalDecomposition ZIF67 ZIF-67 Crystal Heating Heating in Inert Atmosphere (>450°C) ZIF67->Heating FrameworkCollapse Framework Collapse Heating->FrameworkCollapse LinkerDecomposition 2-Methylimidazole Decomposition FrameworkCollapse->LinkerDecomposition CoOxide Cobalt Oxide/ Carbon Composite LinkerDecomposition->CoOxide

Thermal decomposition pathway of ZIF-67.

Chemical Stability of ZIF-67

The chemical stability of ZIF-67 in various solvents and across a range of pH values is crucial for its application in liquid-phase catalysis, sensing, and particularly for drug delivery, where it will be exposed to physiological conditions. Powder X-ray Diffraction (PXRD) is the primary tool to assess the retention of crystallinity after chemical exposure.

Solvent Stability

ZIF-67 generally exhibits good stability in common organic solvents and water. However, prolonged exposure can lead to a loss of crystallinity and surface area, particularly in water.

SolventExposure TimeObservationReference
Methanol 24 hoursStable, no change in PXRD pattern[1]
Ethanol 24 hoursStable, no change in PXRD pattern
Water 24 hoursGenerally stable, but some loss of crystallinity can occur
Water 10 daysComplete loss of crystal structure
pH Stability

ZIF-67 is known for its relatively wide pH stability range compared to many other MOFs. It is generally considered stable in the pH range of 2 to 12. However, at the extremes of this range, degradation can occur.

pH ConditionObservationReference
Acidic (pH < 2) Degradation due to protonation of the 2-methylimidazole linker.[3]
Neutral (pH 7) High stability.[4]
Alkaline (pH > 12) Potential for degradation through ligand substitution with hydroxide ions.[5]
Experimental Protocol: Chemical Stability Testing of ZIF-67

This protocol describes a general method for evaluating the chemical stability of ZIF-67 in different liquid media.

Objective: To assess the structural integrity of ZIF-67 after exposure to various solvents and pH conditions.

Apparatus:

  • Powder X-ray Diffractometer (PXRD)

  • Vials or flasks for immersion

  • Centrifuge

  • pH meter

  • Solvents of interest (e.g., water, methanol, ethanol)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

Procedure:

  • Sample Preparation: Disperse a known amount of activated ZIF-67 powder (e.g., 50 mg) in a specific volume of the desired solvent or pH-adjusted aqueous solution (e.g., 10 mL) in a sealed vial.

  • Exposure:

    • For solvent stability, keep the suspension at room temperature for a defined period (e.g., 24 hours, 3 days, 7 days).

    • For pH stability, adjust the pH of an aqueous suspension of ZIF-67 using a dilute acid or base and monitor for a set duration.

  • Sample Recovery:

    • After the exposure period, separate the ZIF-67 solid from the liquid by centrifugation.

    • Wash the solid with a suitable solvent (e.g., methanol) to remove residual test liquid.

    • Dry the sample under vacuum at a mild temperature (e.g., 60 °C).

  • Analysis:

    • Acquire a PXRD pattern of the treated ZIF-67 sample.

    • Compare the PXRD pattern with that of the pristine, untreated ZIF-67 to identify any changes in crystallinity, such as peak broadening, loss of peak intensity, or the appearance of new peaks.

    • For a more quantitative analysis, the Brunauer-Emmett-Teller (BET) surface area of the treated sample can be measured and compared to the initial value.

Chemical Degradation Pathways

The degradation of ZIF-67 in acidic and basic media follows different mechanisms. In acidic solutions, the protonation of the nitrogen atoms in the 2-methylimidazole linker weakens the Co-N coordination bond, leading to framework decomposition. In highly alkaline solutions, hydroxide ions can act as competing ligands, displacing the 2-methylimidazole linkers and causing structural collapse.

ChemicalDegradation cluster_acid Acidic Degradation (pH < 2) cluster_base Alkaline Degradation (pH > 12) ZIF67_acid ZIF-67 Protonation Protonation of 2-methylimidazole ZIF67_acid->Protonation BondWeakening Weakening of Co-N bond Protonation->BondWeakening FrameworkCollapse_acid Framework Collapse BondWeakening->FrameworkCollapse_acid ZIF67_base ZIF-67 LigandExchange Ligand exchange with hydroxide ions ZIF67_base->LigandExchange FrameworkCollapse_base Framework Collapse LigandExchange->FrameworkCollapse_base

Chemical degradation pathways of ZIF-67.

Stability in Biological Media for Drug Delivery

For drug delivery applications, the stability of ZIF-67 in physiological environments, such as phosphate-buffered saline (PBS) at pH 7.4, is of utmost importance. While generally stable at neutral pH, the presence of various ions and biomolecules in biological fluids can influence its long-term integrity.

Experimental Considerations:

  • Media: Phosphate-buffered saline (PBS) at pH 7.4 is a standard medium to simulate physiological conditions.

  • Incubation: ZIF-67 loaded with a model drug can be incubated in PBS at 37 °C for various time points (e.g., 1, 6, 12, 24, 48 hours).

  • Analysis: The structural integrity can be assessed by PXRD and electron microscopy. The release of the encapsulated drug and any leached cobalt ions should be quantified using techniques like UV-Vis spectroscopy and inductively coupled plasma mass spectrometry (ICP-MS), respectively.

DrugDeliveryStability ZIF67_Drug Drug-loaded ZIF-67 PBS Incubation in PBS (pH 7.4, 37°C) ZIF67_Drug->PBS Intact Structurally Intact ZIF-67 PBS->Intact Degraded Partially Degraded ZIF-67 PBS->Degraded DrugRelease Sustained Drug Release Intact->DrugRelease Degraded->DrugRelease IonLeaching Cobalt Ion Leaching Degraded->IonLeaching

Stability assessment workflow for ZIF-67 in drug delivery.

Conclusion

ZIF-67 exhibits robust thermal stability, particularly in inert atmospheres, making it suitable for high-temperature applications. Its chemical stability is notable across a wide pH range and in various organic solvents, which is advantageous for liquid-phase processes. However, prolonged exposure to water and extreme pH conditions can lead to structural degradation. For drug delivery applications, a careful evaluation of its stability in relevant biological media is essential to ensure controlled release and minimize toxicity from potential cobalt leaching. The experimental protocols and degradation pathways outlined in this guide provide a framework for researchers and drug development professionals to rigorously assess the stability of ZIF-67 for their specific applications.

References

Unlocking the Potential of ZIF-67: A Technical Guide to its Electronic and Magnetic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Zeolitic Imidazolate Framework-67 (ZIF-67), a metal-organic framework (MOF) composed of cobalt ions and 2-methylimidazole linkers, has emerged as a material of significant scientific interest. Its unique porous structure, high surface area, and thermal stability make it a versatile platform for a myriad of applications, including catalysis, gas separation, and drug delivery. This in-depth technical guide delves into the core electronic and magnetic properties of ZIF-67, providing a comprehensive overview for researchers and professionals seeking to harness its potential.

Electronic Properties: From Insulator to Tunable Semiconductor

Pristine ZIF-67 is generally considered to be an insulator or a wide-bandgap semiconductor, which limits its direct application in electronics. However, its electronic properties can be significantly modulated through the formation of composites and derivatives, opening avenues for its use in electrochemical devices.

Band Gap

The band gap of ZIF-67 has been reported with some variability, which can be attributed to differences in synthesis methods, particle size, and characterization techniques.[1][2] Reported values typically range from 1.92 eV to 4.3 eV.[1][2] One study reported a band gap of approximately 2.7 eV, suggesting that the d-orbitals of cobalt contribute to a smaller band gap compared to its zinc analogue, ZIF-8.[3]

Material Reported Band Gap (eV) Reference
ZIF-674.3[1]
ZIF-671.98[2]
ZIF-671.92[2]
ZIF-67~2.7[3]
Conductivity and Electrochemical Performance

The inherent low electrical conductivity of ZIF-67 is a primary challenge for its use in electrochemical applications.[4][5][6] To overcome this limitation, researchers have focused on creating composites by integrating ZIF-67 with conductive materials such as conductive polymers, carbon nanotubes (CNTs), and graphene oxide (GO).[4][5][7] These strategies aim to introduce conductive pathways within the material, facilitating faster charge transfer.[5]

The electrochemical properties of ZIF-67 and its composites are often evaluated for their potential in supercapacitors. The specific capacitance, a measure of a material's ability to store charge, is a key performance metric.

Material Specific Capacitance (F/g) Current Density (A/g) Reference
ZIF-671165 mV/s (scan rate)[4]
ZIF-67/CNT2485 mV/s (scan rate)[4]
ZIF-67/GO2185 mV/s (scan rate)[4]
ZIF-67/PEDOT106.81[5]
Pristine ZIF-6734.751[5]
ZIF-67 derived N-doped porous carbon19750 mV/s (scan rate)[8]

Magnetic Properties: From Paramagnetism to Superparamagnetism

While pristine ZIF-67 exhibits paramagnetic behavior, significant research efforts have been directed towards imparting magnetic properties to it. This is typically achieved by creating composites with magnetic nanoparticles, most commonly iron oxide (Fe₃O₄), or by doping with other magnetic metal ions.[9][10][11][12] The resulting magnetic ZIF-67 composites are often superparamagnetic or exhibit soft magnetic characteristics, which is crucial for applications requiring magnetic separation and manipulation, such as targeted drug delivery and recyclable catalysis.[10][13]

Material Saturation Magnetization (emu/g) Coercivity Remanence Magnetic Behavior Reference
Fe/Co/C from Fe-doped ZIF-6785.4LowLowSoft Magnetic[13]
Fe₃O₄@ZIF-6748.0--Ferromagnetic[9][11]
Fe₃O₄@ZIF-6719.79No significant hysteresisNo significant hysteresisSuperparamagnetic[10]
MZIF-67 (Fe₃O₄@ZIF-67)34.8--Superparamagnetic[12]
MZIF-67-Co/Cu22.0--Superparamagnetic[12]
Pd@ZIF-67–Fe₃O₄–TiO₂10.71--Good magnetic responsivity[14]

Experimental Protocols

A variety of experimental techniques are employed to characterize the electronic and magnetic properties of ZIF-67 and its derivatives.

Synthesis of ZIF-67

The synthesis of ZIF-67 is typically achieved through solvothermal or room-temperature methods.[15][16][17] A common approach involves dissolving a cobalt salt (e.g., cobalt nitrate hexahydrate) and 2-methylimidazole in a solvent, such as methanol or dimethylformamide (DMF).[17] The mixture is then heated in an autoclave for a specific duration, leading to the formation of ZIF-67 crystals.[15] Room-temperature synthesis is also possible, offering a more energy-efficient route.[16]

Diagram: General Solvothermal Synthesis of ZIF-67

G Solvothermal Synthesis of ZIF-67 cluster_reactants Reactants cluster_process Process cluster_product Product & Purification Cobalt Salt Cobalt Salt Mixing Mixing Cobalt Salt->Mixing 2-Methylimidazole 2-Methylimidazole 2-Methylimidazole->Mixing Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->Mixing Autoclave (Heat) Autoclave (Heat) Mixing->Autoclave (Heat) Crystallization Crystallization Autoclave (Heat)->Crystallization ZIF-67 Crystals ZIF-67 Crystals Crystallization->ZIF-67 Crystals Centrifugation/Washing Centrifugation/Washing ZIF-67 Crystals->Centrifugation/Washing Drying Drying Centrifugation/Washing->Drying Final ZIF-67 Powder Final ZIF-67 Powder Drying->Final ZIF-67 Powder

Caption: A flowchart illustrating the typical solvothermal synthesis process for ZIF-67.

Synthesis of Magnetic ZIF-67 Composites

To create magnetic ZIF-67, pre-synthesized magnetic nanoparticles (e.g., Fe₃O₄) are introduced during the ZIF-67 synthesis process.[9][10][11][12] This allows for the in-situ encapsulation or surface functionalization of the magnetic particles within the growing ZIF-67 framework.

Diagram: In-situ Synthesis of Magnetic ZIF-67 (Fe₃O₄@ZIF-67)

G In-situ Synthesis of Fe3O4@ZIF-67 Fe3O4_NPs Fe3O4 Nanoparticles Solvent_Dispersion Disperse in Solvent (e.g., Methanol) Fe3O4_NPs->Solvent_Dispersion Add_Reactants Add Cobalt Salt & 2-Methylimidazole Solvent_Dispersion->Add_Reactants Stirring_Reaction Stirring at Room Temperature Add_Reactants->Stirring_Reaction Magnetic_Separation Magnetic Separation & Washing Stirring_Reaction->Magnetic_Separation Drying Drying Magnetic_Separation->Drying Final_Product Fe3O4@ZIF-67 Composite Drying->Final_Product G Interplay of ZIF-67 Properties and Applications cluster_core Core Material cluster_modification Modification Strategies cluster_properties Tunable Properties cluster_applications Applications ZIF-67 ZIF-67 Composite_Formation Composite Formation (e.g., with Carbon, Fe3O4) ZIF-67->Composite_Formation Doping Metal Doping ZIF-67->Doping Electronic_Properties Electronic Properties (Conductivity, Capacitance) Composite_Formation->Electronic_Properties Magnetic_Properties Magnetic Properties (Superparamagnetism) Composite_Formation->Magnetic_Properties Doping->Electronic_Properties Doping->Magnetic_Properties Supercapacitors Supercapacitors Electronic_Properties->Supercapacitors Catalysis Catalysis Electronic_Properties->Catalysis Drug_Delivery Drug_Delivery Magnetic_Properties->Drug_Delivery Magnetic_Properties->Catalysis

References

Zeolitic Imidazolate Framework-67 (ZIF-67): A Technical Guide to Novel Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeolitic Imidazolate Frameworks (ZIFs), a subclass of metal-organic frameworks (MOFs), have garnered significant attention due to their unique properties, including high porosity, exceptional thermal and chemical stability, and tunable structures. Among them, ZIF-67, composed of cobalt ions and 2-methylimidazole linkers, has emerged as a versatile platform for a myriad of novel applications. This technical guide provides an in-depth exploration of the burgeoning applications of ZIF-67, with a focus on environmental remediation, advanced drug delivery, and innovative biosensing. This document details the performance metrics of ZIF-67 in these areas, provides comprehensive experimental protocols for its synthesis and application, and visualizes key mechanistic pathways and workflows.

Introduction to ZIF-67

ZIF-67 is a metal-organic framework characterized by a sodalite-type zeolite topology. Its structure consists of cobalt(II) ions tetrahedrally coordinated to the nitrogen atoms of 2-methylimidazole linkers. This arrangement results in a robust and porous architecture with a high surface area, typically around 1500-1750 m²/g, and uniform micropores.[1][2] These intrinsic properties, coupled with the catalytic activity of the cobalt centers, make ZIF-67 a highly promising material for a wide range of applications.

Novel Applications of ZIF-67

The unique physicochemical properties of ZIF-67 have enabled its use in several cutting-edge applications. This section will delve into three key areas: environmental remediation, drug delivery, and biosensing.

Environmental Remediation

ZIF-67 has demonstrated exceptional capabilities in both the adsorption and catalytic degradation of environmental pollutants. Its high surface area and tunable pore structure allow for the efficient capture of various contaminants from water.

ZIF-67 exhibits a remarkable adsorption capacity for a variety of organic dyes and heavy metal ions.[3][4] The primary mechanisms of adsorption include π-π stacking interactions between the pollutant molecules and the imidazole rings of ZIF-67, as well as coordination between the pollutants and the cobalt centers.[3]

The cobalt centers in ZIF-67 can act as catalytic sites for advanced oxidation processes (AOPs), facilitating the degradation of organic pollutants. When irradiated with light, ZIF-67 can generate reactive oxygen species (ROS) that break down complex organic molecules into simpler, less harmful substances.[5]

Drug Delivery

The high porosity and biocompatibility of ZIF-67 make it an excellent candidate for drug delivery systems. Its pH-sensitive nature allows for the controlled release of therapeutic agents in specific microenvironments, such as cancerous tumors.

ZIF-67 is stable under physiological pH but readily decomposes in acidic environments. This property is exploited for targeted drug delivery to tumor sites, which are typically more acidic than healthy tissues. The degradation of the ZIF-67 framework triggers the release of the encapsulated drug.

ZIF-67 and its composites can be engineered to have strong near-infrared (NIR) absorbance, making them effective agents for photothermal therapy.[6] Upon NIR irradiation, these materials generate localized heat, leading to the thermal ablation of cancer cells. The photothermal conversion efficiency of ZIF-67-based nanoparticles can be as high as 36%.[6]

Biosensing

ZIF-67 exhibits intrinsic peroxidase-like activity, which can be harnessed for the development of highly sensitive and selective biosensors.[7] This catalytic activity stems from the cobalt ions within the framework, which can catalyze the oxidation of various substrates in the presence of hydrogen peroxide.

Quantitative Performance Data

The following tables summarize the quantitative performance of ZIF-67 in its various applications.

Table 1: Adsorption Capacities of ZIF-67 for Various Pollutants

PollutantAdsorption Capacity (mg/g)Reference
Malachite Green2430[3]
Brilliant Green1989[4]
Indigo Carmine370[8]
Methyl Orange39.02[8]
Oxytetracycline94.82[8]
Tetracycline1685.26 (rGO@ZIF-67@CS)[8]
Lead (Pb²⁺)526.3 (Ti₃C₂Tₓ/ZIF-67)[8]
Chromium (Cr⁶⁺)56.4 (ZIF-67/BOPOM)[8]

Table 2: Catalytic and Photocatalytic Performance of ZIF-67

ApplicationPollutantRemoval/Degradation EfficiencyConditionsReference
PhotocatalysisMethylene Blue68%0.5 g/L catalyst, 15 ppm dye, 2 hours[2]
Photocatalysis (Zn/Co-ZIF)Methylene Blue79%-[2]
Peroxymonosulfate ActivationRhodamine B-Effective degradation[9]
Photocatalysis (Co-N/C from ZIF-67)Rhodamine B97.6%40 minutes[10]

Table 3: Performance of ZIF-67-Based Biosensors

AnalyteLimit of Detection (LOD)Linear RangeReference
Hydrogen Peroxide-10⁻⁴ - 9.96 x 10⁻⁴ M[7]
HER24.853 fg/mL0 - 1000 pg/mL[11]
Lead (Pb²⁺)5 ppb5 - 100 ppb[12][13]
Cadmium (Cd²⁺)2.93 ppb5 - 100 ppb[12][13]
2,6-dichloro-4-nitrophenol20 nmol L⁻¹240 nmol L⁻¹ - 288 µmol L⁻¹[14]
Luteolin25.3 nM1.0 x 10⁻² - 6.0 µM[15]
Mesalazine0.01 µM0.03 - 50 µM[16]

Table 4: Drug Loading and Release with ZIF-67-Based Systems

DrugLoading CapacityRelease ConditionsReference
Doxorubicin-pH-responsive[6]
Doxorubicin and Sorafenib34.78% and 24.31% respectively-[17]

Experimental Protocols

This section provides detailed methodologies for the synthesis of ZIF-67 and its application in key areas.

Synthesis of ZIF-67 Nanoparticles (Room Temperature)

This protocol describes a common method for synthesizing ZIF-67 nanoparticles at room temperature using methanol as a solvent.[18][19]

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 2-methylimidazole (2-MeIM)

  • Methanol (CH₃OH)

Procedure:

  • Prepare two separate solutions in methanol:

    • Solution A: Dissolve Co(NO₃)₂·6H₂O in methanol.

    • Solution B: Dissolve 2-MeIM in methanol.

  • Rapidly pour Solution A into Solution B under vigorous stirring at room temperature.

  • Continue stirring the mixture for a specified period (e.g., 24 hours) to allow for crystal growth.

  • Collect the resulting purple precipitate by centrifugation (e.g., 6000 rpm for 20 minutes).

  • Wash the product multiple times with fresh methanol to remove any unreacted precursors.

  • Dry the final ZIF-67 product under vacuum at a specified temperature (e.g., 60°C) overnight.

Drug Loading into ZIF-67 (Doxorubicin)

This protocol outlines the procedure for loading the anticancer drug Doxorubicin (DOX) into ZIF-67 nanoparticles.[20]

Materials:

  • Synthesized ZIF-67 nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Deionized water

Procedure:

  • Disperse a specific amount of ZIF-67 nanoparticles in a solution of DOX in deionized water.

  • Stir the mixture for a designated period (e.g., 6 hours) in the dark to facilitate the encapsulation of DOX within the ZIF-67 pores.

  • Separate the DOX-loaded ZIF-67 (ZIF-67@DOX) from the solution by centrifugation.

  • Wash the product several times with deionized water to remove any free, unencapsulated DOX.

  • Store the final ZIF-67@DOX product at 4°C in the dark.

Photocatalytic Degradation of Organic Dyes

This protocol describes a general procedure for evaluating the photocatalytic activity of ZIF-67 for the degradation of an organic dye like Rhodamine B (RhB).[10][21]

Materials:

  • Synthesized ZIF-67 catalyst

  • Rhodamine B (RhB) solution of a known concentration

  • Visible light source (e.g., 500 W lamp)

Procedure:

  • Disperse a specific amount of the ZIF-67 catalyst in the RhB solution.

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

  • Expose the suspension to visible light irradiation while continuously stirring.

  • At regular time intervals, withdraw aliquots of the suspension and centrifuge to remove the catalyst particles.

  • Analyze the concentration of RhB in the supernatant using a UV-vis spectrophotometer to determine the degradation efficiency.

Fabrication of a ZIF-67-Based Electrochemical Biosensor

This protocol provides a general framework for constructing an electrochemical biosensor using ZIF-67.

Materials:

  • Glassy carbon electrode (GCE)

  • Synthesized ZIF-67 nanoparticles

  • Conductive material (e.g., multi-walled carbon nanotubes - MWCNTs)

  • Bioreceptor (e.g., horseradish peroxidase - HRP)

  • Nafion solution

Procedure:

  • Polish the GCE to a mirror finish and clean it thoroughly.

  • Prepare a nanocomposite by dispersing ZIF-67 and MWCNTs in a suitable solvent.

  • Incorporate the bioreceptor (HRP) into the ZIF-67 nanocomposite.

  • Drop-cast a small volume of the resulting mixture onto the surface of the GCE and allow it to dry.

  • Apply a thin layer of Nafion solution over the modified electrode to enhance stability.

  • The fabricated biosensor is now ready for the electrochemical detection of the target analyte.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the novel applications of ZIF-67.

drug_delivery_pathway cluster_extracellular Extracellular (Tumor Microenvironment) cluster_intracellular Intracellular ZIF67_DOX ZIF-67@DOX Nanoparticle Acidic_pH Acidic pH (H+) ZIF67_DOX->Acidic_pH Decomposition DOX Doxorubicin (DOX) Acidic_pH->DOX Release DNA Nuclear DNA DOX->DNA Intercalation Apoptosis Cell Apoptosis DNA->Apoptosis Induces photocatalysis_workflow Start Start Prepare_Suspension Disperse ZIF-67 in Pollutant Solution Start->Prepare_Suspension Equilibrate Stir in Dark (Adsorption-Desorption Equilibrium) Prepare_Suspension->Equilibrate Irradiate Visible Light Irradiation Equilibrate->Irradiate Sample Take Aliquots at Time Intervals Irradiate->Sample Analyze Measure Pollutant Concentration (UV-vis) Sample->Analyze Analyze->Irradiate Continue End End Analyze->End Complete biosensor_mechanism ZIF67 ZIF-67 (Co²⁺) H2O2 Hydrogen Peroxide (H₂O₂) ZIF67->H2O2 Catalyzes oxidation of Substrate Chromogenic Substrate (e.g., TMB) ZIF67->Substrate Oxidized_Substrate Oxidized Substrate (Color Change) Substrate->Oxidized_Substrate Oxidation Detection Signal Detection Oxidized_Substrate->Detection Leads to

References

literature review of ZIF-67 research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Zeolitic Imidazolate Framework-67 (ZIF-67)

Zeolitic Imidazolate Framework-67 (ZIF-67), a cobalt-based metal-organic framework (MOF), has garnered significant attention from the scientific community for its unique structural characteristics and versatile applications.[1] Possessing a structure analogous to ZIF-8, ZIF-67 is composed of cobalt (II) ions tetrahedrally coordinated with 2-methylimidazole linkers, forming a robust and porous crystalline framework.[1][2] Its high surface area, tunable pore size, and exceptional thermal and chemical stability make it a promising candidate for a wide range of applications, including catalysis, drug delivery, and environmental remediation.[3][4][5] This technical guide provides a comprehensive literature review of ZIF-67, focusing on its synthesis, characterization, and key applications relevant to researchers, scientists, and drug development professionals.

ZIF-67 can be synthesized through various methods, including solvothermal, hydrothermal, co-precipitation, and facile room-temperature synthesis.[1][6][7] The choice of synthesis route, solvent, reactant molar ratio, and temperature can influence the resulting crystal size, morphology, and physicochemical properties.[8][9]

Experimental Protocol: Room-Temperature Synthesis

This protocol describes a common and environmentally friendly method for synthesizing ZIF-67 nanoparticles at room temperature.[10][11][12]

Materials:

  • Cobalt (II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 2-methylimidazole (Hmim, C₄H₆N₂)

  • Methanol (CH₃OH)

Procedure:

  • Prepare Precursor Solutions:

    • Solution A: Dissolve a specific amount of Co(NO₃)₂·6H₂O in methanol. For example, 1.436 g in 100 mL of methanol.[11][13]

    • Solution B: Dissolve a molar excess of 2-methylimidazole in methanol. For example, 3.244 g in 100 mL of methanol.[11][13]

  • Mixing and Reaction:

    • Slowly pour Solution A (the metal solution) into Solution B (the ligand solution) under vigorous stirring at room temperature.[11][13]

    • A dark purple precipitate should form almost immediately, indicating the nucleation of ZIF-67.

  • Aging and Crystallization:

    • Continue stirring the mixture at room temperature for a set period, typically ranging from 1 to 24 hours.[10][12]

    • After stirring, allow the solution to stand without agitation for 24 hours to promote crystal growth.[11][13]

  • Product Collection and Purification:

    • Collect the purple ZIF-67 crystals by centrifugation (e.g., 5000-6000 rpm for 15-20 minutes).[10][13]

    • Wash the collected product multiple times with fresh methanol to remove any unreacted precursors and impurities.

    • Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) for 12-24 hours.[10][12]

G cluster_prep 1. Precursor Preparation cluster_reaction 2. Reaction & Crystallization cluster_collection 3. Product Collection A Solution A: Co(NO₃)₂·6H₂O in Methanol Mix Mixing & Stirring (Room Temp, 1-24h) A->Mix B Solution B: 2-Methylimidazole in Methanol B->Mix Age Aging (24h) Mix->Age Stirring stops Centrifuge Centrifugation Age->Centrifuge Wash Washing (Methanol) Centrifuge->Wash Dry Drying (Vacuum Oven, 60°C) Wash->Dry Product Pure ZIF-67 Powder Dry->Product G cluster_char Characterization Workflow cluster_info Information Obtained ZIF67 Synthesized ZIF-67 Sample XRD PXRD ZIF67->XRD SEM SEM / TEM ZIF67->SEM FTIR FTIR ZIF67->FTIR TGA TGA ZIF67->TGA BET BET Analysis ZIF67->BET Structure Crystal Structure & Purity XRD->Structure Morphology Morphology & Particle Size SEM->Morphology Bonding Chemical Bonding (Co-N linkage) FTIR->Bonding Stability Thermal Stability TGA->Stability Porosity Surface Area & Porosity BET->Porosity G ZIF67 Activated ZIF-67 Loading Loading (Stirring 24-72h) ZIF67->Loading Drug Drug Solution Drug->Loading DrugZIF67 Drug@ZIF-67 Loading->DrugZIF67 Centrifuge & Wash Release In Vitro Release (PBS, 37°C) DrugZIF67->Release pH 5.0 - 7.4 ReleasedDrug Released Drug Release->ReleasedDrug Analysis UV-Vis Analysis ReleasedDrug->Analysis Quantification

References

ZIF-67 cobalt-based metal-organic framework

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to ZIF-67: A Cobalt-Based Metal-Organic Framework

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the zeolitic imidazolate framework-67 (ZIF-67), a cobalt-based metal-organic framework (MOF). It covers synthesis protocols, physicochemical properties, characterization techniques, and applications, with a particular focus on its role in advanced drug delivery systems.

Introduction to ZIF-67

Zeolitic imidazolate frameworks (ZIFs) are a subclass of MOFs characterized by their zeolite-like topologies. ZIF-67 is composed of cobalt(II) metal centers tetrahedrally coordinated to 2-methylimidazolate linkers. This structure results in a robust, porous material with a high surface area, exceptional thermal and chemical stability, and tunable properties. Its unique characteristics, including pH-sensitivity, make it a highly promising candidate for a variety of biomedical applications, especially in the field of targeted drug delivery for cancer therapy and antibacterial treatments.

Synthesis of ZIF-67

ZIF-67 is typically synthesized via solvothermal or room-temperature methods. The choice of solvent, temperature, and reactant concentrations can influence the resulting particle size, morphology, and crystallinity.

Experimental Protocol: Room-Temperature Synthesis

This protocol describes a common method for synthesizing ZIF-67 nanoparticles at ambient temperature.

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 2-methylimidazole (2-MeIm)

  • Methanol

Procedure:

  • Prepare Solution A: Dissolve a specific amount of Co(NO₃)₂·6H₂O in methanol. For example, 0.873 g in 30 mL of methanol.

  • Prepare Solution B: Dissolve a molar excess of 2-methylimidazole in methanol. For example, 1.97 g in 20 mL of methanol.

  • Mixing: Vigorously pour the metal salt solution (Solution A) into the ligand solution (Solution B) under constant magnetic stirring at room temperature.

  • Reaction: Continue stirring the resulting purple solution for a set duration, typically ranging from 1 to 24 hours.

  • Collection: Collect the purple precipitate by centrifugation (e.g., 8000 rpm for 3-15 minutes).

  • Washing: Wash the collected product multiple times with fresh methanol to remove unreacted precursors.

  • Drying: Dry the final ZIF-67 product in a vacuum oven overnight at 60 °C.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the room-temperature synthesis of ZIF-67.

ZIF67_Synthesis precursors Precursors solutionA Solution A: Co(NO₃)₂·6H₂O in Methanol solutionB Solution B: 2-Methylimidazole in Methanol mixing Rapid Mixing & Stirring (1-24h) at Room Temp solutionA->mixing Add to solutionB->mixing collection Collection via Centrifugation mixing->collection Purple Precipitate washing Washing with Methanol collection->washing drying Vacuum Drying (e.g., 60°C) washing->drying product Final Product: ZIF-67 Nanoparticles drying->product ZIF67_Characterization cluster_primary Primary Characterization cluster_secondary Secondary/Performance Characterization start Synthesized ZIF-67 Sample xrd PXRD Analysis start->xrd sem SEM Imaging start->sem ftir FTIR Spectroscopy start->ftir bet BET Analysis (N₂ Adsorption) start->bet tga TGA Analysis start->tga res_xrd Confirms: - Crystalline Structure - Phase Purity xrd->res_xrd res_sem Determines: - Morphology - Particle Size sem->res_sem res_ftir Confirms: - Functional Groups - Co-N Coordination ftir->res_ftir res_bet Measures: - Surface Area - Pore Size/Volume bet->res_bet res_tga Determines: - Thermal Stability - Solvent Content tga->res_tga Drug_Delivery_Mechanism cluster_loading Drug Loading cluster_delivery Target Site Delivery & Release zif67 Porous ZIF-67 Nanoparticle loaded_zif Drug-Loaded ZIF-67 (Stable at pH 7.4) drug Drug Molecules (e.g., Doxorubicin) drug->zif67 Encapsulation uptake Cellular Uptake via Endocytosis loaded_zif->uptake Systemic Circulation acidic Acidic Environment (Endosome, pH ~5.0) uptake->acidic breakdown ZIF-67 Framework Decomposition acidic->breakdown Triggers release Drug Release breakdown->release effect Therapeutic Effect (e.g., Apoptosis) release->effect Apoptosis_Pathway dox Doxorubicin (Released from ZIF-67) nucleus Cell Nucleus dox->nucleus Enters dna DNA Intercalation & Topoisomerase II Inhibition nucleus->dna Acts on DNA damage DNA Double-Strand Breaks dna->damage Causes p53 p53 Activation damage->p53 Activates bax ↑ Bax Expression (Pro-apoptotic) p53->bax Upregulates mito Mitochondrion bax->mito Translocates to cytc Cytochrome c Release mito->cytc Releases cas9 Caspase-9 Activation cytc->cas9 Initiates cas3 Caspase-3 (Executioner) Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis Executes

Introduction to Zeolitic Imidazolate Framework-67 (ZIF-67)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Porosity of ZIF-67

Zeolitic Imidazolate Framework-67 (ZIF-67) is a subclass of metal-organic frameworks (MOFs) that has garnered significant attention from the scientific community. These materials are constructed from cobalt(II) metal ions tetrahedrally coordinated with 2-methylimidazolate organic linkers, forming a robust and crystalline three-dimensional framework with a sodalite topology.[1] The unique structure of ZIF-67 endows it with exceptional properties, including high thermal and chemical stability, a large surface area, and, most importantly, a well-defined and tunable porous structure.[1][2]

The porosity of ZIF-67 is a critical determinant of its function and performance in a wide range of applications. Its inherent microporosity allows for the selective adsorption and separation of gases, while its high surface area provides abundant active sites for catalysis.[2][3] For researchers and professionals in drug development, the porous nature of ZIF-67 is particularly compelling. The framework's cavities can serve as nano-reservoirs for encapsulating therapeutic agents, offering high drug loading capacities and enabling controlled, stimulus-responsive release, for instance, in the acidic microenvironment of cancer cells.[4][5] Understanding and controlling the porosity of ZIF-67 is therefore paramount to harnessing its full potential in advanced biomedical applications.

Quantitative Porosity Data of ZIF-67

The porous characteristics of ZIF-67 can vary significantly depending on the synthesis method and any subsequent modifications. The following table summarizes key quantitative data from various studies, providing a comparative overview of its textural properties.

Synthesis Method/VariantBET Surface Area (m²/g)Pore Volume (cm³/g)Dominant Pore Size (nm)Characterization MethodReference
Conventional Methanolic Solution17800.73 (Total) / 0.67 (Micro)1.1N₂ Adsorption (NLDFT)[6]
Conventional Methanolic Solution--1.18SAXS[6]
Room Temperature (Control)1228--N₂ Adsorption (BET)[7]
Hierarchical (with PVP)1457-Mesoporous features presentN₂ Adsorption (BET)[7]
General Literature Value> 1700-~0.34 (Micropore)-[2][3]
General Literature Value--0.34 - 3.4 (Adjustable range)-[2]
Hand Milling Synthesis1966.37-1.6N₂ Adsorption (BET)[8]
ZIF-67@MgAl₂O₄ Nanocomposite803.8-1.71N₂ Adsorption (BET)[9]

Experimental Protocols for Synthesis and Characterization

Precise control over experimental procedures is crucial for obtaining ZIF-67 with desired porosity. Below are detailed methodologies for a common synthesis route and the primary techniques used for porosity characterization.

Synthesis of ZIF-67 (Methanolic Solution Method)

This protocol is adapted from a widely cited room-temperature synthesis method.[6][10]

  • Precursor Solution A (Metal): Dissolve 1.436 g of cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) in 100 mL of methanol.

  • Precursor Solution B (Ligand): Dissolve 3.244 g of 2-methylimidazole (2-MeIm) in 100 mL of methanol.

  • Mixing: Slowly pour the metal solution (A) into the ligand solution (B) under continuous stirring at room temperature. The solution will turn a dark purple color.

  • Crystallization: Continue stirring the mixture for 3 to 24 hours at room temperature to allow for crystal formation and growth.[6][10]

  • Product Collection: Collect the resulting purple precipitate via centrifugation at approximately 5000 rpm for 15 minutes.[10]

  • Washing: Wash the collected product by re-dispersing it in fresh methanol and centrifuging again. Repeat this washing step three times to remove any unreacted precursors.[6]

  • Activation: Dry the final product in a vacuum oven at 100°C for 12 hours to evacuate solvent molecules from the pores.[6]

Porosity Characterization Protocols

A. Nitrogen Adsorption-Desorption Analysis This is the most common technique for characterizing porous materials.

  • Principle: The analysis measures the amount of nitrogen gas that physically adsorbs onto the surface of the material at a constant temperature (typically 77 K, the boiling point of liquid nitrogen) as a function of relative pressure.

  • Methodology:

    • Degassing: A known mass of the activated ZIF-67 sample is first heated under vacuum (degassed) to remove any adsorbed moisture or gases from its surface and pores.

    • Analysis: The sample is then cooled to 77 K, and nitrogen gas is introduced in controlled increments. The amount of gas adsorbed at each pressure point is measured, generating an adsorption isotherm. Subsequently, the pressure is systematically decreased to generate a desorption isotherm.

    • Data Interpretation:

      • The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data in a specific relative pressure range (typically 0.05 to 0.35) to calculate the specific surface area (m²/g).[6]

      • The total pore volume (cm³/g) is typically determined from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).[6]

      • The pore size distribution is calculated from the isotherm data using theoretical models like Non-Local Density Functional Theory (NLDFT), which is well-suited for microporous materials.[6]

B. Small-Angle X-ray Scattering (SAXS) SAXS provides complementary information on pore morphology and size.

  • Principle: This technique measures the elastic scattering of X-rays at very small angles (typically < 5°) from a material. The scattering pattern is generated by electron density fluctuations, such as those between the solid framework of ZIF-67 and its empty pores.

  • Methodology:

    • A monochromatic X-ray beam is directed at the ZIF-67 sample.

    • A 2D detector placed at a distance from the sample captures the scattered X-rays.

    • The resulting scattering pattern is analyzed. By fitting the data to geometric models (e.g., spherical, cylindrical pores), quantitative information about the average pore size, shape, and size distribution can be extracted.[6] This method is particularly effective for verifying the theoretical pore dimensions based on the crystal structure.[6]

C. X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)

  • XRD: This technique is essential to confirm the crystalline structure and phase purity of the synthesized ZIF-67. A well-defined, porous framework is contingent on achieving the correct crystal structure.

  • SEM: This imaging technique is used to visualize the external morphology and size of the ZIF-67 crystals (typically rhombic dodecahedrons), providing qualitative insights into the uniformity of the synthesized material.

Visualizing ZIF-67 Porosity Concepts

Diagrams created using the DOT language help to visualize complex workflows and relationships inherent in the study of ZIF-67 porosity.

G cluster_synthesis Synthesis & Activation cluster_characterization Porosity Characterization cluster_results Resulting Data s_in1 Cobalt(II) Salt s_proc Mixing & Crystallization (Room Temp / Hydrothermal) s_in1->s_proc s_in2 2-Methylimidazole s_in2->s_proc s_in3 Solvent (e.g., Methanol) s_in3->s_proc s_wash Centrifugation & Washing s_proc->s_wash s_act Vacuum Activation (Drying) s_wash->s_act c_bet N₂ Adsorption-Desorption s_act->c_bet c_saxs Small-Angle X-ray Scattering s_act->c_saxs c_xrd X-ray Diffraction s_act->c_xrd c_sem Scanning Electron Microscopy s_act->c_sem r_ssa Specific Surface Area (BET) c_bet->r_ssa r_pv Pore Volume & Size (NLDFT) c_bet->r_pv r_morph Pore Morphology c_saxs->r_morph r_cryst Crystal Structure c_xrd->r_cryst

Caption: Workflow for ZIF-67 synthesis and porosity characterization.

G cluster_factors Influencing Factors center_node ZIF-67 Porous Structure (Surface Area, Pore Size & Volume) f_temp Synthesis Temperature f_temp->center_node f_solv Solvent System (Methanol, Water, DMF) f_solv->center_node f_mod Modulators (PVP, CTAB) Leads to Hierarchical Pores f_mod->center_node f_ratio Reactant Molar Ratio f_ratio->center_node f_act Activation Conditions (Temp, Time) f_act->center_node

Caption: Key factors influencing the porosity of ZIF-67.

G cluster_loading Drug Loading cluster_release Targeted Release d_carrier Porous ZIF-67 (High Surface Area) d_loaded Drug-Loaded ZIF-67 d_carrier->d_loaded d_drug Drug Molecule d_drug->d_loaded Adsorption/ Encapsulation r_stim Stimulus (e.g., Low pH in Tumor) d_loaded->r_stim Delivery to Target Site r_release Framework Degradation & Drug Diffusion r_stim->r_release r_target Drug Acts on Target Cells r_release->r_target

Caption: Mechanism of drug delivery using porous ZIF-67.

References

A Technical Guide to the Preliminary Investigation of ZIF-67 Derivatives for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Zeolitic Imidazolate Framework-67 (ZIF-67) and its derivatives, with a particular focus on their relevance to drug delivery and biomedicine. ZIF-67, a metal-organic framework (MOF) composed of cobalt ions and 2-methylimidazole linkers, has garnered significant attention due to its high porosity, large surface area, and exceptional thermal and chemical stability.[1][2][3] These properties make it an excellent candidate for development as a versatile platform for therapeutic agent delivery.

Synthesis and Derivatization Strategies

The synthesis of ZIF-67 is notable for its simplicity and scalability, often achievable at room temperature.[4][5] The morphology, particle size, and crystallinity of the resulting framework can be precisely controlled by adjusting reaction parameters such as the type of cobalt salt, the molar ratio of reactants, temperature, and solvent choice.[4][6][7] Beyond the pristine framework, ZIF-67 serves as a versatile template or precursor for a wide range of derivatives, expanding its functional properties.

Common Synthesis & Derivatization Routes:

  • Solvothermal/Hydrothermal Method: A widely used technique involving organic solvents or water under elevated temperature and pressure to promote crystal growth. This method offers excellent control over the material's structural characteristics.[1][4]

  • Room Temperature Synthesis: An environmentally friendly and cost-effective approach where precursors are mixed in a suitable solvent (often methanol or water) at ambient temperature, yielding crystalline ZIF-67.[5][6]

  • Mechanochemical (Ball Milling): A solvent-free, green synthesis method that uses mechanical force to induce the formation of ZIF-67 nanoparticles.[1]

  • Template-Mediated Synthesis: ZIF-67 can be used as a sacrificial template. Through processes like pyrolysis (high-temperature treatment in an inert atmosphere), it can be converted into derivatives such as N-doped porous carbon structures, which retain the original dodecahedral morphology.[5]

  • Composite Formation: ZIF-67 can be integrated with other materials like polymers, metal oxides, or other MOFs (such as ZIF-8) to create composites with synergistic or enhanced properties for specific applications.[2][8][9]

G Figure 1: General workflow for the synthesis and derivatization of ZIF-67. cluster_0 Precursors cluster_1 Synthesis cluster_2 Pristine Framework cluster_3 Derivatization cluster_4 Final Product precursors Cobalt Salt (e.g., Co(NO₃)₂·6H₂O) + Organic Linker (2-Methylimidazole) synthesis Synthesis Method - Solvothermal - Room Temperature - Mechanochemical precursors->synthesis zif67 Pristine ZIF-67 Crystals synthesis->zif67 modification Post-Synthesis Modification - Pyrolysis - Coating - Composite Formation zif67->modification characterization Characterization (XRD, SEM, TEM, BET, FTIR, TGA) zif67->characterization derivative ZIF-67 Derivative (Porous Carbon, Core-Shell, Hybrid) modification->derivative derivative->characterization

Figure 1. General workflow for the synthesis and derivatization of ZIF-67.

Physicochemical Characterization

A thorough characterization is essential to understand the properties of ZIF-67 derivatives and their suitability for biomedical applications. Key techniques and the typical findings are summarized below.

Characterization Technique Purpose Typical ZIF-67 Findings
Powder X-ray Diffraction (PXRD) To confirm the crystalline structure and phase purity of the material.Shows characteristic peaks at specific 2θ values (e.g., 7.4°, 10.4°, 12.7°, 18.0°), confirming the sodalite topology of the ZIF-67 framework.[9][10]
Scanning Electron Microscopy (SEM) To visualize the surface morphology and particle shape.Typically reveals a rhombic dodecahedron morphology, though shapes can vary (spherical, granular) depending on synthesis conditions.[10][11] Particle sizes can range from nanometers to micrometers.[1][10]
Transmission Electron Microscopy (TEM) To observe the internal structure, porosity, and particle size at high resolution.Confirms the porous nature and morphology observed in SEM.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore size distribution.Exhibits a Type I nitrogen adsorption-desorption isotherm, characteristic of microporous materials.[10][12] Surface areas are typically high, often exceeding 1300-1700 m²/g.[4][10]
Thermogravimetric Analysis (TGA) To evaluate thermal stability.Demonstrates high thermal stability, often stable up to 350-390°C, which is crucial for various processing and application conditions.[3][12]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups and confirm the coordination between metal and linker.Shows characteristic bands for the C-N stretching and C-H bending of the imidazole ring, confirming the framework's composition.[9][10]

Quantitative Data Summary

The properties of ZIF-67 can vary based on the synthesis protocol. The table below summarizes key quantitative data reported in the literature.

Property Reported Value(s) Significance in Drug Delivery Reference(s)
BET Surface Area (SBET) 1140 m²/g to >1700 m²/gA high surface area allows for high drug loading capacity.[4][9][10]
Pore Size ~0.34 nm (micropores), tunable up to 3.4 nmThe pore size dictates which drug molecules can be encapsulated.[4]
Particle Size 50 nm to >600 nmParticle size influences cellular uptake efficiency, biodistribution, and circulation time.[1][10]
Thermal Stability Stable up to 350-390°CEnsures structural integrity during storage and potential sterilization processes.[3][12]
Maximum Adsorption Capacity (qmax) 3226 mg/g (for Malachite Green, as a model pollutant)Indicates a very high capacity for encapsulating guest molecules.[4]
Antibiofilm Concentration 100-500 µg/mL (for A. baumannii, S. aureus)Demonstrates intrinsic therapeutic properties beyond its role as a carrier.[13]

Experimental Protocols

Protocol 4.1: General Synthesis of ZIF-67 at Room Temperature

This protocol is adapted from methodologies described for the facile synthesis of ZIF-67.[14]

  • Solution A Preparation: Dissolve 0.873 g of cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) in 30 mL of methanol.

  • Solution B Preparation: Dissolve 1.97 g of 2-methylimidazole (Hmim) in 20 mL of methanol.

  • Mixing: Vigorously pour Solution B into Solution A while stirring.

  • Crystallization: Continue stirring the mixture at room temperature for 24 hours to allow for complete crystallization.

  • Collection: Centrifuge the resulting purple precipitate at 8000 rpm for 3-5 minutes.

  • Washing: Discard the supernatant and wash the product by re-dispersing it in fresh methanol, followed by centrifugation. Repeat this washing step at least twice to remove unreacted precursors.

  • Drying: Dry the final product in a vacuum oven at 60°C overnight.

Protocol 4.2: Synthesis of a ZIF-8@ZIF-67 Core-Shell Composite

This protocol describes the creation of a composite material by growing a ZIF-67 shell on a pre-synthesized ZIF-8 core.[9]

  • ZIF-8 Core Synthesis: Synthesize ZIF-8 nanoparticles using a similar room temperature method by mixing zinc nitrate hexahydrate and 2-methylimidazole in methanol.[14] Collect, wash, and dry the ZIF-8 cores.

  • Dispersion: Disperse a calculated amount of the synthesized ZIF-8 powder in an ethanol-deionized water solution.

  • Composite Formation: Add the ZIF-67 precursors (cobalt nitrate and 2-methylimidazole solutions) to the ZIF-8 dispersion.

  • Reaction: Stir the reaction mixture for 4 hours at 85°C.

  • Collection and Washing: Collect the resulting ZIF-8@ZIF-67 composite particles by centrifugation, wash with ethanol, and dry.

  • (Optional) Calcination: For conversion to derived materials (e.g., mixed metal oxides), the composite can be calcined at a high temperature (e.g., 400°C).[9]

Mechanism of Action in Drug Delivery

ZIF-67 derivatives are particularly promising for targeted cancer therapy due to their pH-responsive nature. The acidic microenvironment of tumors or the low pH inside cellular compartments like endosomes and lysosomes can trigger the degradation of the ZIF-67 framework.[13][15] This degradation leads to the release of the encapsulated drug payload directly at the target site, minimizing systemic toxicity. Furthermore, the released cobalt ions can themselves exhibit therapeutic effects, such as generating reactive oxygen species (ROS).[13]

G Figure 2: Proposed pH-responsive drug release mechanism from ZIF-67. drug_loaded Drug-Loaded ZIF-67 (Stable at Physiological pH ~7.4) uptake Cellular Uptake via Endocytosis (e.g., by Cancer Cell) drug_loaded->uptake endosome Trafficking to Endosome/Lysosome (Acidic Environment, pH < 6.5) uptake->endosome degradation Acid-Triggered Framework Degradation endosome->degradation Low pH release On-Site Release of 1. Encapsulated Drug 2. Co²⁺ Ions degradation->release effect Combined Therapeutic Effect - Drug-induced cytotoxicity - Ion-induced ROS generation release->effect

Figure 2. Proposed pH-responsive drug release mechanism from ZIF-67.

In addition to drug delivery, ZIF-67 and its derivatives have demonstrated intrinsic antibacterial and antibiofilm activities, making them candidates for treating bacterial infections.[13] The release of cobalt and imidazole-based linkers can disrupt bacterial cell walls and metabolic processes.[13] This dual functionality as both a carrier and an active agent makes ZIF-67 a highly versatile platform in biomedicine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Zeolitic Imidazolate Framework-67 (ZIF-67)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zeolitic Imidazolate Frameworks (ZIFs) are a subclass of metal-organic frameworks (MOFs) that have garnered significant attention due to their high thermal and chemical stability, porous structure, and large surface area. ZIF-67, composed of cobalt ions and 2-methylimidazole linkers, exhibits a sodalite-type topology. Its unique properties make it a promising candidate for applications in gas storage and separation, catalysis, drug delivery, and as a template for porous carbon materials. This document provides a detailed, step-by-step protocol for the synthesis of ZIF-67 at room temperature.

Materials and Equipment

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 2-methylimidazole (Hmim, C₄H₆N₂)

  • Methanol (CH₃OH), analytical grade

  • Deionized (DI) water

  • Chloroform (CHCl₃) (for washing, optional)

Equipment:

  • Magnetic stirrer with stir bars

  • Beakers or flasks

  • Graduated cylinders

  • Weighing balance

  • Spatula

  • Centrifuge and centrifuge tubes

  • Vacuum oven

  • Fume hood

Experimental Protocol: Room Temperature Synthesis

This protocol is adapted from several established methods for the synthesis of ZIF-67.[1][2][3][4]

1. Preparation of Precursor Solutions:

  • Solution A (Cobalt Source): Weigh 1.436 g of cobalt(II) nitrate hexahydrate and dissolve it in 100 mL of methanol in a beaker.[1] Stir the solution until the cobalt salt is completely dissolved.

  • Solution B (Ligand Source): Weigh 3.244 g of 2-methylimidazole and dissolve it in 100 mL of methanol in a separate beaker.[1] Stir until the 2-methylimidazole is fully dissolved.

2. Synthesis of ZIF-67:

  • Place the beaker containing Solution B (ligand) on a magnetic stirrer.

  • Slowly pour Solution A (cobalt source) into Solution B while stirring.[1]

  • A purple precipitate should form almost immediately.

  • Continue stirring the mixture at room temperature for 3 to 24 hours to ensure the completion of the reaction.[1][2][3] A longer stirring time can lead to higher crystallinity.

3. Purification of ZIF-67:

  • Transfer the purple suspension to centrifuge tubes.

  • Centrifuge the mixture at 5000-8000 rpm for 15 minutes to collect the solid product.[1][2]

  • Decant the supernatant.

  • Wash the purple precipitate by re-dispersing it in fresh methanol and centrifuging again. Repeat this washing step at least three times to remove any unreacted precursors and impurities.[1][5] An optional final wash with chloroform can also be performed.[1]

  • After the final wash, decant the supernatant.

4. Drying:

  • Place the obtained purple solid in a vacuum oven.

  • Dry the product at 60-120°C overnight (or for at least 12 hours) to obtain the final ZIF-67 powder.[1][2][3]

Quantitative Data Summary

The following table summarizes the quantitative data for the room temperature synthesis of ZIF-67 based on a typical protocol.[1]

ParameterValueUnitNotes
Reagents
Cobalt(II) Nitrate Hexahydrate1.436gMetal Source
2-methylimidazole3.244gOrganic Ligand
Solvents
Methanol (for Cobalt Salt)100mL
Methanol (for Ligand)100mL
Reaction Conditions
TemperatureRoom Temperature°C
Stirring Time3 - 24hours
Purification
Centrifugation Speed5000rpm
Centrifugation Time15min
Drying
Drying Temperature120°CIn vacuum oven
Drying Time24hours

Expected Characterization Results

  • Powder X-ray Diffraction (PXRD): The synthesized ZIF-67 should exhibit characteristic diffraction peaks at 2θ values of approximately 7.4°, 10.4°, 12.7°, 14.8°, 16.5°, and 18.0°, corresponding to the (011), (002), (112), (022), (013), and (222) crystal planes, respectively, confirming its crystalline structure.[2]

  • Scanning Electron Microscopy (SEM): SEM images are expected to show rhombic dodecahedron-shaped crystals, which is the typical morphology for ZIF-67.[3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum should show the absence of the N-H stretching vibration band from 2-methylimidazole and the presence of a band corresponding to the Co-N stretching vibration, confirming the coordination between the cobalt ions and the ligand.[2]

  • Thermogravimetric Analysis (TGA): TGA analysis typically shows that ZIF-67 is thermally stable up to around 350°C.[1]

Experimental Workflow Diagram

ZIF67_Synthesis_Workflow ZIF-67 Synthesis Workflow cluster_prep 1. Precursor Solution Preparation cluster_reaction 2. Synthesis cluster_purification 3. Purification cluster_drying 4. Drying A Dissolve Cobalt(II) Nitrate Hexahydrate in Methanol (Solution A) Mix Mix Solution A and B with Stirring A->Mix B Dissolve 2-methylimidazole in Methanol (Solution B) B->Mix Stir Stir at Room Temperature (3-24h) Mix->Stir Centrifuge Collect Solid by Centrifugation Stir->Centrifuge Wash Wash with Methanol (3 times) Centrifuge->Wash Wash->Centrifuge Repeat 2x Dry Dry in Vacuum Oven (60-120°C) Wash->Dry Final ZIF-67 Powder Dry->Final

Caption: A step-by-step workflow for the synthesis of ZIF-67.

References

Application Notes and Protocols: ZIF-67 for Carbon Dioxide Capture and Separation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zeolitic Imidazolate Frameworks (ZIFs), a subclass of Metal-Organic Frameworks (MOFs), have emerged as promising materials for various applications, including gas storage and separation.[1] ZIF-67, composed of cobalt ions and 2-methylimidazolate linkers, has garnered significant attention for carbon dioxide (CO2) capture due to its high porosity, exceptional thermal and chemical stability, and facile synthesis.[2][3] The Co-N bond in ZIF-67 is stronger than the Zn-N bond in its well-studied analogue, ZIF-8, and its smaller pore size makes it a suitable candidate for gas separation applications.[4][5] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of ZIF-67 for CO2 capture and separation.

Data Presentation

Table 1: Physicochemical Properties of ZIF-67
PropertyValueReference
BET Surface Area1319.36 - 1478 m²/g[6]
Pore Volume0.636 - 0.66 cm³/g[6]
Thermal StabilityStable up to 350°C[1][4]
Crystal StructureSodalite (SOD) topology[6]
Table 2: CO2 Adsorption Capacity of ZIF-67 and its Composites
MaterialConditionsCO2 UptakeReference
ZIF-67273 K, 1 bar1.47 mmol/g[4][5]
ZIF-67300 K, 1 bar3.9 wt%[6]
ZIF-67298 K, 50 bar51.4 wt% (513.9 mg/g)[6]
3 wt% ZIF-67/Polysulfone MMM273 K0.5 mmol/g[4][5]
ZIF-67@PAN Nanofibers273 K, 1.2 bar0.4 mmol/g[2][7]
Pure Polysulfone273 K0.3 mmol/g[4][5]
Pure PAN Fibers273 K, 1.2 bar0.05 mmol/g[2]
Table 3: Gas Separation Performance of ZIF-67 Based Mixed Matrix Membranes (MMMs)
Membrane CompositionGas PairPermeability (Barrer)SelectivityReference
PEBAX/ZIF-67 (NC 1%, 15 bar)CO2236-[8][9]
PEBAX/ZIF-67 (PL 5%, 10 bar)CO2/N2-110[8][9]
PEBAX/ZIF-67 (PL 1%, 15 bar)CO2/CH4-27[8][9]
ZIF-67 NS/PebaxCO2139.4-[4][5]
ZIF-67 NS/PebaxCO2/N2-73.2[4][5]

Experimental Protocols

Protocol 1: Synthesis of ZIF-67 Crystals

This protocol is adapted from a typical solvothermal synthesis method.[4][5][6]

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) or Cobalt(II) acetate tetrahydrate

  • 2-methylimidazole (2-MeIm)

  • Methanol (MeOH) or Dimethylformamide (DMF)

Procedure:

  • Prepare two separate solutions:

    • Solution A (Metal precursor): Dissolve 1.436 g of Co(NO₃)₂·6H₂O in 100 mL of methanol.

    • Solution B (Organic linker): Dissolve 3.244 g of 2-MeIm in 100 mL of methanol.

  • Slowly pour Solution A into Solution B while stirring at room temperature. The solution will turn a dark purple color.

  • Continue stirring at room temperature for 3 hours.

  • Allow the solution to stand without stirring at room temperature for 24 hours to allow for crystal growth.

  • Collect the purple precipitate by centrifugation at 5000 rpm for 15 minutes.

  • Wash the product with fresh methanol three times to remove any unreacted precursors.

  • Dry the final ZIF-67 product in a vacuum oven at 150°C overnight.

Protocol 2: In Situ Growth of ZIF-67 on Poly(acrylonitrile) (PAN) Nanofibers

This protocol describes the fabrication of ZIF-67 composite materials for enhanced CO2 adsorption.[2]

Materials:

  • Poly(acrylonitrile) (PAN)

  • Cobalt(II) nitrate hexahydrate

  • 2-methylimidazole (2-MeIm)

  • Methanol, Ethanol, Isopropanol, or Water

Procedure:

  • Electrospinning: Prepare a solution of PAN and cobalt(II) nitrate hexahydrate in a suitable solvent and electrospin to form nanofibers.

  • In Situ Growth:

    • Immerse 0.2 g of the as-spun nanofiber mat into a covered Petri dish containing 50 mL of a solvent (e.g., methanol).

    • Add a specific concentration of 2-MeIm (e.g., 6.0 mg/mL) to the solvent.

    • Allow the immersion to proceed for a set duration (e.g., 4 hours) to facilitate the in situ growth of ZIF-67 crystals on the PAN fibers.

  • Washing and Drying:

    • Remove the ZIF-67@PAN mat from the solution.

    • Wash thoroughly with the solvent used for synthesis to remove residual reactants.

    • Dry the composite material under vacuum.

Protocol 3: Characterization of ZIF-67

1. Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the crystalline structure and phase purity of the synthesized ZIF-67.

  • Procedure:

    • Place a small amount of the dried ZIF-67 powder on a sample holder.

    • Collect the PXRD pattern over a 2θ range of 5-50°.

    • Compare the obtained pattern with the simulated pattern for ZIF-67 or previously reported data to verify the sodalite (SOD) topology.[5]

2. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of ZIF-67.

  • Procedure:

    • Place a known amount of ZIF-67 in a TGA crucible.

    • Heat the sample from room temperature to at least 500°C under an inert atmosphere (e.g., N₂).

    • A weight loss of approximately 2.3% up to 350°C is expected, corresponding to the removal of residual solvent, with significant framework decomposition occurring at higher temperatures.[1]

3. Brunauer-Emmett-Teller (BET) Analysis:

  • Purpose: To determine the surface area and pore size distribution.

  • Procedure:

    • Degas the ZIF-67 sample under vacuum at an elevated temperature (e.g., 150°C) to remove any adsorbed molecules.

    • Perform N₂ adsorption-desorption measurements at 77 K.

    • The resulting isotherm should be of Type I, which is characteristic of microporous materials.[1][4]

Protocol 4: CO2 Adsorption Measurements

1. Volumetric Adsorption Isotherms:

  • Purpose: To quantify the CO2 uptake capacity of ZIF-67 at different pressures and a constant temperature.

  • Procedure:

    • Activate the ZIF-67 sample under vacuum at 150°C.

    • Introduce known doses of CO2 gas into the sample cell at a constant temperature (e.g., 273 K or 298 K).

    • Measure the equilibrium pressure after each dose.

    • The amount of CO2 adsorbed is calculated from the pressure change.

    • Plot the amount of CO2 adsorbed as a function of pressure to obtain the adsorption isotherm.

2. Stability Testing:

  • Purpose: To assess the stability of ZIF-67 in the presence of water and organic solvents, which is crucial for real-world applications.

  • Procedure:

    • Immerse the ZIF-67 powder in the desired solvent (e.g., water, ethanol, THF) for 24 hours at room temperature.

    • Collect the powder and analyze it using PXRD to check for any changes in the crystal structure. ZIF-67 has been shown to be highly stable under these conditions.[4][5]

Mandatory Visualization

ZIF67_Workflow cluster_synthesis ZIF-67 Synthesis cluster_characterization Material Characterization cluster_application CO₂ Capture Application Co_precursor Cobalt Precursor (e.g., Co(NO₃)₂·6H₂O) Mixing Mixing & Stirring (3h, RT) Co_precursor->Mixing MeIm 2-Methylimidazole (Organic Linker) MeIm->Mixing Solvent Solvent (e.g., Methanol) Solvent->Mixing Crystallization Crystallization (24h, RT) Mixing->Crystallization Centrifugation Centrifugation & Washing Crystallization->Centrifugation Drying Drying (150°C, vacuum) Centrifugation->Drying ZIF67_powder ZIF-67 Powder Drying->ZIF67_powder PXRD PXRD (Crystal Structure) ZIF67_powder->PXRD Analysis TGA TGA (Thermal Stability) ZIF67_powder->TGA BET BET (Surface Area) ZIF67_powder->BET Adsorption CO₂ Adsorption Isotherms ZIF67_powder->Adsorption Testing Separation Gas Separation (e.g., MMMs) ZIF67_powder->Separation Performance Performance Evaluation (Capacity & Selectivity) Adsorption->Performance Separation->Performance

Caption: Experimental workflow for ZIF-67 synthesis, characterization, and CO2 capture application.

References

Application Notes and Protocols: ZIF-67 as a Versatile Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing Zeolitic Imidazolate Framework-67 (ZIF-67) as a heterogeneous catalyst in a variety of organic reactions. The information compiled herein is intended to guide researchers in leveraging the unique catalytic properties of ZIF-67 for the synthesis of valuable organic molecules.

Introduction to ZIF-67 as a Catalyst

Zeolitic Imidazolate Framework-67 (ZIF-67) is a metal-organic framework (MOF) composed of cobalt(II) ions coordinated to 2-methylimidazole linkers. Its robust crystalline structure, high surface area, and the presence of accessible Lewis acidic cobalt sites and basic nitrogen atoms on the imidazole linker make it an effective heterogeneous catalyst for a range of organic transformations.[1] ZIF-67 offers advantages such as high stability, ease of synthesis, and recyclability, positioning it as a promising catalyst for sustainable chemical processes.[2]

Synthesis of ZIF-67 Catalyst

A reliable synthesis of ZIF-67 is crucial for its catalytic applications. Below is a standard protocol for the preparation of ZIF-67.

Experimental Protocol: Synthesis of ZIF-67
  • Preparation of Solutions:

    • Solution A: Dissolve 0.873 g of cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) in 30 mL of methanol.

    • Solution B: Dissolve 1.97 g of 2-methylimidazole (2-MeIm) in 20 mL of methanol.

  • Mixing and Reaction:

    • Stir Solution B magnetically for 1 minute.

    • Add Solution B to Solution A and continue stirring at room temperature for 24 hours.

  • Isolation and Purification:

    • Centrifuge the resulting purple precipitate at 8000 rpm for 3 minutes.

    • Discard the supernatant and wash the solid product twice with methanol.

  • Drying:

    • Dry the purified ZIF-67 in a vacuum oven at 60 °C overnight.

cluster_prep Solution Preparation cluster_reaction Reaction and Isolation cluster_drying Final Product Co(NO3)2_6H2O Co(NO₃)₂·6H₂O Solution_A Solution A Co(NO3)2_6H2O->Solution_A 2-MeIm 2-Methylimidazole Solution_B Solution B 2-MeIm->Solution_B Methanol_A Methanol Methanol_A->Solution_A Methanol_B Methanol Methanol_B->Solution_B Mixing Mix Solutions A and B Stir for 24h Solution_A->Mixing Solution_B->Mixing Centrifugation Centrifuge (8000 rpm, 3 min) Mixing->Centrifugation Washing Wash with Methanol (2x) Centrifugation->Washing Drying Dry at 60°C (vacuum) Washing->Drying ZIF-67 ZIF-67 Catalyst Drying->ZIF-67

Caption: Workflow for the synthesis of ZIF-67 catalyst.

Catalytic Applications and Protocols

ZIF-67 has demonstrated catalytic activity in a variety of organic reactions. This section details the protocols for several key transformations.

Cycloaddition of CO₂ with Epoxides

ZIF-67 is an efficient heterogeneous catalyst for the synthesis of cyclic carbonates from carbon dioxide and epoxides, a reaction of significant industrial and environmental importance.[3]

Data Presentation: ZIF-67 Catalyzed Cycloaddition of CO₂ with Various Epoxides

EntryEpoxideTemperature (°C)Pressure (bar)Time (h)Conversion (%)Selectivity (%)
1Propylene Oxide10086>99>99
2Epichlorohydrin10084>99>99
3Styrene Oxide120108>99>99
41,2-Epoxybutane10086>99>99
5Glycidyl methyl ether120101095>99

Data compiled from studies on ZIF-67 catalyzed cycloaddition reactions.[4]

Experimental Protocol: Cycloaddition of CO₂ with Epichlorohydrin

  • Reaction Setup:

    • Add 10 mg of ZIF-67 catalyst, 2 mL of DMF, and 0.1 mmol of tetrabutylammonium bromide (TBAB) to a reaction vessel.[5]

    • Add the desired epoxide (e.g., epichlorohydrin).

  • Reaction Conditions:

    • Pressurize the reactor with CO₂ to the desired pressure (e.g., 1 bar).[5]

    • Stir the reaction mixture at the specified temperature (e.g., under visible light irradiation) for the required time (e.g., 3 hours).[5]

  • Product Analysis:

    • After the reaction, cool the reactor to room temperature and slowly release the CO₂ pressure.

    • Analyze the product mixture by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine conversion and selectivity.

cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Epoxide Epoxide Product Cyclic Carbonate Epoxide->Product CO2 CO₂ CO2->Product ZIF-67 ZIF-67 ZIF-67->Product TBAB TBAB (Co-catalyst) TBAB->Product Solvent Solvent (e.g., DMF) Solvent->Product Temperature Temperature Temperature->Product Pressure Pressure Pressure->Product Time Time Time->Product

Caption: General scheme for ZIF-67 catalyzed CO₂ cycloaddition.
Activation of Peroxymonosulfate for Organic Pollutant Degradation

ZIF-67 can activate peroxymonosulfate (PMS) to generate highly reactive sulfate radicals (SO₄•⁻) for the degradation of organic pollutants in water.[6]

Data Presentation: Degradation of Organic Pollutants using ZIF-67/PMS System

PollutantCatalyst Loading (mg/L)PMS Conc. (mM)Initial Conc. (mg/L)Time (min)Degradation (%)
Rhodamine B1000.52030>95
Bisphenol A----100
Methylene Blue750.4203098.9
Congo Red750.0335012>98.45

Data compiled from various studies on pollutant degradation.[7][8][9][10]

Experimental Protocol: Degradation of Rhodamine B

  • Reaction Setup:

    • Prepare a 100 mg/L aqueous solution of Rhodamine B.

    • Add the ZIF-67 catalyst to the solution.

    • Initiate the reaction by adding the desired amount of peroxymonosulfate (PMS).

  • Reaction Conditions:

    • Conduct the reaction at a specific pH (e.g., neutral) and temperature (e.g., 25 °C).[10]

    • Stir the mixture continuously.

  • Analysis:

    • At regular intervals, withdraw aliquots of the reaction mixture.

    • Filter the catalyst.

    • Measure the concentration of Rhodamine B using a UV-Vis spectrophotometer to determine the degradation efficiency.

ZIF-67 ZIF-67 Sulfate_Radical Sulfate Radical (SO₄•⁻) ZIF-67->Sulfate_Radical activates PMS Peroxymonosulfate (PMS) PMS->Sulfate_Radical Degradation_Products Degradation Products Sulfate_Radical->Degradation_Products oxidizes Organic_Pollutant Organic Pollutant Organic_Pollutant->Degradation_Products

Caption: ZIF-67 activation of PMS for pollutant degradation.
Reduction of Nitroarenes

ZIF-67 and its composites serve as effective catalysts for the reduction of nitroarenes to the corresponding anilines, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.[11][12]

Data Presentation: ZIF-67 Catalyzed Reduction of Nitroarenes

NitroareneCatalystReducing AgentSolventTime (min)Yield (%)
4-NitrophenolZIF-67/GQD@AuNaBH₄Water10-2090-100
4-NitrotolueneZIF-67/GQD@AuNaBH₄Water10-2090-100
4-NitroanilineCu(0.25)@ZIF-Co/ZnNaBH₄---
Methyl OrangeCu(0.25)@ZIF-Co/ZnNaBH₄---

Data compiled from studies on nitroarene reduction.[11][13][14][15]

Experimental Protocol: Reduction of 4-Nitrophenol

  • Reaction Setup:

    • In a reaction vessel, dissolve 4-nitrophenol in water.

    • Add the ZIF-67 based catalyst.

    • Add a freshly prepared aqueous solution of NaBH₄.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature.[13]

  • Monitoring and Analysis:

    • Monitor the progress of the reaction by observing the color change from yellow to colorless.

    • Use UV-Vis spectroscopy to confirm the disappearance of the 4-nitrophenol peak and the appearance of the 4-aminophenol peak.

    • After completion, separate the catalyst by centrifugation for reuse.

    • Isolate the product by extraction and analyze by appropriate analytical techniques.

Cascade Synthesis of Benzimidazoles

ZIF-67 catalyzes the cascade redox condensation of 2-nitroanilines with benzylamines to produce benzimidazoles, a privileged scaffold in medicinal chemistry, without the need for external oxidizing or reducing agents.[16]

Data Presentation: ZIF-67 Catalyzed Synthesis of Benzimidazole Derivatives

2-NitroanilineBenzylamineYield (%)
2-NitroanilineBenzylamine92
4-Chloro-2-nitroanilineBenzylamine99
4-Methyl-2-nitroanilineBenzylamine85
2-Nitroaniline4-Methylbenzylamine95
2-Nitroaniline4-Chlorobenzylamine98

Data obtained from a study on benzimidazole synthesis using ZIF-67.[16]

Experimental Protocol: Synthesis of 2-Phenylbenzimidazole

  • Reaction Setup:

    • In a reaction vial, combine 2.0 mmol of 2-nitroaniline, 6.0 mmol of benzylamine, and 5 mol% of the ZIF-67 catalyst.[16]

  • Reaction Conditions:

    • Heat the reaction mixture at a specified temperature (e.g., 150 °C) in a suitable solvent (e.g., toluene) for a designated time.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the ZIF-67 catalyst by filtration.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired benzimidazole derivative.

cluster_reactants Reactants 2-Nitroaniline 2-Nitroaniline Intermediate Intermediate Formation (Reduction of Nitro Group, Oxidation of Amine) 2-Nitroaniline->Intermediate Benzylamine Benzylamine Benzylamine->Intermediate ZIF-67 ZIF-67 Catalyst ZIF-67->Intermediate Benzimidazole Benzimidazole Product Intermediate->Benzimidazole Cyclization

Caption: Cascade synthesis of benzimidazoles catalyzed by ZIF-67.
Aerobic Oxidation of Alcohols

While pristine ZIF-67 shows modest activity, its derivatives and composites are effective for the aerobic oxidation of alcohols to aldehydes and ketones. For instance, AuRu nanoparticles supported on ZIF-67 have been shown to be highly efficient.[1]

Data Presentation: AuRu/ZIF-67 Catalyzed Aerobic Oxidation of Alcohols

AlcoholConversion (%)Aldehyde/Ketone Yield (%)
Benzyl alcohol82.947.5
4-Methylbenzyl alcohol75.245.1
4-Methoxybenzyl alcohol68.540.3
Cinnamyl alcohol85.350.2
1-Phenylethanol90.165.4

Data from a study on AuRu/ZIF-67 catalyzed alcohol oxidation.[1][12]

Experimental Protocol: Oxidation of Benzyl Alcohol

  • Reaction Setup:

    • Place the AuRu/ZIF-67 catalyst in a high-pressure micro-reactor.[12]

    • Add the solvent (e.g., tetrahydrofuran) and benzyl alcohol.

  • Reaction Conditions:

    • Pressurize the reactor with O₂ to 5 bar.[1][12]

    • Heat the reaction mixture to 70 °C and stir for 4 hours.[1][12]

  • Analysis:

    • After the reaction, cool the reactor and release the pressure.

    • Analyze the product mixture using gas chromatography to determine the conversion of benzyl alcohol and the yield of benzaldehyde.

Knoevenagel Condensation

ZIF-67 and its composites can catalyze the Knoevenagel condensation, a key C-C bond-forming reaction.

Data Presentation: HNTs@ZIF-67 Catalyzed Knoevenagel Condensation

AldehydeActive Methylene CompoundYield (%)
4-PyridinecarboxaldehydeMalononitrile>99
BenzaldehydeMalononitrile>99
4-NitrobenzaldehydeMalononitrile>99

Data from a study using HNTs@ZIF-67 as the catalyst.

Experimental Protocol: Knoevenagel Condensation

  • Reaction Setup:

    • In a flask, dissolve the aldehyde (e.g., 4-pyridinecarboxaldehyde) and the active methylene compound (e.g., malononitrile) in a suitable solvent (e.g., ethanol).

    • Add the HNTs@ZIF-67 catalyst.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature.

  • Work-up:

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the catalyst.

    • Remove the solvent in vacuo and purify the product if necessary.

Synthesis of Quinazolines

ZIF-67 acts as an efficient heterogeneous catalyst for the cyclization of 2-aminobenzoketones with benzylamines to form quinazolines, another important class of N-heterocycles.[17][18]

Data Presentation: ZIF-67 Catalyzed Synthesis of Quinazolines

2-AminobenzoketoneBenzylamineYield (%)
2-AminobenzophenoneBenzylamine89
2-Amino-5-chlorobenzophenoneBenzylamine85
2-Aminobenzophenone4-Methylbenzylamine82
2-Aminobenzophenone4-Chlorobenzylamine92

Data from studies on quinazoline synthesis.[9][13]

Experimental Protocol: Synthesis of 2,4-Diphenylquinazoline

  • Reaction Setup:

    • Combine 2-aminobenzophenone, benzylamine, ZIF-67 catalyst, and tert-butyl hydroperoxide (TBHP) as an oxidant in toluene.[18]

  • Reaction Conditions:

    • Heat the mixture at 80 °C for 180 minutes.[9]

  • Product Isolation:

    • After the reaction, filter off the catalyst.

    • Wash the filtrate, dry the organic layer, and concentrate under reduced pressure.

    • Purify the residue by chromatography to yield the quinazoline product.

Catalyst Recyclability

A key advantage of ZIF-67 is its potential for recycling and reuse. After most reactions, the catalyst can be recovered by simple filtration or centrifugation, washed with a suitable solvent, dried, and reused in subsequent catalytic runs with minimal loss of activity.

Safety and Handling

ZIF-67 should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Conclusion

ZIF-67 is a highly versatile and robust heterogeneous catalyst for a variety of important organic transformations. Its ease of synthesis, stability, and recyclability make it an attractive option for developing more sustainable and efficient chemical processes. The protocols and data presented in these application notes provide a foundation for researchers to explore the catalytic potential of ZIF-67 in their own synthetic endeavors.

References

ZIF-67 Based Sensors for Chemical Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Zeolitic Imidazolate Framework-67 (ZIF-67) in the development of chemical sensors. It includes detailed protocols for the synthesis of ZIF-67 and the fabrication of sensors, alongside a summary of their performance in detecting a wide range of chemical analytes.

Introduction to ZIF-67 in Chemical Sensing

Zeolitic Imidazolate Framework-67 (ZIF-67), a subclass of metal-organic frameworks (MOFs), has emerged as a promising material for chemical sensing applications.[1][2] Composed of cobalt ions bridged by 2-methylimidazole linkers, ZIF-67 possesses a high surface area, tunable porosity, and excellent thermal and chemical stability.[1] Its unique structure and the presence of catalytically active cobalt sites make it an ideal candidate for the sensitive and selective detection of various chemical species, including heavy metal ions, volatile organic compounds (VOCs), glucose, and hydrogen peroxide.[3][4][5] The performance of ZIF-67-based sensors can be further enhanced by forming composites with other materials like graphene oxide, carbon nanotubes, and metal nanoparticles, which can improve conductivity and provide synergistic effects.[3]

I. Synthesis and Fabrication Protocols

This section details the step-by-step procedures for the synthesis of ZIF-67 and the fabrication of ZIF-67-based electrochemical sensors.

Protocol 1: Synthesis of ZIF-67 Crystals

This protocol describes a common solvothermal method for synthesizing ZIF-67 crystals.[3][6]

Materials:

  • Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 2-methylimidazole (Hmim)

  • Methanol (MeOH)

  • Deionized (DI) water

  • Centrifuge

  • Vacuum oven

Procedure:

  • Solution A Preparation: Dissolve a specific amount of cobalt nitrate hexahydrate in methanol. For example, dissolve 1.436 g of Co(NO₃)₂·6H₂O in 100 mL of methanol.[6]

  • Solution B Preparation: Dissolve 2-methylimidazole in methanol in a separate container. For instance, dissolve 3.244 g of 2-methylimidazole in 100 mL of methanol.[6]

  • Mixing and Reaction: Slowly pour Solution A into Solution B while stirring vigorously at room temperature. A purple precipitate should form, indicating the formation of ZIF-67.[6]

  • Stirring: Continue stirring the mixture at room temperature for a designated period, typically ranging from 6 to 24 hours.[3][6]

  • Collection and Washing: Collect the purple precipitate by centrifugation (e.g., 6000 rpm for 15-20 minutes).[3] Wash the collected product multiple times with methanol and deionized water to remove any unreacted precursors.

  • Drying: Dry the final ZIF-67 product in a vacuum oven at a specific temperature (e.g., 50-80°C) for several hours to obtain a fine purple powder.[3][7]

Protocol 2: Fabrication of a ZIF-67-Based Electrochemical Sensor

This protocol outlines the modification of a glassy carbon electrode (GCE) with ZIF-67 for electrochemical sensing.

Materials:

  • ZIF-67 powder (synthesized as per Protocol 1)

  • Nafion solution (e.g., 0.5 wt%)

  • Ethanol or a mixture of ethanol and DI water

  • Glassy Carbon Electrode (GCE)

  • Alumina slurry for polishing

  • Ultrasonic bath

Procedure:

  • Electrode Pre-treatment: Polish the bare GCE with alumina slurry to a mirror-like finish. Subsequently, sonicate the electrode in ethanol and DI water to remove any residual polishing material and dry it.

  • Preparation of ZIF-67 Suspension: Disperse a small amount of ZIF-67 powder (e.g., 1 mg) in a solvent mixture, which can be a combination of DI water, ethanol, and a small amount of Nafion solution (e.g., 1 mL of solvent with 20 µL of 0.5% Nafion). Sonicate the mixture for about 30 minutes to form a homogeneous suspension.

  • Electrode Modification: Drop-cast a small volume (e.g., 5-10 µL) of the prepared ZIF-67 suspension onto the pre-cleaned GCE surface.

  • Drying: Allow the solvent to evaporate at room temperature or under a gentle heat source, leaving a uniform film of ZIF-67 on the electrode surface. The modified electrode is now ready for use in electrochemical measurements.

II. Performance of ZIF-67 Based Sensors

The following tables summarize the quantitative performance of ZIF-67-based sensors for the detection of various chemical analytes.

Table 1: Performance of ZIF-67 Based Sensors for Heavy Metal Ion Detection

Analyte(s)Sensing MaterialDetection MethodLinear RangeLimit of Detection (LOD)Reference
Pb²⁺, Cd²⁺ZIF-67/rGOSWASV5-100 ppbPb²⁺: 5 ppb, Cd²⁺: 2.93 ppb[3]
Cu²⁺ZIF-67/MWCNTs/NafionSWSV0.2-0.8 µM15.0 nM[7]

SWASV: Square Wave Anodic Stripping Voltammetry; SWSV: Square Wave Voltammetry

Table 2: Performance of ZIF-67 Based Sensors for Organic Molecules and Biomolecules Detection

AnalyteSensing MaterialDetection MethodLinear RangeLimit of Detection (LOD)SensitivityReference
GlucoseGS@ZIF-67Amperometry1–805.5 μM0.36 μM1521.1 μA mM⁻¹ cm⁻²[8]
H₂O₂Ag/ZIF-67/GCEAmperometry5 μM - 7 mM & 7 - 67 mM1.1 μM421.4 & 337.7 μA mM⁻¹ cm⁻²[9]
AcetoneCarbon soot@ZIF-67Chemiresistive-484 ppb-[4][5]
ThiramAu@ZIF-67SERS-10⁻¹⁰ M-[6]
CarbendazimAu@ZIF-67SERS-10⁻¹⁰ M-[6]

GS: Graphene Sheet; SERS: Surface-Enhanced Raman Scattering

Table 3: Performance of ZIF-67 Based Sensors for Gas and Environmental Pollutant Detection

AnalyteSensing MaterialDetection MethodOperating TemperatureLimit of Detection (LOD)Reference
NO₂ZIF-67/BiOClChemiresistiveRoom Temperature-[10]
FormaldehydeZIF-67Chemiresistive150 °C~5 ppm[11]
Toluene, Ethanol, CO, H₂, NO₂ZIF-8/ZIF-67Chemiresistive180 °C10 ppm[9][12]

III. Sensing Mechanisms and Workflows

The detection mechanisms of ZIF-67-based sensors are diverse and depend on the target analyte and the sensor configuration. The high porosity of ZIF-67 allows for the efficient adsorption of analyte molecules, bringing them into close proximity with the active sensing sites. The cobalt ions within the ZIF-67 framework can act as catalytic centers, facilitating electrochemical reactions such as oxidation or reduction of the analyte.

Electrochemical Sensing Workflow

The general workflow for electrochemical detection using a ZIF-67 modified electrode involves the following steps:

G cluster_prep Sensor Preparation cluster_detection Detection Process cluster_analysis Data Analysis A ZIF-67 Synthesis B Electrode Modification A->B C Analyte Introduction B->C D Electrochemical Measurement C->D E Signal Acquisition D->E F Data Processing E->F G Concentration Determination F->G

General workflow for electrochemical sensing.
Signaling Pathway for Heavy Metal Detection

In the case of heavy metal detection, the porous structure of ZIF-67 facilitates the preconcentration of metal ions on the electrode surface. During the stripping step of anodic stripping voltammetry, the adsorbed metal ions are oxidized, generating a current signal that is proportional to their concentration.

G Analyte Heavy Metal Ions (e.g., Pb²⁺, Cd²⁺) ZIF67 ZIF-67 Modified Electrode Analyte->ZIF67 Interaction Adsorption Adsorption and Preconcentration ZIF67->Adsorption Stripping Anodic Stripping (Oxidation) Adsorption->Stripping Applied Potential Signal Current Signal Stripping->Signal Generates

Sensing mechanism for heavy metal detection.
Signaling Pathway for Glucose and H₂O₂ Detection

For glucose and hydrogen peroxide detection, the cobalt centers in ZIF-67 act as electrocatalytic sites. They facilitate the oxidation of glucose or the reduction of H₂O₂, leading to a measurable current response. The large surface area of ZIF-67 enhances the catalytic efficiency by providing more active sites.

G cluster_glucose Glucose Detection cluster_h2o2 H₂O₂ Detection Glucose Glucose Co_II Co(II) in ZIF-67 Glucose->Co_II Oxidation Co_III Co(III) in ZIF-67 Co_II->Co_III e⁻ Gluconolactone Gluconolactone Current_G Anodic Current Co_II->Current_G Generates Co_III->Glucose H2O2 H₂O₂ Co_II_H Co(II) in ZIF-67 H2O2->Co_II_H Reduction Current_H Cathodic Current H2O2->Current_H Generates OH OH⁻

Electrocatalytic detection of glucose and H₂O₂.
Signaling Pathway for Gas Sensing

For gas sensing applications, the interaction between gas molecules and the ZIF-67 surface leads to a change in the material's electrical properties, such as resistance or capacitance. The porous nature of ZIF-67 allows gas molecules to diffuse and interact with the framework, causing a measurable response.

G Gas Gas Molecules (e.g., VOCs, NO₂) ZIF67_Surface ZIF-67 Surface Gas->ZIF67_Surface Interaction Adsorption_Gas Adsorption ZIF67_Surface->Adsorption_Gas Charge_Transfer Charge Transfer Adsorption_Gas->Charge_Transfer Resistance_Change Change in Resistance/Capacitance Charge_Transfer->Resistance_Change Leads to

Mechanism of ZIF-67 based gas sensors.

IV. Conclusion and Future Perspectives

ZIF-67 and its composites have demonstrated significant potential as versatile and high-performance materials for chemical sensing. Their tunable structure, high surface area, and inherent catalytic activity make them suitable for detecting a wide array of analytes with high sensitivity and selectivity. The detailed protocols and performance data presented in these application notes provide a valuable resource for researchers and professionals in the fields of analytical chemistry, materials science, and drug development.

Future research in this area is expected to focus on the development of novel ZIF-67 composites with enhanced functionalities, the exploration of new applications in areas such as medical diagnostics and environmental monitoring, and the fabrication of miniaturized and portable sensing devices. The continued investigation into the fundamental sensing mechanisms will further drive the design of next-generation ZIF-67-based sensors with improved performance and real-world applicability.

References

Application Notes and Protocols for Gas Adsorption Studies on ZIF-67

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zeolitic Imidazolate Frameworks (ZIFs) are a subclass of metal-organic frameworks (MOFs) that have garnered significant attention due to their permanent porosity, high surface areas, and exceptional thermal and chemical stability.[1][2] ZIF-67, composed of cobalt metal centers and 2-methylimidazolate linkers, exhibits a sodalite-type topology and has emerged as a promising candidate for various applications, including gas storage, separation, and catalysis.[1][3] Its well-defined microporous structure makes it particularly suitable for the selective adsorption of gases like carbon dioxide (CO2), hydrogen (H2), and methane (CH4).[3][4]

This document provides detailed experimental protocols for the synthesis, activation, and gas adsorption analysis of ZIF-67, intended for researchers and scientists in materials science and drug development.

Experimental Protocols

Protocol 1: Synthesis of ZIF-67 at Room Temperature

This protocol details a common method for synthesizing ZIF-67 crystals at ambient temperature using methanol as a solvent.

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 2-methylimidazole (2-MeIm, C₄H₆N₂)

  • Methanol (CH₃OH)

  • Deionized (DI) water

  • Beakers or vials

  • Magnetic stirrer and stir bars

  • Centrifuge and centrifuge tubes

Procedure:

  • Prepare Precursor Solutions:

    • Solution A (Metal): Dissolve 1.436 g of Co(NO₃)₂·6H₂O in 100 mL of methanol in a beaker.[5][6]

    • Solution B (Ligand): In a separate beaker, dissolve 3.244 g of 2-methylimidazole in 100 mL of methanol.[5][6]

  • Mixing and Crystallization:

    • Place Solution B on a magnetic stirrer at room temperature.

    • Slowly pour Solution A into Solution B while stirring.[5][6]

    • A purple precipitate will form almost immediately.

    • Continue stirring the mixture at room temperature for 3 to 24 hours to allow for crystal growth.[5][6][7]

  • Product Collection (Purification):

    • Collect the purple ZIF-67 product by centrifugation (e.g., 5000 rpm for 15 minutes).[5][6]

    • Discard the supernatant.

    • Wash the collected product by re-dispersing it in fresh methanol and centrifuging again. Repeat this washing step several times to remove unreacted precursors and impurities.[8][9]

  • Drying:

    • After the final wash, dry the ZIF-67 powder in a vacuum oven at 60-80°C overnight.[7][8][9]

Protocol 2: Activation of ZIF-67 for Gas Adsorption

Activation is a critical step to remove residual solvent molecules from the pores of the ZIF-67, making the internal surface area accessible for gas molecules.

Materials & Equipment:

  • Synthesized and dried ZIF-67 powder

  • Sample tube for gas adsorption analyzer

  • Vacuum oven or degas port of a gas sorption analyzer

  • Heating mantle

Procedure:

  • Sample Loading: Place an appropriate amount of the dried ZIF-67 powder (typically 50-100 mg) into a pre-weighed sample tube.

  • Degassing:

    • Attach the sample tube to the degassing port of a volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2460 or Quantachrome NOVA 2200e).[6][10]

    • Heat the sample under a high vacuum (<10⁻³ mbar) for several hours (typically 10-12 hours).[10][11]

    • The activation temperature should be high enough to remove guest molecules but below the material's decomposition temperature. A temperature of 150°C is commonly used.[8][11]

    • Some protocols use lower temperatures, such as 70-90°C, for extended periods (10-24 hours) under vacuum.[6][10]

  • Post-Activation Handling:

    • After degassing, allow the sample to cool to room temperature under vacuum.

    • Weigh the sample tube again to determine the exact mass of the activated ZIF-67.

    • The activated sample should be kept under an inert atmosphere (e.g., N₂ or Ar) and transferred immediately to the analysis port to prevent re-adsorption of atmospheric moisture.

Protocol 3: Gas Adsorption Measurements

This protocol outlines the procedure for determining the textural properties (surface area, pore volume) and gas uptake capacity of activated ZIF-67.

Equipment:

  • Volumetric gas adsorption analyzer

  • High-purity adsorptive gases (e.g., N₂, CO₂, H₂, CH₄)

  • Liquid nitrogen (for N₂ adsorption at 77 K)

  • Thermostatic bath or cryostat (for measurements at other temperatures)

Procedure:

  • Surface Area and Porosity Analysis (N₂ Adsorption):

    • Transfer the sample tube containing the activated ZIF-67 to the analysis port of the sorption analyzer.

    • Perform a nitrogen (N₂) adsorption-desorption isotherm measurement at 77 K (liquid nitrogen temperature).[5][10]

    • The resulting isotherm is typically Type I, which is characteristic of microporous materials.[1][5]

    • Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3.[10][12]

    • Determine the total pore volume from the amount of N₂ adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).[13]

  • Specific Gas Adsorption (e.g., CO₂, H₂, CH₄):

    • Using the same activated sample, perform adsorption isotherm measurements with the gas of interest (e.g., CO₂, H₂, CH₄).

    • CO₂ Adsorption: Isotherms are commonly measured at 273 K (0°C) and 298 K (25°C).[3][5][14]

    • H₂ Adsorption: Isotherms are typically measured at 77 K and room temperature (298 K or 300 K).[3][15]

    • CH₄ Adsorption: Isotherms are often measured at room temperature (e.g., 25°C).[16][17]

    • The instrument doses a known amount of gas into the sample tube and measures the equilibrium pressure after adsorption. This process is repeated at increasing pressures to construct the isotherm.

Data Presentation

The following table summarizes typical quantitative data for ZIF-67 obtained from gas adsorption experiments.

PropertyValueConditionsSource(s)
BET Surface Area 1500 - 1802 m²/gN₂ at 77 K[12][18]
1780 m²/gN₂ at 77 K[13]
1319 m²/gN₂ at 77 K[3]
Pore Volume 0.66 - 0.73 cm³/gN₂ at 77 K[13][18]
0.636 cm³/gN₂ at 77 K[3]
Pore Size 0.34 nm; 1.1 nmN₂ at 77 K (NLDFT)[13][18]
CO₂ Adsorption 1.47 mmol/g (64.7 mg/g)273 K, 1 bar[5]
~28.7 cm³/g (~1.28 mmol/g)273 K, 1 atm[14]
3.9 wt% (39 mg/g)300 K, 1 bar[3]
51.4 wt% (514 mg/g)300 K, 50 bar[3]
H₂ Adsorption 2.84 wt% (28.4 mg/g)77 K, 40 bar[3]
0.545 wt% (5.45 mg/g)298 K, 100 bar[15]
CH₄ Adsorption ~241 mg/g298 K, up to 40 bar[4]

Experimental Workflow Visualization

The logical flow of the experimental setup, from initial synthesis to final data analysis, is depicted below.

ZIF67_Gas_Adsorption_Workflow cluster_synthesis 1. Synthesis & Purification cluster_activation 2. Activation cluster_analysis 3. Adsorption Analysis cluster_data 4. Data Processing prep_solutions Prepare Precursor Solutions (Co²⁺ and 2-MeIm in Methanol) mixing Mix & Stir (Room Temperature) prep_solutions->mixing centrifuge Collect & Wash Product (Centrifugation with Methanol) mixing->centrifuge dry Dry ZIF-67 Powder (Vacuum Oven) centrifuge->dry activate Activate Sample (Heat under High Vacuum) dry->activate n2_isotherm N₂ Adsorption/Desorption (77 K) activate->n2_isotherm gas_isotherm Target Gas Adsorption (CO₂, H₂, CH₄ at specific T, P) n2_isotherm->gas_isotherm bet_analysis Calculate BET Surface Area & Pore Volume n2_isotherm->bet_analysis uptake_analysis Determine Gas Uptake Capacity & Isosteric Heat of Adsorption gas_isotherm->uptake_analysis

Caption: Workflow for ZIF-67 gas adsorption studies.

References

Unlocking the Potential of ZIF-67 in Electrochemical Applications: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Zeolitic Imidazolate Framework-67 (ZIF-67) , a metal-organic framework (MOF) composed of cobalt ions and 2-methylimidazole linkers, has emerged as a highly promising material in the field of electrochemistry. Its unique properties, including a high surface area, tunable porosity, and rich redox-active sites, make it an attractive candidate for a wide range of applications, from energy storage in batteries and supercapacitors to efficient electrocatalysis. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of ZIF-67.

The versatility of ZIF-67 lies in its use as a precursor or a direct component in electrode materials. Through various strategies such as direct utilization, derivation into porous carbons or metal oxides/sulfides, and composite formation with conductive materials, the electrochemical performance of ZIF-67 can be significantly enhanced.

Application Notes

ZIF-67 and its derivatives have demonstrated remarkable performance in several key electrochemical domains:

  • Supercapacitors: ZIF-67-based materials exhibit high specific capacitance, good rate capability, and long-term cycling stability. The porous structure facilitates ion diffusion and provides a large surface area for charge storage. Composites with conductive materials like carbon nanotubes (CNT) and graphene oxide (GO) have shown significantly enhanced performance. For instance, a ZIF-67/CNT nanocomposite has exhibited a specific capacitance of 248 F/g at a scan rate of 5 mV/s.[1]

  • Batteries: In lithium-ion batteries (LIBs), ZIF-67 and its derivatives serve as high-capacity anode materials. The conversion reaction of the cobalt centers allows for high theoretical capacities. Encapsulating ZIF-67 within a graphene framework has resulted in an anode with an excellent capacity of 1826 mAh g⁻¹ at 0.1 A g⁻¹ and remarkable cycling stability, retaining a capacity of 1002 mAh g⁻¹ after 2500 cycles at 2 A g⁻¹.[2] In lithium-sulfur (Li-S) batteries, ZIF-67 can act as a host for sulfur, mitigating the shuttle effect of polysulfides and improving cycling performance. A ZIF-S@GO-S composite cathode delivered an initial specific capacity of 1529 mAh g⁻¹ and maintained 792 mAh g⁻¹ after 500 cycles at 0.1 C.[3]

  • Electrocatalysis: ZIF-67 is an effective electrocatalyst for reactions such as the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR). Partial deligandation of ZIF-67 through low-temperature pyrolysis can expose active sites, leading to ORR performance comparable to commercial Pt/C with a half-wave potential of 0.82 V.[4] For OER, ZIF-67 has shown high activity with an overpotential of 420 mV at a current density of 10 mA/cm².[5]

Quantitative Performance Data

The following tables summarize the quantitative electrochemical performance of ZIF-67 and its derivatives from various studies.

Table 1: ZIF-67 in Supercapacitors

Electrode MaterialElectrolyteSpecific CapacitanceCurrent Density/Scan RateCapacitance RetentionReference
ZIF-676 M NaOH116 F/g5 mV/s9% after 1000 cycles[1]
ZIF-67/CNT6 M NaOH248 F/g5 mV/s4% loss after 1000 cycles[1]
ZIF-67/GO6 M NaOH230 F/g5 mV/s5% loss after 1000 cycles[1]
ZIF-67/rGO0.2 M K₃[Fe(CN)₆] + 1 M Na₂SO₄1453 F/g (three-electrode)4.5 A/g-[6]
ZIF-67/rGO (Symmetric)0.2 M K₃[Fe(CN)₆] + 1 M Na₂SO₄326 F/g3 A/g88% after 1000 cycles[6]
P-ZIF-67-120.01 F/g1 A/g-[7]
Mn₃O₄@N-doped C (from ZIF-67)2.0 M KOH980 F/g1 A/gHigh[8]
NPC/CS (from ZIF-67)2M KOH677 F/g--[9]

Table 2: ZIF-67 in Batteries

Battery TypeElectrode MaterialPerformance MetricValueConditionsReference
Li-ionZIF-67@rGOInitial Capacity1826 mAh g⁻¹0.1 A g⁻¹[2]
Li-ionZIF-67@rGORate Capability854 mAh g⁻¹4 A g⁻¹[2]
Li-ionZIF-67@rGOCycling Stability1002 mAh g⁻¹after 2500 cycles at 2 A g⁻¹[2]
Li-SZIF-S@GO-S (2)Initial Specific Capacity1529 mAh g⁻¹0.1 C[3]
Li-SZIF-S@GO-S (2)Cycling Stability792 mAh g⁻¹after 500 cycles at 0.1 C[3]
Li-SS/ZIF-67@CLInitial Capacity1346 mAh g⁻¹0.2 C[10][11]
Li-SS/ZIF-67@CLHigh-Rate Capacity1087 mAh g⁻¹ (initial)2 C[10][11]
Li-SS/ZIF-67@CLHigh-Rate Cycling462 mAh g⁻¹after 150 cycles at 2 C[10][11]
Zn-ionH-ZIF-67/CNF SeparatorSymmetric Cell Cycle Life> 4000 h1 mA·cm⁻², 1 mAh·cm⁻²[12]

Table 3: ZIF-67 in Electrocatalysis

ReactionCatalystPerformance MetricValueConditionsReference
ORRZIF-67-400Half-wave Potential (E₁/₂)0.82 V-[4]
ORRZIF-67-400Stability96% activity retentionafter 10 h[4]
OERZIF-67Overpotential420 mV@ 10 mA/cm²[5]
HER3 wt% g-C₃N₄@ZIF-67Overpotential-176 mV@ 10 mA cm⁻²[13]
OER3 wt% g-C₃N₄@ZIF-67Overpotential152 mV@ 10 mA cm⁻²[13]
Overall Water Splitting3 wt% g-C₃N₄@ZIF-67Cell Voltage1.34 V@ 10 mA cm⁻²[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis of ZIF-67, electrode preparation, and electrochemical measurements.

Protocol 1: Synthesis of ZIF-67

This protocol describes a facile room-temperature synthesis of ZIF-67.[1]

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 2-methylimidazole (Hmim)

  • Methanol or Deionized Water

  • Centrifuge

  • Vacuum oven

Procedure:

  • Solution A: Dissolve 0.707 g of Co(NO₃)₂·6H₂O (2.46 mmol) in 50 mL of deionized water.

  • Solution B: Dissolve 3.244 g of 2-methylimidazole in 50 mL of deionized water.

  • Mixing: Add Solution A to Solution B under vigorous stirring.

  • Reaction: Continue stirring the mixture at room temperature for 6 hours. A purple precipitate will form.

  • Purification:

    • Collect the precipitate by centrifugation at 9000 rpm for 10 minutes.

    • Discard the supernatant.

    • Wash the precipitate with 20 mL of methanol and sonicate for 20 minutes.

    • Repeat the washing and centrifugation steps three times to remove unreacted starting materials.

  • Drying: Dry the final product in a vacuum oven at 80°C for 12 hours to obtain a purple powder.

Note: The solvent can be changed to methanol for different morphologies. For instance, dissolving 2.9 g of Co(NO₃)₂·6H₂O and 6.3 g of 2-methylimidazole in 100 mL of methanol each and stirring overnight is another common method.[5]

G cluster_synthesis ZIF-67 Synthesis Workflow Co_sol Cobalt Nitrate Solution (in Water/Methanol) Mixing Mix and Stir (Room Temperature, 6h) Co_sol->Mixing Hmim_sol 2-Methylimidazole Solution (in Water/Methanol) Hmim_sol->Mixing Precipitate Purple Precipitate Formation Mixing->Precipitate Centrifuge Centrifugation (9000 rpm, 10 min) Precipitate->Centrifuge Wash Wash with Methanol (3 times) Centrifuge->Wash Dry Vacuum Dry (80°C, 12h) Wash->Dry ZIF67 ZIF-67 Powder Dry->ZIF67

ZIF-67 Synthesis Workflow
Protocol 2: Preparation of ZIF-67-Based Electrodes

This protocol details the fabrication of a working electrode for supercapacitor or battery testing.

Materials:

  • Synthesized ZIF-67 powder (or its composite)

  • Carbon black (e.g., Super P)

  • Polyvinylidene fluoride (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Current collector (e.g., copper foil for LIBs, nickel foam for supercapacitors)

  • Mortar and pestle or slurry mixer

  • Doctor blade or brush

  • Vacuum oven

Procedure:

  • Slurry Preparation:

    • In a mortar or small vial, mix the active material (ZIF-67 or its derivative), carbon black, and PVDF binder in a mass ratio of 8:1:1.

    • Add a small amount of NMP solvent dropwise while grinding or mixing to form a homogeneous slurry.

  • Coating:

    • Coat the prepared slurry onto the current collector using a doctor blade for a uniform thickness or a small brush for smaller electrodes.

  • Drying:

    • Dry the coated electrode in a vacuum oven at a suitable temperature (e.g., 80-120°C) for 12 hours to completely remove the NMP solvent.

  • Electrode Punching:

    • Punch out circular electrodes of a specific diameter from the dried sheet.

    • Press the electrodes under a certain pressure if required.

G cluster_electrode Electrode Preparation Workflow Mix Mix Active Material, Carbon Black, PVDF (8:1:1 mass ratio) Add_NMP Add NMP to form Slurry Mix->Add_NMP Coat Coat Slurry on Current Collector Add_NMP->Coat Dry Vacuum Dry (80-120°C, 12h) Coat->Dry Punch Punch into Electrodes Dry->Punch Final_Electrode Working Electrode Punch->Final_Electrode

Electrode Preparation Workflow
Protocol 3: Electrochemical Measurements

This protocol outlines the standard electrochemical tests performed using a three-electrode setup or a coin cell.

Apparatus:

  • Electrochemical workstation (potentiostat/galvanostat)

  • Three-electrode cell (working electrode, counter electrode e.g., platinum wire, reference electrode e.g., Ag/AgCl) or coin cell assembly (for batteries)

  • Electrolyte (e.g., 6 M NaOH for supercapacitors, 1 M LiPF₆ in EC/DMC for LIBs)

Procedures:

  • Cyclic Voltammetry (CV):

    • Assemble the cell with the prepared working electrode, counter electrode, and reference electrode in the chosen electrolyte.

    • Scan the potential within a defined window at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s).

    • The shape of the CV curves indicates the charge storage mechanism (rectangular for EDLC, redox peaks for pseudocapacitance).

  • Galvanostatic Charge-Discharge (GCD):

    • Charge and discharge the cell at different constant current densities within the same potential window as the CV.

    • The triangular shape of the GCD curves is characteristic of capacitive behavior.

    • Specific capacitance is calculated from the discharge curve.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small AC voltage (e.g., 5 mV amplitude) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • The resulting Nyquist plot provides information about the internal resistance, charge transfer resistance, and ion diffusion kinetics of the electrode.

  • Cycling Stability:

    • Repeatedly charge and discharge the cell at a constant current density for a large number of cycles (e.g., 1000 to 5000 cycles).

    • Capacitance retention is calculated as the ratio of the capacitance after cycling to the initial capacitance.

G cluster_testing Electrochemical Testing Workflow Cell_Assembly Assemble Three-Electrode Cell or Coin Cell CV Cyclic Voltammetry (CV) (various scan rates) Cell_Assembly->CV GCD Galvanostatic Charge-Discharge (GCD) (various current densities) Cell_Assembly->GCD EIS Electrochemical Impedance Spectroscopy (EIS) Cell_Assembly->EIS Cycling Long-Term Cycling Test Cell_Assembly->Cycling Data_Analysis Data Analysis CV->Data_Analysis GCD->Data_Analysis EIS->Data_Analysis Cycling->Data_Analysis

Electrochemical Testing Workflow

These protocols provide a foundational framework for researchers to explore the electrochemical applications of ZIF-67. The versatility in synthesis and modification of ZIF-67 allows for a broad scope of research and development in next-generation energy storage and conversion devices.

References

Application Notes: ZIF-67 in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zeolitic Imidazolate Framework-67 (ZIF-67), a subclass of metal-organic frameworks (MOFs), has emerged as a highly promising nanocarrier for drug delivery applications.[1] Composed of cobalt (Co²⁺) metal centers and 2-methylimidazole organic linkers, ZIF-67 features a sodalite-like topology characterized by high porosity, a large surface area, and exceptional thermal and chemical stability.[1][2][3] Its uniform and tunable pore structure allows for efficient encapsulation of therapeutic agents, while its inherent pH-sensitivity makes it an ideal candidate for targeted drug release in the acidic microenvironments of tumors.[4][5]

The primary mechanism for drug release from ZIF-67 is its structural decomposition in acidic conditions.[5] While stable at physiological pH (≈7.4), the protonation of the imidazole linkers in an acidic environment (pH < 6.5), typical of tumor tissues and endo-lysosomal compartments, leads to the breakdown of the framework and the subsequent release of both the encapsulated drug and cobalt ions.[5][6] This stimuli-responsive behavior minimizes premature drug leakage in healthy tissues, thereby reducing systemic toxicity and enhancing therapeutic efficacy at the target site.

This document provides a comprehensive overview of the application of ZIF-67 in drug delivery, detailing synthesis protocols, drug loading and release methodologies, and key performance data.

Quantitative Data Summary

The performance of ZIF-67-based drug delivery systems is quantified by several key parameters, including particle size, surface area, drug loading capacity, and pH-responsive release profiles. The following tables summarize representative data from various studies.

Table 1: Physicochemical Properties of ZIF-67 Nanoparticles

SystemSynthesis MethodAverage Particle Size (nm)BET Surface Area (m²/g)Pore Diameter (nm)Reference
Pristine ZIF-67Solvothermal100 - 400~17000.34[2][7]
ZIF-67Wet Chemical300 - 500--[8]
ZIF-67@CuSe@PVPMultistep Synthesis~150120.8[5]
Pristine ZIF-67Solvothermal-11220.8[5]

Table 2: Drug Loading and Encapsulation Efficiency

NanocarrierDrugDrug Loading Capacity (LC)Encapsulation Efficiency (EE)Reference
ZIF-67/Fe₃O₄Doxorubicin (DOX)68.2% (682 µg/mg)-[8]
DNA-decorated ZIF-67Doxorubicin (DOX)59.7%-
DNA-decorated ZIF-67Sorafenib (SOR)60.2%-
ZIF-67@CuSe@PVPDoxorubicin (DOX)18.5%-[6]
I₂@ZIF-67@silkIodine (I₂)18.0 wt%-[9]

Table 3: pH-Responsive Drug Release

Nanocarrier SystemDrugCondition (pH)Cumulative Release (Time)Reference
ZIF-67@CuSe@PVP@DOXDOXpH 7.4~20% (48 h)[6]
ZIF-67@CuSe@PVP@DOXDOXpH 5.0~75% (48 h)[6]
DNA-decorated ZIF-67DOX-SORpH 7.4~25% (70 h)
DNA-decorated ZIF-67DOX-SORpH 5.5~60% (70 h)
DNA-decorated ZIF-67DOX-SORpH 4.5~80% (70 h)
BBH@ZIF-8@ZIF-67Berberine HClpH 7.4~20% (48 h)[10]
BBH@ZIF-8@ZIF-67Berberine HClpH 6.5~65% (48 h)[10]

Experimental Protocols & Methodologies

Detailed protocols for the synthesis, drug loading, and characterization of ZIF-67 nanocarriers are provided below.

Protocol 1: Synthesis of ZIF-67 Nanoparticles

This protocol describes a standard room-temperature aqueous synthesis method.[7]

Materials:

  • Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 2-methylimidazole (2-MeIm)

  • Deionized (DI) water or Methanol[11]

  • Centrifuge, oven

Procedure:

  • Prepare Precursor Solutions:

    • Solution A: Dissolve 0.45 g of cobalt nitrate hexahydrate in 3 mL of DI water.

    • Solution B: Dissolve 5.5 g of 2-methylimidazole in 20 mL of DI water.

  • Mixing and Reaction:

    • Add Solution A to Solution B under vigorous stirring at room temperature.

    • Continue stirring the mixture for 6 hours. A purple precipitate will form, indicating the formation of ZIF-67 crystals.

  • Purification:

    • Collect the purple precipitate by centrifugation (e.g., 5000 rpm for 15 minutes).[11]

    • Wash the product repeatedly with DI water or methanol to remove unreacted precursors.

  • Drying:

    • Dry the final ZIF-67 powder in an oven at 80°C overnight.

Protocol 2: Doxorubicin (DOX) Loading into ZIF-67

This protocol is adapted from methodologies for loading anticancer drugs into porous ZIF-67.[8]

Materials:

  • Synthesized ZIF-67 powder

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Magnetic stirrer, centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Suspensions:

    • Disperse 10 mg of ZIF-67 powder in 10 mL of PBS (pH 7.4).

    • Prepare a 1 mg/mL stock solution of DOX in PBS.

  • Drug Loading:

    • Add 5 mL of the DOX stock solution to the ZIF-67 suspension.

    • Stir the mixture at room temperature for 24 hours in the dark to allow the drug to diffuse into the pores of the ZIF-67.

  • Separation and Quantification:

    • Centrifuge the mixture to separate the DOX-loaded ZIF-67 (ZIF-67@DOX) from the supernatant.

    • Collect the supernatant and measure the concentration of free DOX using a UV-Vis spectrophotometer (at ~480 nm).

  • Calculation of Loading Capacity (LC) and Encapsulation Efficiency (EE):

    • LC (%) = [(Total weight of DOX - Weight of free DOX) / Weight of ZIF-67@DOX] x 100%

    • EE (%) = [(Total weight of DOX - Weight of free DOX) / Total weight of DOX] x 100%

  • Final Product:

    • Wash the ZIF-67@DOX pellet with PBS to remove surface-adsorbed drug and then dry for storage.

Protocol 3: In Vitro pH-Responsive Drug Release Study

This protocol evaluates the release of an encapsulated drug under physiological and acidic conditions.

Materials:

  • Dried ZIF-67@DOX nanoparticles

  • PBS buffers at pH 7.4 and pH 5.0

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Shaking incubator (37°C)

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation:

    • Disperse a known amount of ZIF-67@DOX (e.g., 5 mg) in 5 mL of the respective release buffer (pH 7.4 or pH 5.0).

    • Transfer the suspension into a dialysis bag.

  • Release Study:

    • Place the sealed dialysis bag into a larger container with 50 mL of the same fresh buffer.

    • Incubate at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external buffer.

    • Immediately replace the withdrawn volume with 1 mL of fresh buffer to maintain sink conditions.

    • Measure the concentration of released DOX in the aliquot using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug loaded.

    • Plot the cumulative release percentage against time for both pH conditions to visualize the release profiles.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key processes in the application of ZIF-67 for drug delivery.

Synthesis_Workflow cluster_precursors Precursors cluster_process Process cluster_product Final Product Co_source Cobalt Nitrate Co(NO₃)₂·6H₂O Mixing 1. Mix Precursors in Solvent (Methanol/Water) Co_source->Mixing Ligand 2-Methylimidazole (2-MeIm) Ligand->Mixing Drug Drug Molecule (e.g., DOX) Loading 3. Add Drug (In-situ Encapsulation) Drug->Loading Stirring 2. Stir at Room Temp (Self-Assembly) Mixing->Stirring Stirring->Loading One-pot method Purification 4. Centrifuge & Wash Loading->Purification Final_ZIF Drug-Loaded ZIF-67 Purification->Final_ZIF

Caption: Workflow for one-pot synthesis and drug loading of ZIF-67 nanoparticles.

Release_Mechanism cluster_circulation Systemic Circulation (Bloodstream) cluster_tumor Tumor Microenvironment ZIF_Stable ZIF-67@Drug (Stable) Physio_pH Physiological pH ~7.4 ZIF_Unstable ZIF-67 Framework Decomposition ZIF_Stable->ZIF_Unstable EPR Effect & Accumulation Drug_Release Drug Release ZIF_Unstable->Drug_Release Co_Release Co²⁺ Release ZIF_Unstable->Co_Release Acidic_pH Acidic pH < 6.5 (H⁺ ions) Acidic_pH->ZIF_Unstable H⁺ attacks linker Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect Chemotherapy

Caption: Mechanism of pH-responsive drug release from ZIF-67 in a tumor microenvironment.

Experimental_Evaluation cluster_synthesis Phase 1: Formulation cluster_characterization Phase 2: Characterization cluster_invitro Phase 3: In Vitro Evaluation cluster_invivo Phase 4: In Vivo Studies A Synthesis of ZIF-67 NPs B Drug Loading (e.g., DOX) A->B Formulation C Physicochemical Analysis (Size, Morphology, Surface Area) B->C Verification D Drug Release Studies (pH 7.4 vs. pH 5.0) C->D Functionality Test E Cellular Uptake Studies D->E Biological Interaction F Cytotoxicity Assays (e.g., MTT Assay) E->F G Biodistribution & Tumor Accumulation F->G Preclinical Test H Antitumor Efficacy in Animal Models G->H

Caption: Logical workflow for the preclinical evaluation of ZIF-67 drug delivery systems.

References

Application Notes and Protocols: ZIF-67 for Wastewater Treatment and Remediation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zeolitic Imidazolate Framework-67 (ZIF-67), a cobalt-based metal-organic framework (MOF), has emerged as a highly promising material for wastewater treatment.[1] Its high surface area, tunable porosity, and excellent chemical stability make it an effective adsorbent and catalyst for the removal of a wide range of pollutants, including organic dyes and heavy metal ions.[1][2] These application notes provide detailed protocols for the synthesis of ZIF-67 and its application in wastewater remediation, along with performance data and mechanistic insights.

Synthesis of ZIF-67 Nanoparticles

This protocol describes a facile, room-temperature synthesis of ZIF-67 nanoparticles.[3]

Materials:

  • Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 2-methylimidazole (2-MI)

  • Deionized (DI) water

  • Ethanol

Equipment:

  • Beakers

  • Magnetic stirrer

  • Centrifuge

  • Vacuum oven

Protocol:

  • Solution A: Dissolve 0.717 g of cobalt nitrate hexahydrate in 50 mL of DI water in a beaker and stir until fully dissolved.

  • Solution B: In a separate beaker, dissolve 1.622 g of 2-methylimidazole in 50 mL of DI water and stir for 30 minutes.

  • Mixing: Pour Solution A into Solution B while stirring continuously.

  • Reaction: Continue stirring the mixed solution at 25 °C for 24 hours. A purple precipitate will form.

  • Washing: Collect the precipitate by centrifugation. Wash the product repeatedly with ethanol and DI water to remove any unreacted precursors.

  • Drying: Dry the final ZIF-67 product in a vacuum oven at 60 °C overnight.

Characterization of ZIF-67

The synthesized ZIF-67 can be characterized using various techniques to confirm its structure, morphology, and porosity:

  • X-ray Diffraction (XRD): To verify the crystalline structure.[3][4]

  • Scanning Electron Microscopy (SEM): To observe the particle size and morphology.[3][4]

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution.[3][5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present.[4][5]

Application in Wastewater Treatment: Dye Removal

ZIF-67 exhibits exceptional performance in the removal of organic dyes from wastewater, primarily through adsorption.

Performance Data for Dye Removal
DyeInitial Concentration (mg/L)Adsorbent Dose (g/L)pHTemperature (°C)Contact Time (min)Maximum Adsorption Capacity (mg/g)Removal Efficiency (%)Reference
Malachite Green---20-2500-[1]
Malachite Green---40-2941-[1]
Malachite Green---60-3226-[1]
Brilliant Green100 - 7000.5-25-1989-[3]
Methyl Green1002.01125120-96[4][6][7][8]
Methylene Blue150.58-12-120-68[5][9]
Congo Red--925150538.4>90 (after 5 cycles)[10]
Methyl Orange-----617-[10]
Experimental Protocol: Dye Removal by Adsorption

This protocol details a typical batch adsorption experiment for removing a dye from a synthetic wastewater solution.

Materials:

  • Synthesized ZIF-67

  • Stock solution of the target dye (e.g., Brilliant Green, 1000 mg/L)

  • Deionized (DI) water

  • Solutions of HCl and NaOH for pH adjustment

  • Ethanol (for regeneration)

Equipment:

  • Flasks

  • Rotary shaker

  • UV-Vis spectrophotometer

  • Centrifuge

Protocol:

  • Preparation of Dye Solution: Prepare a working solution of the desired dye concentration (e.g., 100 mg/L) by diluting the stock solution with DI water.

  • Adsorption Experiment:

    • Add a specific amount of ZIF-67 (e.g., 20 mg) to a flask containing a known volume of the dye solution (e.g., 40 mL).[3]

    • Adjust the pH of the solution to the desired value using HCl or NaOH.

    • Place the flask in a rotary shaker and agitate at a constant speed for a predetermined contact time.

  • Analysis:

    • At regular intervals, withdraw a sample of the solution.

    • Separate the ZIF-67 particles from the solution by centrifugation.

    • Measure the absorbance of the supernatant at the maximum wavelength of the dye using a UV-Vis spectrophotometer.

    • Calculate the remaining dye concentration using a pre-established calibration curve.

  • Data Calculation:

    • Removal Efficiency (%): ((C₀ - Cₑ) / C₀) * 100, where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.

    • Adsorption Capacity (qₑ, mg/g): ((C₀ - Cₑ) * V) / m, where V is the volume of the solution (L) and m is the mass of the adsorbent (g).

  • Regeneration and Reusability:

    • After adsorption, the ZIF-67 can be regenerated by washing with ethanol.[3]

    • Dry the regenerated ZIF-67 and reuse it in subsequent adsorption cycles to test its stability and reusability.[4][6]

Application in Wastewater Treatment: Heavy Metal Removal

ZIF-67 is also highly effective in removing heavy metal ions from aqueous solutions.

Performance Data for Heavy Metal Removal
Heavy Metal IonAdsorbentSaturated Adsorption Capacity (mg/g)Removal Efficiency (%)Reference
Pb²⁺ZIF-671348.42>99.4[11]
Cu²⁺ZIF-67617.51>97.4[11]
Experimental Protocol: Heavy Metal Removal

The protocol for heavy metal removal is similar to that for dye removal, with the primary difference being the analytical method used to determine the metal ion concentration.

Analytical Method:

  • The concentration of heavy metal ions in the solution before and after adsorption is typically measured using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .

Mechanisms of Pollutant Removal

The high efficiency of ZIF-67 in wastewater treatment is attributed to several mechanisms:

  • Adsorption:

    • Electrostatic Interactions: The surface charge of ZIF-67 can interact with charged pollutant molecules.[12]

    • π-π Stacking: The aromatic rings of the 2-methylimidazole linkers can interact with aromatic pollutants through π-π stacking.[3]

    • Pore Filling: The porous structure of ZIF-67 provides a high surface area for the physical adsorption of pollutants.

  • Photocatalysis: ZIF-67 can act as a photocatalyst, degrading organic pollutants under light irradiation.[5][9] Composites of ZIF-67 with other materials can enhance its photocatalytic activity.[13][14]

Visualizations

G cluster_synthesis ZIF-67 Synthesis cluster_application Wastewater Treatment Application Co_precursor Cobalt Nitrate Hexahydrate Solution Mixing Mixing & Stirring (24h, 25°C) Co_precursor->Mixing MI_ligand 2-Methylimidazole Solution MI_ligand->Mixing Washing Centrifugation & Washing (Ethanol/Water) Mixing->Washing Drying Vacuum Drying (60°C) Washing->Drying ZIF67_product ZIF-67 Nanoparticles Drying->ZIF67_product Adsorption Batch Adsorption (pH, Time, Temp.) ZIF67_product->Adsorption Wastewater Contaminated Wastewater (Dyes/Heavy Metals) Wastewater->Adsorption Separation Solid-Liquid Separation (Centrifugation) Adsorption->Separation Analysis Concentration Analysis (UV-Vis/AAS) Separation->Analysis Treated_Water Treated Water Separation->Treated_Water

Caption: Experimental workflow for ZIF-67 synthesis and its application in wastewater treatment.

G cluster_properties Key Properties of ZIF-67 cluster_mechanisms Removal Mechanisms cluster_adsorption_details Adsorption Sub-mechanisms ZIF67 ZIF-67 High_Surface_Area High Surface Area ZIF67->High_Surface_Area Tunable_Porosity Tunable Porosity ZIF67->Tunable_Porosity Chemical_Stability Chemical Stability ZIF67->Chemical_Stability Adsorption Adsorption High_Surface_Area->Adsorption Tunable_Porosity->Adsorption Photocatalysis Photocatalysis Chemical_Stability->Photocatalysis Electrostatic Electrostatic Interactions Adsorption->Electrostatic PiPi π-π Stacking Adsorption->PiPi Pore_Filling Pore Filling Adsorption->Pore_Filling Removal Efficient Pollutant Removal Adsorption->Removal Photocatalysis->Removal Pollutants Organic Dyes & Heavy Metals Pollutants->Removal

Caption: Logical relationships of factors influencing ZIF-67's performance in wastewater treatment.

References

Application Notes and Protocols for Characterizing ZIF-67 Morphology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of Zeolitic Imidazolate Framework-67 (ZIF-67) morphology. ZIF-67, a metal-organic framework (MOF) with a sodalite-type topology, has garnered significant interest for various applications, including drug delivery, catalysis, and sensing, owing to its high porosity, large surface area, and tunable properties.[1][2] A thorough understanding and control of its morphology are crucial for optimizing its performance in these applications.

Application Notes: Techniques for Morphological Characterization

The morphology of ZIF-67 can be investigated using a suite of complementary techniques that provide information on particle size, shape, crystallinity, surface area, and pore characteristics.

Electron Microscopy: Visualizing Particle Shape and Size

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology of ZIF-67. It provides high-resolution images of the particle shape, size distribution, and surface features. SEM is invaluable for confirming the successful synthesis of desired morphologies, such as the typical rhombic dodecahedron shape of ZIF-67.[3][4]

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to observe the internal structure of ZIF-67 particles. TEM can reveal details about the crystal lattice, porosity, and the presence of any core-shell structures or encapsulated materials.[5][6] High-resolution TEM (HRTEM) can even be used to visualize the crystal planes of the material.[5]

Atomic Force Microscopy (AFM) provides three-dimensional surface topography at the nanoscale. It can be used to measure particle height and surface roughness, offering complementary information to the 2D projections provided by electron microscopy.[6][7]

X-ray Diffraction (XRD): Confirming Crystalline Structure

Powder X-ray Diffraction (PXRD) is an essential technique to confirm the crystalline structure and phase purity of synthesized ZIF-67. The resulting diffraction pattern is a fingerprint of the crystal structure. The peak positions in the XRD pattern of a synthesized sample should match the simulated pattern or reference data for ZIF-67 to confirm the correct crystal structure.[5][8][9][10][11] The sharpness and intensity of the diffraction peaks can also provide qualitative information about the crystallinity and particle size.

Light Scattering: Determining Particle Size in Solution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter of ZIF-67 particles dispersed in a liquid. This technique is particularly useful for assessing the particle size distribution and colloidal stability of ZIF-67 in relevant solvents.[12][13][14] It is important to note that the hydrodynamic size measured by DLS is typically larger than the size observed by electron microscopy due to the solvation layer around the particles.[15]

Gas Sorption Analysis: Quantifying Surface Area and Porosity

Brunauer-Emmett-Teller (BET) analysis , based on nitrogen adsorption-desorption isotherms, is the standard method for determining the specific surface area of porous materials like ZIF-67.[1][3][16] The shape of the isotherm provides information about the pore structure (microporous, mesoporous, or macroporous). From this data, other important parameters such as total pore volume and pore size distribution can also be calculated.[7][8]

Experimental Protocols

The following are generalized protocols for the key techniques used to characterize ZIF-67 morphology. Instrument-specific parameters should be optimized by the user.

Protocol for Scanning Electron Microscopy (SEM)
  • Sample Preparation:

    • Disperse a small amount of dry ZIF-67 powder in a volatile solvent like ethanol or methanol via sonication for a few minutes to create a dilute suspension.

    • Drop-cast a few microliters of the suspension onto a clean silicon wafer or an SEM stub with carbon tape.

    • Allow the solvent to evaporate completely in a dust-free environment or a desiccator.

    • For non-conductive samples, apply a thin conductive coating (e.g., gold, platinum, or carbon) using a sputter coater to prevent charging under the electron beam.

  • Imaging:

    • Load the prepared sample into the SEM chamber.

    • Apply an accelerating voltage typically in the range of 5-15 kV.[17]

    • Use a secondary electron (SE) detector for topographical imaging.

    • Adjust magnification, focus, and stigmation to obtain clear, high-resolution images.

    • Capture images at various magnifications to show both an overview of the sample and details of individual particles.

Protocol for Transmission Electron Microscopy (TEM)
  • Sample Preparation:

    • Prepare a very dilute suspension of ZIF-67 in a suitable solvent (e.g., ethanol or methanol) by sonication.

    • Place a TEM grid (typically a copper grid with a thin carbon film) on a piece of filter paper.

    • Carefully drop-cast a single drop of the dilute suspension onto the TEM grid.

    • Wick away the excess liquid from the edge of the grid with the filter paper.

    • Allow the grid to dry completely in a dust-free environment before loading it into the TEM.

  • Imaging:

    • Load the TEM grid into the sample holder and insert it into the TEM column.

    • Use a typical accelerating voltage of 100-200 kV.

    • Start at a low magnification to locate areas of interest with well-dispersed particles.

    • Increase the magnification to observe the detailed morphology and internal structure of the ZIF-67 particles.

    • For HRTEM, a higher accelerating voltage and further fine-tuning of the focus are required to resolve lattice fringes.

Protocol for Powder X-ray Diffraction (PXRD)
  • Sample Preparation:

    • Finely grind the dry ZIF-67 powder using an agate mortar and pestle to ensure random orientation of the crystallites.

    • Mount the powdered sample onto a sample holder. This can be a zero-background holder (e.g., a silicon wafer with a shallow well) or a standard glass slide with a recessed area.

    • Ensure the surface of the powder is flat and level with the surface of the holder.

  • Data Collection:

    • Place the sample holder in the diffractometer.

    • Set the X-ray source, typically Cu Kα radiation (λ = 1.5406 Å).

    • Scan a 2θ range that covers the characteristic peaks of ZIF-67, for example, from 5° to 50°.[18]

    • Use a step size and scan speed that provide good resolution and signal-to-noise ratio (e.g., 0.02° step size and 1-2 seconds per step).

  • Data Analysis:

    • Compare the obtained diffraction pattern with a simulated pattern from the Cambridge Crystallographic Data Centre (CCDC) or with previously reported data for ZIF-67 to confirm the crystal structure.[10]

Protocol for Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Prepare a dilute and stable suspension of ZIF-67 in a suitable solvent (e.g., methanol or ethanol).[15] The concentration should be low enough to avoid multiple scattering effects.

    • Filter the suspension through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.

    • Transfer the filtered suspension into a clean cuvette.

  • Measurement:

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters, including the solvent refractive index and viscosity, and the material refractive index.[15]

    • Allow the sample to equilibrate to the desired temperature (e.g., 25 °C).

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • The instrument's software will calculate the particle size distribution based on the fluctuations in scattered light intensity. The result is typically presented as an intensity-weighted, volume-weighted, or number-weighted distribution.

Protocol for BET Surface Area Analysis
  • Sample Preparation (Degassing):

    • Accurately weigh a sufficient amount of the ZIF-67 sample (typically 50-100 mg) into a sample tube.

    • Degas the sample under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove any adsorbed moisture and solvent from the pores. The exact temperature and time should be chosen to avoid decomposition of the ZIF-67 structure.

  • Measurement:

    • After degassing, weigh the sample tube again to determine the exact mass of the degassed sample.

    • Transfer the sample tube to the analysis port of the gas sorption analyzer.

    • Perform a nitrogen adsorption-desorption measurement at liquid nitrogen temperature (77 K).

    • The instrument will automatically measure the amount of nitrogen adsorbed at various relative pressures (P/P₀).

  • Data Analysis:

    • The specific surface area is calculated from the adsorption data in the relative pressure range of 0.05 to 0.35 using the BET equation.

    • The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to 1 (e.g., P/P₀ = 0.99).[8]

    • The pore size distribution can be calculated from the desorption branch of the isotherm using models such as Barrett-Joyner-Halenda (BJH) for mesopores or Density Functional Theory (DFT) for micropores.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of ZIF-67. The values can vary depending on the synthesis method and conditions.

Characterization TechniqueParameterTypical Value RangeReferences
SEM / TEM Particle Size100 nm - 2 µm[3][4]
DLS Hydrodynamic Diameter300 nm - 700 nm[14][19]
PXRD Main Diffraction Peaks (2θ)7.4°, 10.4°, 12.8°, 14.7°, 16.5°, 18.1°[5][8][11]
BET Analysis Specific Surface Area1200 - 1800 m²/g[1][8][16]
BET Analysis Total Pore Volume0.6 - 0.8 cm³/g[7][8]
BET Analysis Micropore Volume~0.65 cm³/g[7][8]

Visualized Workflows

The following diagrams illustrate the general experimental workflows for characterizing ZIF-67 morphology.

experimental_workflow_microscopy cluster_sem SEM Workflow cluster_tem TEM Workflow sem_prep Sample Preparation (Dispersion & Coating) sem_load Load into SEM sem_prep->sem_load sem_image Image Acquisition sem_load->sem_image sem_analysis Morphology Analysis sem_image->sem_analysis tem_prep Sample Preparation (Dilute Suspension) tem_load Load onto TEM Grid tem_prep->tem_load tem_image Image Acquisition tem_load->tem_image tem_analysis Internal Structure Analysis tem_image->tem_analysis

Diagram 1: Workflow for Electron Microscopy Characterization of ZIF-67.

experimental_workflow_structural_size cluster_xrd PXRD Workflow cluster_dls DLS Workflow xrd_prep Sample Preparation (Grinding & Mounting) xrd_collect Data Collection xrd_prep->xrd_collect xrd_analyze Pattern Analysis xrd_collect->xrd_analyze xrd_confirm Confirm Crystal Structure xrd_analyze->xrd_confirm dls_prep Sample Preparation (Dilute Suspension & Filtration) dls_measure Measurement dls_prep->dls_measure dls_analyze Size Distribution Analysis dls_measure->dls_analyze

Diagram 2: Workflow for Structural and Particle Size Analysis of ZIF-67.

experimental_workflow_surface_area cluster_bet BET Workflow bet_prep Sample Degassing bet_measure N2 Adsorption/Desorption bet_prep->bet_measure bet_analyze Data Analysis bet_measure->bet_analyze bet_results Determine Surface Area & Pore Characteristics bet_analyze->bet_results

Diagram 3: Workflow for Surface Area and Porosity Analysis of ZIF-67.

References

Troubleshooting & Optimization

improving the yield and purity of ZIF-67 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and purity of ZIF-67 synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of ZIF-67, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my ZIF-67 yield unexpectedly low?

Potential Causes:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or non-optimal temperature.

  • Suboptimal Precursor Ratio: An incorrect molar ratio of the cobalt source to the 2-methylimidazole (Hmim) linker can limit the formation of the ZIF-67 framework.

  • Poor Solubility of Precursors: The metal salt or the organic linker may not have fully dissolved in the chosen solvent, leading to an incomplete reaction.

  • Formation of Byproducts: Competing reactions, such as the formation of cobalt hydroxides in aqueous solutions, can consume the cobalt precursor and reduce the yield of ZIF-67.[1]

Solutions:

  • Optimize Reaction Time and Temperature: For solvothermal and hydrothermal methods, ensure the reaction is allowed to proceed for a sufficient duration (typically 12-72 hours).[2] For room temperature synthesis, stirring for 24 hours is common.[3]

  • Adjust Precursor Molar Ratio: A significant excess of the 2-methylimidazole linker is often required to drive the reaction to completion and prevent the formation of undesired phases.[1] For example, a ligand-to-metal ion molar ratio of 318:1 has been used in optimized solvothermal synthesis.[4][5]

  • Ensure Complete Dissolution: Vigorously stir or sonicate the precursor solutions to ensure all reactants are fully dissolved before mixing.

  • Control pH: In aqueous synthesis, the addition of a base like ammonium hydroxide can help deprotonate the 2-methylimidazole, facilitating the reaction and improving yield.

Question 2: My ZIF-67 product has poor crystallinity, as indicated by broad XRD peaks. How can I improve this?

Potential Causes:

  • Rapid Nucleation and Insufficient Crystal Growth: If nucleation is too fast, it can lead to the formation of many small, poorly crystalline particles.

  • Non-optimal Synthesis Temperature: The temperature can significantly impact the kinetics of crystal growth. Higher temperatures generally promote better crystallinity, but excessively high temperatures can lead to aggregation.[4]

  • Presence of Impurities: Unreacted precursors or byproducts can be incorporated into the framework, disrupting the crystal lattice.

Solutions:

  • Optimize Synthesis Temperature: For hydrothermal synthesis, higher temperatures (e.g., 140°C compared to 120°C) can lead to improved crystallinity.[1] However, for solvothermal synthesis at room temperature, lower temperatures (e.g., 23°C) have been shown to produce highly crystalline ZIF-67.[4]

  • Control Reactant Concentration: Lowering the concentration of reactants can slow down the nucleation rate, allowing for more ordered crystal growth.[6]

  • Post-Synthesis Treatment: Washing the synthesized ZIF-67 thoroughly with the synthesis solvent (e.g., methanol) can remove unreacted precursors and impurities.[7] A thermal treatment step (e.g., at 300°C in an inert atmosphere) can also help to remove residual unreacted compounds.[8]

Question 3: How can I control the particle size and morphology of my ZIF-67 crystals?

Potential Causes:

  • Solvent Effects: The choice of solvent has a significant impact on the resulting particle size and morphology.[9][10][11]

  • Reactant Concentration: Higher reactant concentrations tend to favor nucleation over crystal growth, resulting in smaller particles.[6]

  • Use of Modulators: Additives such as surfactants can direct the crystal growth in specific ways.

Solutions:

  • Solvent Selection: Synthesizing ZIF-67 in methanol typically yields rhombic dodecahedron morphology with particle sizes in the nanometer range, while using water can result in a leaf-like morphology with larger micrometer-sized crystals.[3][9] Isopropanol has also been used and can influence adsorption capacities.[10]

  • Adjust Reactant Concentration: Diluting the synthesis solution can lead to an increase in the final particle size.[12]

  • Introduce Modulators: The use of surfactants like cetyltrimethylammonium bromide (CTAB) in hydrothermal synthesis can control the morphology, leading to structures like nanocubes and plate-like particles.[1][8]

Question 4: My ZIF-67 product is contaminated with unreacted 2-methylimidazole or other organic impurities. How can I purify it?

Potential Causes:

  • Insufficient Washing: The product may not have been washed sufficiently after synthesis to remove trapped or adsorbed unreacted linkers.

  • Use of Excess Ligand: While an excess of the linker is often necessary to drive the reaction, it can also lead to more residual impurities.

Solutions:

  • Thorough Washing: Wash the collected ZIF-67 product multiple times with the solvent used for the synthesis (e.g., methanol or ethanol).[7][13] Centrifugation is an effective way to separate the product for washing.[14]

  • Solvent Soaking: Soaking the crystals in a fresh portion of the synthesis solvent (e.g., DMF or methanol) for at least a day can help to remove unreacted starting materials trapped within the pores.[15]

  • Thermal Activation: A post-synthesis thermal treatment under an inert atmosphere or vacuum can help to remove volatile impurities and guest molecules from the pores.[8] For example, heating at 300°C for 150 minutes under an inert atmosphere has been used to remove unreacted compounds.[8]

Frequently Asked Questions (FAQs)

Q1: What is the ideal molar ratio of Co²⁺ to 2-methylimidazole for ZIF-67 synthesis?

The optimal molar ratio can vary depending on the synthesis method and desired product characteristics. However, a significant excess of 2-methylimidazole is generally recommended to ensure complete reaction and high crystallinity. Ratios of Co²⁺:Hmim from 1:8 up to 1:32 have been reported for solvothermal and hydrothermal methods respectively.[1][14] An optimized solvothermal synthesis used a ligand-to-metal ion molar ratio of 318:1.[4][5]

Q2: Which solvent is best for ZIF-67 synthesis?

The choice of solvent is crucial as it influences the morphology, particle size, and thermal stability of the resulting ZIF-67.

  • Methanol: Commonly used for room temperature and solvothermal synthesis, typically producing well-defined rhombic dodecahedron crystals in the nano- to low-micrometer size range.[3][9]

  • Ethanol and Isopropanol: These can also be used and may affect the final particle size and adsorption properties.[10]

  • Water: An environmentally friendly option, but often results in a different, leaf-like morphology with larger crystal sizes.[3][9] Aqueous synthesis may require a higher ligand-to-metal ratio to avoid the formation of cobalt hydroxide.[1]

  • Acetone: Has also been used as a solvent in room temperature synthesis.[11]

Q3: What characterization techniques are essential to confirm the successful synthesis and purity of ZIF-67?

  • Powder X-ray Diffraction (PXRD): This is the most critical technique to confirm the crystalline structure and phase purity of ZIF-67. The diffraction peaks of the synthesized material should match the simulated or reported patterns for ZIF-67.[14][16][17][18][19] Sharp, intense peaks indicate high crystallinity.[16]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the coordination of the cobalt ions with the 2-methylimidazole linker. Characteristic peaks for the imidazole ring and the Co-N bond should be present.[16][18]

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and particle size of the ZIF-67 crystals.

  • Thermogravimetric Analysis (TGA): TGA can determine the thermal stability of the ZIF-67 framework and indicate the removal of solvent and guest molecules upon heating.[7]

Q4: What is the purpose of "activating" ZIF-67 after synthesis?

Activation is a process to remove any solvent or guest molecules that may be trapped within the pores of the ZIF-67 framework after synthesis. This is crucial for applications that rely on the porous nature of the material, such as gas adsorption or catalysis. Activation is typically carried out by heating the ZIF-67 sample under vacuum or an inert atmosphere.[14][20]

Data Presentation

Table 1: Effect of Solvent on ZIF-67 Morphology and Particle Size

SolventSynthesis MethodMorphologyParticle SizeReference
MethanolRoom TemperatureRhombic Dodecahedron200-400 nm[3][9]
WaterRoom TemperatureLeaf-like10-16 µm[3][9]
EthanolRoom TemperatureDodecahedrons~128 nm (crystalline size)
AcetoneRoom TemperatureDodecahedrons~64 nm (crystalline size)
IsopropanolNot specifiedNot specifiedNot specified[10]

Table 2: Influence of Synthesis Temperature on ZIF-67 Properties (Solvothermal Method)

Temperature (°C)BET Surface Area (m²/g)Pore Volume (cm³/g)ObservationsReference
23HighestHighestHigh crystallinity[4]
30LowerLower-[4]
40LowestLowestPossibility of crystal aggregation[4]

Experimental Protocols

Protocol 1: Room Temperature Synthesis of ZIF-67 in Methanol

This protocol is adapted from a typical room temperature synthesis method.[13][14]

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 2-methylimidazole (Hmim)

  • Methanol (reagent grade)

Procedure:

  • Prepare Precursor Solutions:

    • Solution A: Dissolve 1.436 g of Co(NO₃)₂·6H₂O in 100 mL of methanol.

    • Solution B: Dissolve 3.244 g of 2-methylimidazole in 100 mL of methanol.

  • Mixing: Slowly pour Solution A (the metal solution) into Solution B (the ligand solution) under continuous stirring at room temperature. A dark purple solution should form.

  • Reaction: Continue stirring the mixture at room temperature for 3 hours. After stirring, let the solution stand without stirring for 24 hours to allow for crystal growth.

  • Product Collection: Collect the purple precipitate by centrifugation at 5000 rpm for 15 minutes.

  • Washing: Discard the supernatant and wash the product by re-dispersing it in fresh methanol and centrifuging again. Repeat this washing step at least three times to remove unreacted precursors.

  • Drying: Dry the final product in a vacuum oven at 60°C overnight.

Protocol 2: Hydrothermal Synthesis of ZIF-67 with Morphological Control

This protocol is based on a hydrothermal method using a surfactant to control morphology.[1][8]

Materials:

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • 2-methylimidazole (Hmim)

  • Cetyltrimethylammonium bromide (CTAB)

  • Deionized water

Procedure:

  • Prepare Precursor Solutions:

    • Solution A: Dissolve 65.36 mmol of 2-methylimidazole and the desired amount of CTAB (e.g., 0.075 - 0.12 wt%) in 32 mL of deionized water. Stir vigorously (e.g., ~1800 rpm) until the CTAB is fully dissolved.

    • Solution B: Dissolve 2.179 mmol of Co(OAc)₂·4H₂O in 32 mL of deionized water.

  • Mixing: Add Solution B to Solution A while maintaining vigorous stirring.

  • Hydrothermal Reaction: Transfer the resulting mixture to a 150 mL autoclave and heat it at 140°C for 24 hours.

  • Cooling and Collection: Allow the autoclave to cool to room temperature. Collect the product by centrifugation at 10,000 rpm for 10 minutes.

  • Washing: Wash the product three times with methanol, with centrifugation steps to recover the solid material.

  • Drying and Activation: Dry the ZIF-67 particles at 60°C for 24 hours. For further purification and activation, thermally treat the particles in an inert atmosphere at 300°C for 150 minutes.[8]

Mandatory Visualization

ZIF67_Synthesis_Workflow cluster_precursors Precursor Preparation cluster_reaction Synthesis cluster_purification Purification & Activation metal_sol Cobalt Salt Solution (e.g., Co(NO₃)₂·6H₂O in Methanol) mixing Mixing & Stirring (Room Temperature, 3-24h) metal_sol->mixing ligand_sol 2-Methylimidazole Solution (in Methanol) ligand_sol->mixing centrifugation Centrifugation mixing->centrifugation Precipitate Formation washing Washing with Methanol (Multiple Cycles) centrifugation->washing drying Drying (Vacuum Oven, 60-80°C) washing->drying activation Activation (Optional) (Heating under Vacuum) drying->activation For porous applications final_product Pure, Crystalline ZIF-67 drying->final_product activation->final_product

Caption: Workflow for a typical room temperature synthesis of ZIF-67.

ZIF67_Parameter_Influence synthesis ZIF-67 Synthesis Parameters solvent Solvent Choice (Methanol, Water, etc.) synthesis->solvent temperature Temperature synthesis->temperature ratio Precursor Molar Ratio (Co²⁺:Hmim) synthesis->ratio additives Additives (e.g., CTAB, NH₄OH) synthesis->additives morphology Morphology & Size solvent->morphology crystallinity Crystallinity & Purity temperature->crystallinity surface_area Surface Area temperature->surface_area ratio->crystallinity yield Yield ratio->yield additives->morphology

References

Technical Support Center: ZIF-67 Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of ZIF-67.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during ZIF-67 synthesis?

A1: The synthesis of ZIF-67 is highly sensitive to several parameters that influence the final product's properties, such as crystallinity, particle size, morphology, and yield. Key parameters to control include:

  • Molar ratio of reactants: The ratio of the cobalt source to the 2-methylimidazole (Hmim) linker is crucial. An excess of the linker is often used to promote the formation of the desired ZIF-67 phase and prevent the formation of cobalt hydroxide impurities.[1][2]

  • Solvent: The choice of solvent (e.g., methanol, ethanol, water) significantly impacts the morphology and particle size of ZIF-67 crystals.[3][4] Methanol often yields rhombic dodecahedron morphologies, while water can produce leaf-like structures.[3][4]

  • Temperature: Synthesis temperature affects the kinetics of nucleation and crystal growth. Room temperature synthesis is common, but hydrothermal or solvothermal methods at elevated temperatures can influence crystallinity and particle size.[1][2][5]

  • Reactant concentration: The concentration of precursors in the solvent influences the nucleation rate and subsequent crystal growth, thereby affecting the final particle size.[2]

  • Mixing/Stirring rate: The agitation speed during synthesis impacts the homogeneity of the reaction mixture and can influence particle size distribution.[1]

Q2: What is the role of a modulator, such as CTAB, in ZIF-67 synthesis?

A2: A modulator, like cetyltrimethylammonium bromide (CTAB), is a surfactant used as a structure-directing agent to control the size, shape, and surface chemistry of ZIF-67 particles.[6] By varying the concentration of CTAB, it is possible to manipulate the morphology of ZIF-67, achieving structures such as nanocubes and plate-like particles.[6] This control over particle morphology is particularly important for applications like mixed matrix membranes, where it can improve compatibility with the polymer matrix.[6] However, residual surfactant can sometimes negatively impact long-term performance.[1]

Q3: What are the primary challenges when scaling up ZIF-67 production?

A3: Scaling up ZIF-67 production from the lab to an industrial scale presents several challenges:

  • Cost: The high cost of raw materials, particularly the organic linker (2-methylimidazole) and solvents like methanol, is a major economic barrier to large-scale production.[7]

  • Reproducibility and Quality Control: Ensuring consistent product quality (e.g., particle size, porosity, and phase purity) across large batches can be difficult. Minor variations in synthesis conditions can lead to significant differences in the final product.[8] The presence of impurity phases like ZIF-L-Co can be an indicator of a non-optimized synthesis protocol.[8]

  • Particle Agglomeration: Nanosized ZIF-67 particles have a tendency to agglomerate, which can negatively affect their performance in various applications.[9]

  • Solvent Handling and Recycling: The use of large volumes of organic solvents raises environmental and safety concerns, necessitating efficient solvent recovery and recycling systems.

  • Heat and Mass Transfer: Maintaining uniform temperature and concentration gradients throughout a large reactor is challenging and can lead to batch-to-batch variability.

Q4: Is it possible to synthesize ZIF-67 using a more environmentally friendly solvent like water?

A4: Yes, ZIF-67 can be synthesized in aqueous solutions at room temperature, which is considered a greener and more cost-effective approach compared to using organic solvents.[3][7] However, synthesis in water can lead to different morphologies (e.g., leaf-like) compared to the rhombic dodecahedrons typically obtained in methanol.[3][4] Additionally, the stability of ZIF-67 in aqueous environments can be a concern, as the cobalt-imidazole bond is relatively weak and can be prone to hydrolysis.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during ZIF-67 synthesis and scale-up.

Problem 1: Low Product Yield
Possible Cause Suggested Solution
Incomplete reaction- Ensure the molar ratio of 2-methylimidazole to the cobalt source is sufficiently high. - Increase the reaction time to allow for complete crystal formation.[10] - Optimize the reaction temperature; for solvothermal methods, ensure the temperature is maintained consistently.[1]
Product loss during washing/centrifugation- Use a lower centrifugation speed or a finer filter to recover smaller particles. - Minimize the number of washing steps while ensuring the removal of unreacted precursors.
Suboptimal reactant concentration- Adjust the concentration of the precursor solutions. Higher concentrations can sometimes lead to faster precipitation but may also result in smaller, harder-to-collect particles.[2]
Problem 2: Inconsistent Particle Size or Morphology
Possible Cause Suggested Solution
Inhomogeneous mixing- Increase the stirring speed to ensure a uniform distribution of reactants.[1] - For larger batches, consider using a reactor with baffles or multiple impellers to improve mixing efficiency.
Temperature fluctuations- Use a temperature-controlled reaction vessel to maintain a stable temperature throughout the synthesis.[5]
Impurities in reactants or solvent- Use high-purity precursors and solvents. Impurities can act as nucleation sites, leading to uncontrolled crystal growth.
Uncontrolled nucleation and growth rates- Control the rate of addition of one precursor to the other. A slower addition rate can sometimes lead to more uniform particle sizes. - Introduce a modulator like CTAB to gain better control over particle morphology.[6]
Problem 3: Poor Crystallinity or Presence of Impurity Phases
Possible Cause Suggested Solution
Formation of cobalt hydroxide- Use a higher molar ratio of 2-methylimidazole to cobalt to favor the formation of ZIF-67 over cobalt hydroxide.[1]
Presence of ZIF-L-Co phase- This transient, non-porous phase can indicate an incomplete conversion to the desired cubic ZIF-67.[8] Optimizing reaction time and temperature can promote the formation of the pure ZIF-67 phase.
Broad peaks in XRD pattern- This can indicate small crystallite size or poor crystallinity. Increase the reaction time or temperature (for solvothermal/hydrothermal methods) to promote crystal growth and improve crystallinity.[1]
Problem 4: Particle Agglomeration
Possible Cause Suggested Solution
High concentration of nanoparticles- Synthesize at a lower concentration to reduce the frequency of particle collisions.
Ineffective post-synthesis washing- After synthesis, wash the particles thoroughly with a suitable solvent (e.g., methanol) to remove any residual reactants or byproducts that might cause aggregation upon drying.[6]
Drying method- Instead of oven drying, consider freeze-drying or supercritical drying to minimize agglomeration caused by capillary forces.
Surface charge- The addition of a capping agent or surfactant during synthesis can help to stabilize the particles and prevent them from clumping together.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from various ZIF-67 synthesis protocols.

Table 1: Effect of Synthesis Parameters on ZIF-67 Properties

ParameterVariationEffect on Particle SizeEffect on Surface Area (m²/g)Reference
Solvent Methanol vs. WaterMethanol: 200-400 nm (rhombic dodecahedron); Water: 10-16 µm (leaf-like)Methanol: >1700[3][4]
Temperature (°C) 23 vs. 30 vs. 40 (Solvothermal)Not specifiedNot specified, but 23°C was optimal for Cr(VI) adsorption[5]
Ligand:Metal Molar Ratio Varied (specifics not detailed)Increasing the molar ratio generally results in a smaller particle size.Not specified[11]
CTAB Concentration (wt%) 0.075 to 0.12 (Hydrothermal)Increasing CTAB concentration leads to a decrease in particle size.A decrease in surface area was observed with increasing CTAB concentration.[1][6]

Table 2: Characterization Data for ZIF-67 Synthesized under Different Conditions

Synthesis MethodSolventTemperature (°C)BET Surface Area (m²/g)Pore Volume (cm³/g)Reference
Room TemperatureMethanolRoom Temp~1700Not specified[4]
HydrothermalWater140794 (plate-like)Not specified[1]
SolvothermalMethanol23Not specifiedNot specified[5]
Room TemperatureMethanolRoom Temp1072.41.71 nm (pore size)[12]

Experimental Protocols

Protocol 1: Room Temperature Synthesis in Methanol

This protocol is a typical lab-scale synthesis for producing rhombic dodecahedral ZIF-67 crystals.

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 2-methylimidazole (Hmim)

  • Methanol

Procedure:

  • Prepare two separate solutions in methanol:

    • Solution A: Dissolve a specific amount of Co(NO₃)₂·6H₂O in methanol. For example, 1.436 g in 100 ml of methanol.[10][13]

    • Solution B: Dissolve a specific amount of 2-methylimidazole in methanol. For example, 3.244 g in 100 ml of methanol.[10][13]

  • Slowly pour the metal salt solution (Solution A) into the linker solution (Solution B) under vigorous stirring at room temperature.[10][13]

  • Continue stirring for a set period, for instance, 3 hours.[10] A purple precipitate should form.

  • Allow the solution to age without stirring for 24 hours at room temperature.[10][13]

  • Collect the purple product by centrifugation (e.g., 5000 rpm for 15 minutes).[10][13]

  • Wash the collected product with fresh methanol several times to remove unreacted precursors.

  • Dry the final product under vacuum at a specified temperature (e.g., 60°C overnight).[14]

Protocol 2: Hydrothermal Synthesis in Water with CTAB

This protocol is used to synthesize ZIF-67 with controlled morphology.

Materials:

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • 2-methylimidazole (Hmim)

  • Cetyltrimethylammonium bromide (CTAB)

  • Deionized water

Procedure:

  • Prepare two aqueous solutions:

    • Solution A: Dissolve 65.36 mmol of 2-methylimidazole and the desired amount of CTAB (e.g., 0.075 to 0.12 wt% of the total mass) in 32 mL of deionized water.[6]

    • Solution B: Dissolve 2.179 mmol of Co(OAc)₂·4H₂O in 32 mL of deionized water.[6]

  • Stir Solution A at a high speed (e.g., ~1800 rpm) to ensure the uniform dispersion of CTAB.[6]

  • Combine the two solutions in an autoclave.

  • Heat the reaction mixture at a specific temperature (e.g., 140°C) for a set duration (e.g., 24 hours).[6]

  • After cooling to room temperature, collect the product by centrifugation (e.g., 10,000 rpm for 10 minutes).[6]

  • Wash the product with methanol three times.[6]

  • Dry the product at 60°C for 24 hours.[6]

  • Perform a thermal treatment in an inert atmosphere (e.g., at 300°C for 150 minutes) to remove any residual unreacted compounds.[6]

Troubleshooting Workflow

ZIF67_Troubleshooting cluster_synthesis ZIF-67 Synthesis & Scale-up cluster_troubleshooting Troubleshooting Path cluster_solutions_yield Low Yield Solutions cluster_solutions_morphology Morphology Solutions cluster_solutions_crystallinity Crystallinity Solutions cluster_solutions_agglomeration Agglomeration Solutions Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes InconsistentMorphology Inconsistent Particle Size/Morphology Problem->InconsistentMorphology Yes PoorCrystallinity Poor Crystallinity/ Impurity Phases Problem->PoorCrystallinity Yes Agglomeration Particle Agglomeration Problem->Agglomeration Yes Success Successful Synthesis Problem->Success No CheckRatio Adjust Reactant Ratio (Increase Linker) LowYield->CheckRatio IncreaseTime Increase Reaction Time LowYield->IncreaseTime OptimizeTemp Optimize Temperature LowYield->OptimizeTemp ImproveMixing Increase Stirring Speed InconsistentMorphology->ImproveMixing ControlTemp Stabilize Temperature InconsistentMorphology->ControlTemp UseModulator Add Modulator (e.g., CTAB) InconsistentMorphology->UseModulator AdjustRatioC Increase Linker:Metal Ratio PoorCrystallinity->AdjustRatioC OptimizeTimeTemp Optimize Reaction Time & Temperature PoorCrystallinity->OptimizeTimeTemp LowerConcentration Decrease Reactant Concentration Agglomeration->LowerConcentration OptimizeWashing Optimize Washing Protocol Agglomeration->OptimizeWashing ChangeDrying Use Freeze/Supercritical Drying Agglomeration->ChangeDrying

References

preventing structural collapse of ZIF-67 during activation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ZIF-67 activation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the activation of ZIF-67, a critical step for ensuring its porosity and functionality.

Troubleshooting Guides & FAQs

This section provides answers to specific problems you may encounter during the synthesis and activation of ZIF-67.

Q1: My activated ZIF-67 sample shows a significantly lower BET surface area than expected. What could be the cause?

A1: A low Brunauer-Emmett-Teller (BET) surface area is a common indicator of incomplete activation or structural collapse. Expected surface areas for ZIF-67 are typically in the range of 1500-2500 m²/g[1]. Potential causes for a low surface area include:

  • Incomplete Solvent Removal: Residual solvent molecules from the synthesis can block the pores of the ZIF-67 framework, leading to an inaccurate and lower surface area measurement.

  • Structural Collapse: The removal of guest molecules from the pores can induce stress on the framework, leading to partial or complete amorphization and loss of porosity. This is particularly a risk with direct thermal activation from a high-boiling-point solvent.

  • Leaching of Framework Components: In some cases, particularly under harsh conditions, cobalt ions or the 2-methylimidazole linkers can leach from the framework, leading to structural degradation[2].

Recommended Solutions:

  • Implement a Solvent Exchange Step: Before thermal activation, exchange the high-boiling-point synthesis solvent (e.g., DMF) with a more volatile solvent with low surface tension (e.g., methanol or ethanol). This reduces the capillary forces exerted on the framework during solvent evaporation.

  • Optimize Thermal Activation Conditions: Use a gradual heating ramp (e.g., 5 °C/min) and perform activation under vacuum. Start with a lower temperature (e.g., 100 °C) and hold for an extended period (e.g., 12-24 hours) to gently remove the solvent.

  • Consider Supercritical Drying: For highly sensitive samples, supercritical CO2 drying can be employed. This technique eliminates the liquid-vapor interface during solvent removal, thus preventing capillary stress and preserving the framework's integrity[3].

Q2: After activation, my ZIF-67 sample has lost its crystallinity, as confirmed by XRD. How can I prevent this?

A2: Loss of crystallinity indicates amorphization of the ZIF-67 framework. This can be caused by excessive thermal stress or strong capillary forces during solvent removal.

Recommended Solutions:

  • Gentle Activation Protocol: Avoid aggressive heating. A prolonged drying period at a moderate temperature (e.g., 100 °C) is often sufficient to remove residual solvents without inducing thermal decomposition of the framework[4].

  • Solvent Selection: The choice of solvent during synthesis can influence the stability of the resulting ZIF-67. Methanol is a commonly used solvent that has been shown to produce crystalline ZIF-67[5][6].

  • Post-Synthesis Treatment: In some instances, a controlled low-temperature thermal treatment (e.g., around 400 °C) can be used for partial deligandation to expose active sites without complete structural collapse[7][8]. However, this should be approached with caution as it can also lead to amorphization if not carefully controlled.

Q3: Can the synthesis solvent affect the stability and activation of ZIF-67?

A3: Yes, the synthesis solvent plays a crucial role. The use of different solvents can lead to variations in the morphology and crystal structure of ZIF-67, which in turn affects its thermal and chemical stability[9]. For instance, ZIF-67 synthesized in methanol has been reported to have better thermal stability compared to that synthesized in water[9]. The choice of solvent can also impact the ease of activation; a lower boiling point solvent is generally easier to remove.

Experimental Protocols

Protocol 1: Standard Thermal Activation of ZIF-67

This protocol is a general procedure for the thermal activation of ZIF-67 synthesized in methanol.

  • Sample Preparation: After synthesis, wash the ZIF-67 powder thoroughly with fresh methanol to remove any unreacted precursors. This is typically done by centrifugation and redispersion in fresh methanol several times.

  • Drying: Dry the washed ZIF-67 powder in an oven at 100 °C overnight to remove the bulk of the methanol[4].

  • Activation: Place the dried powder in a vacuum oven or a Schlenk line. Heat the sample under vacuum at a temperature between 100-150 °C for 12-24 hours. The specific temperature and time may need to be optimized for your particular sample.

  • Cooling and Storage: Allow the sample to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon. Store the activated sample in a desiccator or glovebox to prevent reabsorption of atmospheric moisture.

Protocol 2: Solvent Exchange followed by Thermal Activation

This protocol is recommended when ZIF-67 is synthesized in a high-boiling-point solvent like DMF.

  • Initial Wash: After synthesis, separate the ZIF-67 crystals from the mother liquor.

  • Solvent Exchange: Immerse the crystals in a volatile solvent such as methanol. Allow them to soak for at least 24 hours, replacing the methanol with a fresh portion at least three times during this period. This ensures the complete exchange of the high-boiling-point solvent within the pores.

  • Activation: Follow the thermal activation procedure outlined in Protocol 1.

Data Presentation

Table 1: Influence of Drying Temperature on ZIF-67 Properties

Drying Temperature (°C)Average Particle Size (nm)BET Surface Area (m²/g)Pore VolumeReference
252801,852Larger pore volume attributed to residual solvent[10]
1002801,678N/A[10]

Table 2: Properties of ZIF-67 Synthesized via Solvothermal Method

Synthesis ParameterValueResulting PropertyReference
Co²⁺:Hmim molar ratio1:4.6Adsorption capacity of 37 mg/g for Cr(VI)[4]
Synthesis Temperature23 °CHighest specific surface area and pore volume[4]
BET Surface Area~1700 m²/gHigh porosity[1]
Pore Diameter~0.340 nmSuitable for guest molecule attachment[1]

Visualizations

Troubleshooting_ZIF67_Activation cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Low BET Surface Area / Loss of Crystallinity Cause1 Incomplete Solvent Removal Problem->Cause1 Cause2 Structural Collapse (Capillary Forces) Problem->Cause2 Cause3 Thermal Degradation Problem->Cause3 Solution1 Optimize Thermal Activation (Gradual heating, vacuum) Cause1->Solution1 Solution2 Solvent Exchange (e.g., with Methanol) Cause2->Solution2 Solution3 Supercritical Drying Cause2->Solution3 Cause3->Solution1 Solution2->Solution1

Troubleshooting workflow for ZIF-67 activation issues.

ZIF67_Activation_Workflow Start As-Synthesized ZIF-67 Wash Wash with Synthesis Solvent Start->Wash Solvent_Exchange Solvent Exchange (Optional, e.g., with Methanol) Wash->Solvent_Exchange Drying Drying (e.g., 100°C, overnight) Wash->Drying If synthesized in volatile solvent Solvent_Exchange->Drying Activation Thermal Activation (Vacuum, 100-150°C, 12-24h) Drying->Activation Characterization Characterization (BET, XRD) Activation->Characterization End Activated ZIF-67 Characterization->End

General experimental workflow for ZIF-67 activation.

References

ZIF-67 Catalytic Performance Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting the catalytic performance of Zeolitic Imidazolate Framework-67 (ZIF-67). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format to help you navigate challenges with your ZIF-67 catalyst.

Q1: My freshly synthesized ZIF-67 shows little to no catalytic activity. What are the likely causes and how can I fix this?

A1: Pristine, as-synthesized ZIF-67 can be catalytically inert. The active cobalt sites are often not fully accessible.[1][2] Here are the primary reasons and troubleshooting steps:

  • Inactive Catalytic Sites: The cobalt centers within the ZIF-67 framework may not be exposed enough to participate effectively in the catalytic reaction.[1]

  • Solution - Catalyst Activation: A post-synthesis activation step is often necessary to enhance catalytic performance. Thermal treatment (pyrolysis or calcination) is a common method. This process can create defects and increase the number of accessible active sites.[1][3] For instance, heating ZIF-67 at a controlled temperature, such as 400°C, has been shown to improve its catalytic activity for the oxygen reduction reaction by causing partial ligand loss and creating a more active surface structure.[1]

Q2: My catalytic performance is inconsistent across different batches of ZIF-67. What synthesis parameters should I control more carefully?

A2: The catalytic behavior of ZIF-67 is highly dependent on its physicochemical properties, which are influenced by the synthesis conditions. Inconsistencies often arise from variations in:

  • Solvent: The choice of solvent (e.g., methanol, ethanol, DMF, water) significantly impacts the crystallinity, particle size, and morphology of ZIF-67.[4][5][6][7] For example, using methanol can lead to highly crystalline, polyhedral particles.[5]

  • Temperature: Synthesis temperature affects the crystallinity of ZIF-67. Higher temperatures, such as 140°C compared to 120°C, can promote better crystallinity.[8]

  • Stirring Speed: Vigorous stirring during synthesis can lead to the successful formation of crystalline ZIF-67.[8]

  • Reactant Ratio: The molar ratio of the cobalt source to the 2-methylimidazole linker can influence the final morphology of the ZIF-67 crystals.[4]

To ensure batch-to-batch consistency, it is crucial to precisely control these parameters.

Q3: I'm observing a decline in catalytic activity after a few reaction cycles. What could be causing this deactivation and how can I regenerate my catalyst?

A3: Catalyst deactivation is a common issue and can be attributed to several factors:

  • Leaching of Active Sites: Cobalt ions can leach from the ZIF-67 framework during the reaction, leading to a loss of active sites and a decrease in performance.[9] This is particularly relevant in liquid-phase reactions.

  • Pore Blocking: The pores of the ZIF-67 can become blocked by reactant molecules, products, or byproducts, preventing access to the active sites.[10]

  • Structural Degradation: The framework structure of ZIF-67 may degrade under harsh reaction conditions (e.g., extreme pH, high temperatures).[9]

Regeneration Protocol: You can often regenerate your ZIF-67 catalyst. A common method involves washing the used catalyst with an eluent to remove adsorbed species.[4][10] Washing with ethanol or a dilute solution of HCl in ethanol has been shown to be effective for desorption.[4][10] For example, a mixture of ethanol and 0.1 mol L⁻¹ HCl can enhance the desorption process.[10]

Q4: My ZIF-67 appears to be structurally different after the catalytic reaction. What characterization techniques should I use to investigate this?

A4: To understand the changes in your ZIF-67 catalyst, a combination of characterization techniques is recommended:

  • Powder X-ray Diffraction (PXRD): To check for changes in the crystalline structure.[11][12]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe changes in morphology, particle size, and aggregation.[8][13]

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume, which can indicate pore blocking or structural collapse.[11][14]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and identify any changes in the framework composition.[8][13][15]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of cobalt and identify any changes in the surface chemical composition.[16]

Data Presentation

Table 1: Influence of Synthesis Solvent on ZIF-67 Properties

SolventAverage Crystalline Size (nm)Specific Surface Area (SBET) (m²/g)MorphologyReference
Methanol132-Polyhedral, sharp dodecahedrons[6][7]
Ethanol1281506Sharp dodecahedrons[6][7]
Acetone64-Sharp dodecahedrons[6][7]
Water--Can lead to a transition phase (ZIF-L-Co)[4]
DMF--Hierarchical structure[4]

Table 2: Effect of Pyrolysis Temperature on ZIF-67 for Catalytic Applications

Pyrolysis Temperature (°C)ApplicationEffect on StructureCatalytic Performance OutcomeReference
350Oxygen Evolution ReactionPartial breakdown of metal-ligand bonds, creation of quasi-ZIF-67Low overpotential of 286 mV at 10 mA cm⁻²[3]
400Oxygen Reduction ReactionPartial ligand loss, wrinkled surface, slight shrinkage of carbon skeletonIncreased content of pyridinic N, enhanced electrocatalytic activity.[1]
500NO TrappingDamage to imidazole rings, formation of Co nanoparticlesRemarkable 100% NO trapping duration of ~15 hours.[16]
600Adsorption-PhotocatalysisFormation of Co-N codoped nanoporous carbon, increased Co NP aggregationExcellent degradation rate for Rhodamine B.[17]
>600GeneralIncreased graphitic degree, potential reduction in surface area with graphitizationPerformance may vary depending on the specific reaction.[18]

Experimental Protocols

Protocol 1: Synthesis of ZIF-67

This protocol is a general guideline; parameters may need to be optimized for your specific application.

  • Preparation of Solutions:

    • Dissolve cobalt (II) nitrate hexahydrate (e.g., 0.717 g, 0.0025 mol) in 25 mL of methanol.[13]

    • In a separate container, dissolve 2-methylimidazole (e.g., 0.821 g, 0.01 mol) in 25 mL of methanol.[13]

  • Mixing:

    • Slowly add the 2-methylimidazole solution to the cobalt salt solution while stirring.[13][19]

  • Reaction:

    • Continue stirring the mixture for a specified time (e.g., 10 minutes to 24 hours) at room temperature.[1][13][19] A purple precipitate should form.

  • Aging:

    • Allow the mixture to age at room temperature for a period (e.g., 24 hours) to ensure complete crystallization.[13][19]

  • Collection and Washing:

    • Collect the purple product by centrifugation (e.g., 6000 rpm for 8 minutes).[13]

    • Wash the product several times with fresh methanol to remove any unreacted precursors.

  • Drying:

    • Dry the final product in a vacuum oven at a specified temperature (e.g., 60°C) for several hours.[13]

Protocol 2: Thermal Activation of ZIF-67

  • Preparation: Place a known amount of the synthesized ZIF-67 powder in a ceramic boat.

  • Heating: Place the boat in a tube furnace.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) to prevent oxidation.

  • Calcination Program:

    • Ramp up the temperature to the desired activation temperature (e.g., 350-600°C) at a controlled rate (e.g., 5°C/min).[20]

    • Hold at the target temperature for a specific duration (e.g., 2 hours).[20]

  • Cooling: Allow the furnace to cool down to room temperature under the inert atmosphere.

  • Collection: Carefully collect the activated ZIF-67-derived catalyst.

Visualizations

Troubleshooting_Poor_Catalytic_Performance Start Poor Catalytic Performance of ZIF-67 Q1 Is the ZIF-67 freshly synthesized and unactivated? Start->Q1 A1 Perform Post-Synthesis Activation (e.g., Thermal Treatment) Q1->A1 Yes Q2 Is the performance inconsistent between batches? Q1->Q2 No End Improved Catalytic Performance A1->End A2 Strictly Control Synthesis Parameters: - Solvent - Temperature - Stirring Speed - Reactant Ratio Q2->A2 Yes Q3 Does the activity decrease over multiple cycles? Q2->Q3 No A2->End A3 Investigate Deactivation: - Leaching (ICP-OES) - Pore Blocking (BET) - Structural Degradation (XRD) Q3->A3 Yes Q3->End No Regenerate Regenerate Catalyst (e.g., Solvent Washing) A3->Regenerate Regenerate->End

Caption: Troubleshooting workflow for poor ZIF-67 catalytic performance.

ZIF67_Synthesis_Workflow Start Start: Prepare Precursor Solutions Sol_A Cobalt(II) Salt Solution (e.g., Co(NO3)2·6H2O in Methanol) Start->Sol_A Sol_B 2-Methylimidazole Solution (in Methanol) Start->Sol_B Mix Mix Solutions Under Stirring Sol_A->Mix Sol_B->Mix React Reaction and Crystallization (Room Temperature) Mix->React Age Aging (e.g., 24 hours) React->Age Separate Separate Product (Centrifugation) Age->Separate Wash Wash with Solvent (e.g., Methanol) Separate->Wash Dry Dry Under Vacuum Wash->Dry End ZIF-67 Product Dry->End

References

enhancing the stability of ZIF-67 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Zeolitic Imidazolate Framework-67 (ZIF-67) in aqueous solutions.

Troubleshooting Guides

Issue 1: Rapid degradation of ZIF-67 upon exposure to water.

Q1: My ZIF-67 crystals are losing their characteristic purple color and seem to be dissolving in water. What is happening and how can I prevent this?

A: ZIF-67 is known to have limited stability in aqueous environments, especially under acidic or neutral conditions. The Co-N coordination bonds within the framework are susceptible to hydrolysis, leading to the leaching of Co²⁺ ions and the collapse of the crystalline structure. This is often visually observed as a loss of color and morphology.

Troubleshooting Steps:

  • pH Modification: The stability of ZIF-67 is highly pH-dependent. It exhibits higher stability in basic environments (pH 8-12). Consider adjusting the pH of your aqueous solution to a more alkaline range if your application allows.

  • Synthesis Method Modification: The method of synthesis significantly impacts the stability of ZIF-67.

    • Hydrothermal Synthesis: This method can produce more crystalline and stable ZIF-67 particles compared to solvothermal methods.

    • Surfactant-Assisted Synthesis: The use of surfactants like Cetyltrimethylammonium Bromide (CTAB) during synthesis can influence crystal morphology and size, which in turn can affect stability. However, studies have shown that ZIF-67 synthesized without CTAB can be more resistant to structural degradation in water.

  • Doping with Zinc: Incorporating Zinc (Zn²⁺) into the ZIF-67 framework during synthesis has been shown to significantly enhance its water stability. Zn-doped ZIF-67 retains its crystal structure, morphology, and porosity even after extended exposure to water.

Issue 2: Inconsistent results in ZIF-67 stability experiments.

Q2: I am trying to replicate a study on ZIF-67 stabilization, but my results are not consistent. What factors should I be closely controlling?

A: Reproducibility in MOF synthesis and stability testing can be challenging due to the sensitivity of the crystallization process to various parameters.

Key Parameters to Control:

  • Molar Ratios of Precursors: The ratio of the metal source (e.g., cobalt nitrate) to the organic linker (2-methylimidazole) is critical. An excess of the linker is often required in aqueous synthesis to prevent the formation of cobalt hydroxide impurities.

  • Synthesis Temperature and Time: For hydrothermal and solvothermal methods, precise control of temperature and reaction duration is crucial for obtaining a consistent crystal phase and size.

  • Mixing and Stirring Rate: The rate of mixing the precursor solutions can influence the nucleation and growth of crystals, thereby affecting the final particle size and morphology.

  • Washing and Drying Procedure: Thoroughly wash the synthesized ZIF-67 to remove unreacted precursors and byproducts. The drying temperature and duration should also be controlled to avoid structural damage.

Frequently Asked Questions (FAQs)

Q3: What is the primary mechanism of ZIF-67 degradation in aqueous solutions?

A: The degradation of ZIF-67 in water is primarily attributed to the hydrolysis of the cobalt-nitrogen (Co-N) coordination bonds. Water molecules can act as competing ligands, attacking the metal centers and leading to the dissociation of the 2-methylimidazole linkers. This process is accelerated in acidic conditions due to the protonation of the imidazolate linker.

Q4: How does Zn-doping enhance the water stability of ZIF-67?

A: While the exact mechanism is still under investigation, it is believed that the incorporation of Zn²⁺ into the ZIF-67 framework strengthens the overall structure. Zn²⁺ has a similar ionic radius to Co²⁺ and can substitute it in the framework. The Zn-N bond is generally more stable against hydrolysis than the Co-N bond, thus improving the overall stability of the framework in aqueous environments.

Q5: Can the morphology of ZIF-67 influence its stability in water?

A: Yes, the morphology can play a role. For instance, ZIF-67 nanosheets have been reported to exhibit enhanced hydrothermal stability compared to nanoparticles or microparticles. This is attributed to the reduced surface energy and fewer exposed Co-N bonds on the flat surface of the nanosheets.

Q6: Is ZIF-67 stable in any aqueous solution?

A: While certain strategies can enhance its stability, ZIF-67's stability is not absolute and depends on the specific aqueous environment. It is generally more stable in basic solutions and less stable in acidic solutions. The presence of other ions or molecules in the solution can also affect its stability.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the stability of ZIF-67 under different conditions.

Table 1: Effect of Zn-Doping on ZIF-67 Water Stability

SampleZn/Co Molar Ratio in SynthesisExposure to Liquid WaterCrystallinity RetentionSurface Area RetentionReference
Undoped ZIF-670Up to 10 daysCollapsed structureNearly lost porosity
Zn10-ZIF-670.1Up to 10 daysMaintainedMaintained
Zn20-ZIF-670.2Up to 10 daysMaintainedMaintained
Zn30-ZIF-670.3Up to 10 daysMaintainedMaintained
Zn40-ZIF-670.4Up to 10 daysMaintainedMaintained

Table 2: Effect of Synthesis Method on ZIF-67 Hydrothermal Stability

Synthesis MethodSurfactantExposure to WaterStructural IntegrityReference
HydrothermalWithout CTABDispersed in ethanol/water (70:30 v/v), sonicated, and restedMore resistant to structural degradation
HydrothermalWith CTABDispersed in ethanol/water (70:30 v/v), sonicated, and restedLess resistant to structural degradation
Solvothermal-Exposed to waterStable

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Water-Stable ZIF-67

This protocol is adapted from a study focusing on enhancing ZIF-67 stability through controlled hydrothermal synthesis.

Materials:

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • 2-methylimidazole (2-MeIM)

  • Deionized water

  • Methanol

Procedure:

  • Prepare Precursor Solution A: Dissolve a specific amount of 2-methylimidazole in deionized water.

  • Prepare Precursor Solution B: Dissolve a specific amount of Cobalt(II) acetate tetrahydrate in deionized water. The molar ratio of Co²⁺:2-MeIM:H₂O is typically 1:32:1800.

  • Mixing: While vigorously stirring, add Solution B to Solution A.

  • Hydrothermal Reaction: Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave and heat it at a specific temperature (e.g., 140 °C) for a defined period (e.g., 24 hours).

  • Cooling and Washing: Allow the autoclave to cool down to room temperature. Collect the purple precipitate by centrifugation and wash it multiple times with methanol to remove unreacted precursors.

  • Drying: Dry the final product in a vacuum oven at a specific temperature (e.g., 60 °C) overnight.

Protocol 2: Synthesis of Zn-Doped ZIF-67 for Enhanced Water Stability

This protocol is based on a method for improving ZIF-67 stability by incorporating zinc.

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-methylimidazole (2-MeIM)

  • Methanol

Procedure:

  • Prepare Metal Solution: Dissolve a mixture of Cobalt(II) nitrate hexahydrate and Zinc(II) nitrate hexahydrate in methanol. The total metal concentration and the Zn/Co molar ratio should be predetermined (e.g., ratios of 0.1, 0.2, 0.3, 0.4).

  • Prepare Ligand Solution: Dissolve 2-methylimidazole in methanol.

  • Mixing: Rapidly pour the metal solution into the ligand solution under vigorous stirring at room temperature.

  • Crystallization: Continue stirring the mixture for a specific duration (e.g., several hours) to allow for crystal formation.

  • Washing: Collect the resulting powder by centrifugation and wash it several times with fresh methanol.

  • Drying: Dry the Zn-doped ZIF-67 product in a vacuum oven at a specific temperature (e.g., 60 °C).

Visualizations

ZIF67_Stability_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Degradation ZIF-67 Degradation in Water Hydrolysis Co-N Bond Hydrolysis Degradation->Hydrolysis is caused by pH Acidic/Neutral pH Degradation->pH is exacerbated by Synthesis Suboptimal Synthesis Method Degradation->Synthesis can result from ZnDoping Incorporate Zn-Doping Hydrolysis->ZnDoping can be mitigated by AdjustpH Adjust pH to Alkaline pH->AdjustpH can be addressed by ModifySynthesis Modify Synthesis Protocol Synthesis->ModifySynthesis can be improved by

Caption: Troubleshooting logic for ZIF-67 degradation in water.

Hydrothermal_Synthesis_Workflow start Start prepA Prepare Solution A: 2-methylimidazole in Water start->prepA prepB Prepare Solution B: Co(OAc)₂·4H₂O in Water start->prepB mix Mix Solutions A and B with Vigorous Stirring prepA->mix prepB->mix react Hydrothermal Reaction (e.g., 140°C, 24h) mix->react cool Cool to Room Temperature react->cool wash Centrifuge and Wash with Methanol cool->wash dry Dry in Vacuum Oven wash->dry end Stable ZIF-67 dry->end

Caption: Experimental workflow for hydrothermal synthesis of ZIF-67.

Zn_Doping_Workflow start Start prepMetal Prepare Metal Solution: Co(NO₃)₂·6H₂O + Zn(NO₃)₂·6H₂O in Methanol start->prepMetal prepLigand Prepare Ligand Solution: 2-methylimidazole in Methanol start->prepLigand mix Rapidly Mix Solutions with Vigorous Stirring prepMetal->mix prepLigand->mix crystallize Stir for Crystallization mix->crystallize wash Centrifuge and Wash with Methanol crystallize->wash dry Dry in Vacuum Oven wash->dry end Water-Stable Zn-Doped ZIF-67 dry->end

Caption: Experimental workflow for Zn-doped ZIF-67 synthesis.

methods for regenerating and recycling ZIF-67 catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ZIF-67 catalysts. This resource is designed for researchers, scientists, and professionals in drug development and other catalytic fields. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the use, regeneration, and recycling of ZIF-67 catalysts.

Troubleshooting Guide

Users may encounter several issues during their experiments with ZIF-67. This guide provides a systematic approach to diagnosing and resolving common problems.

Issue 1: Decreased Catalytic Activity or Yield

Symptoms:

  • The reaction conversion rate is lower than expected.

  • The time required to complete the reaction has increased significantly.

  • Product yield is consistently decreasing over several catalytic runs.

Possible Causes & Solutions:

Possible CauseDiagnostic CheckRecommended Solution(s)
Pore Blocking/Fouling Perform N₂ physisorption (BET analysis) to check for a decrease in surface area and pore volume compared to the fresh catalyst. Use TGA to detect the presence of adsorbed organic residues.Proceed with Solvent Washing Regeneration (see Protocol 1). For stubborn organic foulants, consider a mild Thermal Treatment (see Protocol 2).
Active Site Poisoning Use XPS or EDX to detect the presence of unexpected elements (e.g., sulfur, halides) on the catalyst surface.Attempt regeneration with a solvent that can dissolve the suspected poison. If poisoning is irreversible, synthesis of a fresh catalyst batch is necessary.
Cobalt Leaching Analyze the reaction mixture post-reaction using ICP-OES or AAS to quantify the concentration of leached cobalt ions.[1]Leaching is often exacerbated by acidic or highly alkaline conditions. Adjust the reaction pH to be closer to neutral if the process allows. Consider catalyst modification to enhance stability. Note that leached cobalt may still contribute to catalysis homogeneously.[1]
Structural Degradation Compare the XRD pattern of the used catalyst with that of the fresh sample. A loss of peak intensity or the appearance of new peaks (e.g., corresponding to Co(OH)₂) indicates a loss of crystallinity or structural transformation.[2]Mild regeneration methods like solvent washing may be attempted, but significant structural collapse is often irreversible. Review reaction conditions (temperature, solvent, pH) to identify potential causes of instability.

G start Start: Decreased Catalytic Activity check_leaching Analyze reaction filtrate for leached Cobalt (ICP/AAS) start->check_leaching leaching_detected Leaching Confirmed check_leaching->leaching_detected check_structure Analyze used catalyst: Compare XRD patterns (Fresh vs. Used) structure_ok Crystallinity Maintained? check_structure->structure_ok leaching_detected->check_structure No adjust_pH Action: Modify reaction conditions (e.g., pH) to minimize leaching leaching_detected->adjust_pH Yes structure_bad Loss of Crystallinity/ Phase Change structure_ok->structure_bad No check_fouling Analyze used catalyst: Check Surface Area (BET) and Residues (TGA) structure_ok->check_fouling Yes irreversible Conclusion: Deactivation likely irreversible. Synthesize new catalyst. structure_bad->irreversible fouling_detected Pore Fouling/ Blocking Confirmed check_fouling->fouling_detected solvent_regen Action: Perform Solvent Regeneration (Protocol 1) fouling_detected->solvent_regen Yes unknown Conclusion: Deactivation cause not identified. Consider active site poisoning. fouling_detected->unknown No thermal_regen Consider Mild Thermal Regeneration (Protocol 2) solvent_regen->thermal_regen If activity not restored

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for ZIF-67 catalyst deactivation?

A1: The primary causes of deactivation are:

  • Fouling: Adsorption of reactants, products, or byproducts onto the catalyst surface and within its pores, blocking active sites.

  • Cobalt Leaching: The loss of cobalt ions from the framework into the reaction medium, which can be significant in certain solvents or under acidic/alkaline conditions.[1] This can lead to a loss of heterogeneous catalytic sites.

  • Structural Collapse: The crystalline structure of ZIF-67 can degrade under harsh conditions, such as extreme pH, high temperatures, or certain electrochemical potentials, leading to a loss of porosity and active sites.[2] In some cases, it can transform into cobalt hydroxide or oxide species.

Q2: How can I tell if my ZIF-67 catalyst has been deactivated?

A2: Signs of deactivation include a noticeable drop in reaction conversion or product yield, a change in product selectivity, or a visual change in the catalyst's appearance (e.g., color change, aggregation). To confirm deactivation and understand its cause, characterization techniques such as XRD (for crystallinity), BET analysis (for surface area), and ICP-OES (to check for cobalt leaching) are highly recommended.

Q3: Is it possible to fully regenerate a spent ZIF-67 catalyst?

A3: Regeneration success depends on the deactivation mechanism. Deactivation due to fouling by adsorbed molecules can often be reversed by simple solvent washing.[3] However, deactivation from significant cobalt leaching or a collapse of the crystalline framework is generally considered irreversible.

Q4: How many times can I recycle my ZIF-67 catalyst?

A4: The recyclability varies greatly depending on the reaction conditions and the regeneration method used. In mild adsorption processes, ZIF-67 has been reused for up to four or five cycles with only a slight decrease in capacity.[3] For catalytic reactions, some studies report stable activity for 3-5 cycles after regeneration.[4] However, in other cases, a significant drop in efficiency can occur after just a few cycles. It is crucial to monitor the catalyst's performance and structure over each cycle.

Q5: What is the thermal stability of ZIF-67?

A5: ZIF-67 generally exhibits good thermal stability. Thermogravimetric analysis (TGA) shows it is often stable up to 350-400°C in an inert atmosphere.[5][6] Above this temperature, the organic linker begins to decompose, leading to the transformation of the material into cobalt species embedded in a carbon matrix.

Q6: Can I use thermal treatment to regenerate my catalyst?

A6: Mild thermal treatment (e.g., up to 300°C) under an inert atmosphere may be effective for removing strongly adsorbed, volatile foulants without destroying the ZIF-67 framework.[7] However, exceeding the decomposition temperature (around 350-400°C) will lead to pyrolysis and convert the ZIF-67 into a different, MOF-derived material, which may or may not be active for your desired reaction.[2][6] This approach should be used with caution and careful temperature control.

Quantitative Data on ZIF-67 Recyclability

The following table summarizes reusability data from various applications. Note that direct comparison is difficult due to differing experimental conditions.

ApplicationRegeneration MethodNumber of CyclesPerformance RetentionReference
Adsorption of Methyl GreenWashed with 50% ethanol, vacuum dried at 50°C for 24h.4"Slight decline" in adsorption capacity.[3]
Degradation of Methyl OrangeRecycled after reaction.3>90% degradation efficiency maintained.[4]
Adsorption of Cr(VI)Not specified.3Adsorption capacity "almost retained" after two cycles.[8]
Adsorption of Methyl OrangeWashed with 0.1 M HCl and ethanol.5Adsorption capacity decreased from ~55 mg/g to 35 mg/g.
Photocatalytic Degradation of Crystal VioletCentrifugation, washing, and drying.4Efficiency declined from 90% in cycle 1 to 23% in cycle 4.

Experimental Protocols

Protocol 1: Standard Synthesis of ZIF-67

This protocol describes a common room-temperature synthesis of ZIF-67.

Materials:

  • Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 2-methylimidazole (Hmim)

  • Methanol (MeOH)

Procedure:

  • Solution A: Dissolve 0.717 g of Co(NO₃)₂·6H₂O (2.5 mmol) in 25 mL of methanol.

  • Solution B: Dissolve 0.821 g of 2-methylimidazole (10 mmol) in 25 mL of methanol.[4]

  • Rapidly pour Solution B into Solution A under vigorous magnetic stirring at room temperature.

  • A purple precipitate should form almost immediately. Continue stirring the mixture for 10 minutes.[4]

  • Age the mixture at room temperature without stirring for 24 hours to allow for crystal growth.[4]

  • Collect the purple solid product by centrifugation (e.g., 6000 rpm for 15 minutes).

  • Wash the product thoroughly by re-dispersing it in fresh methanol and centrifuging again. Repeat this washing step at least three times to remove unreacted precursors.

  • Dry the final product in a vacuum oven at 60-80°C overnight.[3]

Characterization:

  • Confirm the crystalline structure using Powder X-ray Diffraction (PXRD).

  • Analyze the morphology and particle size using Scanning Electron Microscopy (SEM).

  • Determine the surface area and porosity using N₂ physisorption (BET analysis).

G cluster_prep Solution Preparation cluster_reaction Reaction & Crystallization cluster_workup Product Isolation & Purification prep_Co Dissolve Co(NO₃)₂·6H₂O in Methanol (Solution A) mix Pour Solution B into A with Vigorous Stirring prep_Co->mix prep_Hmim Dissolve 2-methylimidazole in Methanol (Solution B) prep_Hmim->mix age Age Mixture for 24h at Room Temperature mix->age centrifuge Collect Solid by Centrifugation age->centrifuge wash Wash with Fresh Methanol (3x) centrifuge->wash dry Dry in Vacuum Oven (60-80°C) wash->dry end_product Final ZIF-67 Product dry->end_product start Start start->prep_Co start->prep_Hmim

Protocol 2: Regeneration of Spent ZIF-67 by Solvent Washing

This protocol is suitable for regenerating ZIF-67 catalysts deactivated by pore blocking or fouling from organic residues.

Materials:

  • Spent ZIF-67 catalyst

  • Methanol or Ethanol (reagent grade)

Procedure:

  • After the catalytic reaction, separate the spent ZIF-67 catalyst from the reaction mixture by centrifugation or filtration.

  • Transfer the collected catalyst into a beaker or flask.

  • Add a sufficient volume of fresh methanol or ethanol to fully immerse the catalyst powder.

  • Stir the suspension vigorously for 1-2 hours at room temperature. For more effective cleaning, ultrasonication for 30 minutes can be applied.

  • Separate the catalyst from the solvent by centrifugation. Discard the supernatant, which now contains the desorbed impurities.

  • Repeat steps 3-5 for a total of three washing cycles to ensure complete removal of foulants.

  • After the final wash, dry the regenerated catalyst in a vacuum oven at 80-100°C overnight.

  • Before reuse, it is recommended to characterize the regenerated catalyst (e.g., using XRD and BET analysis) to confirm that its crystallinity and surface area have been restored.

Protocol 3: Mild Thermal Treatment for Regeneration

This protocol is a more aggressive method for removing stubborn, volatile organic foulants. Caution: This method risks partial or full decomposition of the ZIF-67 structure if the temperature is not carefully controlled. It should be performed in an inert atmosphere.

Materials:

  • Spent ZIF-67 catalyst (pre-washed with solvent as per Protocol 2)

  • Tube furnace with temperature control

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • First, perform the solvent washing procedure (Protocol 2) to remove loosely bound impurities.

  • Place the dried, washed catalyst in a ceramic boat and load it into the center of a tube furnace.

  • Purge the furnace tube with an inert gas (e.g., nitrogen) for at least 30 minutes to remove all oxygen. Maintain a slow, constant flow of the inert gas throughout the process.

  • Heat the furnace to a target temperature between 250-300°C at a controlled ramp rate (e.g., 5°C/min). Do not exceed 350°C to minimize the risk of framework decomposition.

  • Hold the catalyst at the target temperature for 1-2 hours.

  • Turn off the heater and allow the furnace to cool down to room temperature naturally under the inert gas flow.

  • Once cooled, carefully remove the regenerated catalyst.

  • It is critical to characterize the thermally treated catalyst (XRD, BET, TGA) to assess its structural integrity before reuse.

References

ZIF-67 Membrane Fabrication Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ZIF-67 membrane fabrication. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and preparation of ZIF-67 membranes. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and clearly presented quantitative data.

Troubleshooting Guide

This section addresses specific issues that may arise during ZIF-67 membrane fabrication, offering potential causes and solutions.

Issue 1: The fabricated membrane has pinholes and cracks.

  • Question: My ZIF-67 membrane shows visible pinholes and cracks under SEM analysis. What could be the cause, and how can I fix this?

  • Answer: Pinholes and cracks in ZIF-67 membranes are common defects that can significantly compromise their separation performance. These defects often arise from stresses during the synthesis and drying processes.

    • Potential Causes:

      • High Nucleation and Growth Rate: An excessively high nucleation and growth rate of ZIF-67 crystals can lead to the formation of a poorly intergrown membrane with visible defects.[1][2]

      • Stress During Drying: Rapid solvent evaporation or thermal treatment can induce stress in the membrane, leading to cracks.[1]

      • Mismatch in Thermal Expansion: A significant difference in the thermal expansion coefficients between the ZIF-67 layer and the substrate can cause cracking during temperature changes.

    • Solutions:

      • Optimize Synthesis Conditions: Modulating the ligand-to-metal ratio can control the grain boundary structure and minimize defects.[3] Adjusting the synthesis temperature and pressure, particularly in methods like supercritical fluid processing, can promote the formation of a well-intergrown ZIF-67 membrane.[1]

      • Controlled Drying: Employ a slower drying process to minimize stress. This can be achieved by reducing the drying temperature or using a controlled environment, such as a vacuum oven with a gradual temperature ramp.[4]

      • Substrate Surface Modification: Modifying the substrate surface with a buffer layer, such as a Co-based gel layer, can serve as a source of Co2+ ions and nucleation sites, promoting more uniform crystal growth and better adhesion.[1]

      • Post-Synthesis Repair: Several post-treatment methods can be employed to repair defects in as-fabricated membranes, including surface modification and chemical vapor/liquid deposition.[5]

Issue 2: The ZIF-67 membrane has poor adhesion to the substrate.

  • Question: My ZIF-67 membrane is delaminating or peeling off from the porous substrate. What are the reasons for this poor adhesion, and what are the solutions?

  • Answer: Poor adhesion between the ZIF-67 membrane and the substrate is a critical issue that affects the mechanical stability and long-term performance of the membrane.

    • Potential Causes:

      • Weak Interfacial Interaction: Insufficient chemical or physical bonding between the ZIF-67 crystals and the substrate material.

      • Surface Contamination: The presence of impurities or contaminants on the substrate surface can hinder proper nucleation and adhesion.

      • Incompatible Surface Chemistry: A mismatch between the surface chemistry of the substrate and the ZIF-67 precursor solution can prevent effective wetting and interaction.

    • Solutions:

      • Substrate Surface Modification: Introducing a buffer layer or functionalizing the substrate surface can enhance the interaction with ZIF-67 crystals. For instance, a Co-based gel layer can act as both a cobalt source and a nucleation site.[1]

      • Thorough Substrate Cleaning: Ensure the substrate is meticulously cleaned to remove any organic or inorganic contaminants before use.

      • Use of Adhesion Promoters: Applying a thin layer of a polymer or another material that has good affinity for both the substrate and ZIF-67 can improve adhesion.

Issue 3: ZIF-67 particle agglomeration within the polymer matrix (for Mixed-Matrix Membranes).

  • Question: I am fabricating a ZIF-67 mixed-matrix membrane (MMM), and I observe significant agglomeration of the ZIF-67 particles in the polymer matrix. How can I improve their dispersion?

  • Answer: Particle agglomeration is a common challenge in the fabrication of MMMs, which can lead to the formation of non-selective voids and compromise membrane performance.[6][7]

    • Potential Causes:

      • Poor Interfacial Compatibility: Weak interaction between the ZIF-67 particles and the polymer matrix.[6]

      • High Filler Loading: At higher concentrations, ZIF-67 particles are more prone to agglomeration.[7]

      • Inadequate Dispersion Technique: Insufficient mixing or sonication of the ZIF-67 particles in the polymer solution.

    • Solutions:

      • Surface Modification of ZIF-67: Modifying the surface of ZIF-67 particles with functional groups that are compatible with the polymer matrix can improve dispersion.

      • Use of Surfactants/Dispersants: Employing structure-directing agents like cetyltrimethylammonium bromide (CTAB) during synthesis can help control particle size and morphology, leading to better dispersion.[4][6]

      • Optimized Mixing and Sonication: Ensure thorough dispersion of ZIF-67 particles in the solvent before adding the polymer. Prolonged stirring and sonication can help break down agglomerates.[4][8][9]

      • In Situ Synthesis: Fabricating the ZIF-67 particles directly within the polymer matrix (in situ growth) can lead to better dispersion compared to traditional blending methods.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to control during the hydrothermal synthesis of ZIF-67 to achieve a desired morphology?

A1: Controlling the morphology of ZIF-67 particles is crucial for membrane performance. Key parameters during hydrothermal synthesis include temperature, reaction time, reagent concentrations, pH, and the use of modulating agents like CTAB.[10] These parameters influence the nucleation and growth kinetics of the crystals, allowing for the tailoring of particle size and shape.[10]

Q2: How can I control the thickness of my ZIF-67 membrane?

A2: Controlling membrane thickness is critical for achieving high permeance. Several strategies can be employed:

  • Controlling Precursor Concentration: Using ultradilute growth solutions can suppress out-of-plane growth, leading to the formation of ultrathin ZIF films.[11]

  • Seeding and Secondary Growth: Applying a seed layer of ZIF-67 crystals to the substrate followed by a secondary growth step allows for better control over the final membrane thickness.

  • Precursor Layer Conversion: Synthesizing a precursor layer, such as β-Co(OH)2 nanosheets, and then converting it to a ZIF-67 membrane can yield ultrathin films with controlled thickness.[12][13]

Q3: What characterization techniques are essential for evaluating the quality of a ZIF-67 membrane?

A3: A combination of techniques is necessary to thoroughly characterize ZIF-67 membranes:

  • X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the ZIF-67.[4][6]

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology, cross-section, and identify defects like cracks or pinholes.[1][12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the chemical interactions between the polymer matrix and ZIF-67 fillers in MMMs.[4][6]

  • Gas Permeation Tests: To evaluate the separation performance (permeability and selectivity) of the membrane for specific gases.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on ZIF-67 membrane performance.

Table 1: Gas Separation Performance of ZIF-67 Membranes

Membrane TypeGas PairPermeability (Barrer)SelectivityReference
PEBAX/ZIF-67 (1 wt% NC)CO₂236-[4]
ZIF-67 (SCF processed)H₂/CO₂2.63 x 10⁻⁷ (mol·m⁻²·s⁻¹·Pa⁻¹)11.4[1]
In situ ZIF-67/PES (4 wt%)CO₂73.713.47 (CO₂/CH₄)[7]
ZIF-67/polysulfone MMMCO₂0.5 (mmol/g adsorption)-[8][9]

Note: Barrer is a non-SI unit of gas permeability. 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg).

Table 2: Thermal Properties of PEBAX/ZIF-67 Mixed-Matrix Membranes

ZIF-67 Loading (wt%)MorphologyGlass Transition Temperature (Tg) (°C)Reference
0 (Neat PEBAX)--50.5[4]
5RD-65.4[4]

Experimental Protocols

Protocol 1: Synthesis of ZIF-67 Particles

This protocol is adapted from a typical synthesis procedure for ZIF-67.[8]

  • Prepare Precursor Solutions:

    • Dissolve 1.436 g of Co(NO₃)₂·6H₂O in 100 ml of methanol (metal solution).

    • Dissolve 3.244 g of 2-methylimidazole (2-MeIm) in 100 ml of methanol (ligand solution).

  • Mixing:

    • Slowly pour the metal solution into the ligand solution while stirring at room temperature.

    • Continue stirring until the solution turns a dark purple color.

  • Crystallization:

    • Stir the mixture at room temperature for 3 hours.

    • Allow the solution to stand without stirring for 24 hours.

  • Product Collection:

    • Collect the purple product by centrifugation at 5000 rpm for 15 minutes.

    • Wash the product with fresh methanol several times.

    • Dry the final product in a vacuum oven.

Protocol 2: Fabrication of a ZIF-67 Mixed-Matrix Membrane (MMM)

This protocol describes the solution casting method for preparing a ZIF-67/polysulfone MMM.[8][9]

  • ZIF-67 Dispersion:

    • Weigh 0.03 g of ZIF-67 powder into a vial.

    • Add 67 ml of tetrahydrofuran (THF) to the vial.

    • Sonicate the solution for 30 minutes, followed by stirring for 24 hours at room temperature.

  • Polymer Solution Preparation:

    • Weigh 0.97 g of polysulfone into a separate vial.

    • Add 67 ml of THF and stir for 24 hours at room temperature until the polymer is fully dissolved.

  • Mixing:

    • Add the entire polymer solution to the ZIF-67 dispersion.

    • Sonicate the mixture for 30 minutes, followed by stirring for 24 hours at room temperature.

  • Casting:

    • Sonicate the final solution for 30 minutes before casting.

    • Pour the solution into a flat, level casting plate (e.g., a Teflon petri dish).

  • Drying:

    • Allow the solvent to evaporate slowly in a controlled environment (e.g., a dust-free enclosure) at room temperature.

    • Once the membrane is formed, dry it further in a vacuum oven to remove any residual solvent.

Visualizations

ZIF67_Fabrication_Workflow cluster_synthesis ZIF-67 Particle Synthesis cluster_membrane Mixed-Matrix Membrane Fabrication Metal_Solution Co(NO₃)₂·6H₂O in Methanol Mixing Mixing and Stirring Metal_Solution->Mixing Ligand_Solution 2-MeIm in Methanol Ligand_Solution->Mixing Crystallization Aging for 24h Mixing->Crystallization Centrifugation Centrifugation and Washing Crystallization->Centrifugation Drying_Particles Drying Centrifugation->Drying_Particles ZIF67_Particles ZIF-67 Powder Drying_Particles->ZIF67_Particles Dispersion ZIF-67 Dispersion in THF ZIF67_Particles->Dispersion Mixing_MMM Mixing Polymer and ZIF-67 Dispersion->Mixing_MMM Polymer_Solution Polysulfone in THF Polymer_Solution->Mixing_MMM Casting Solution Casting Mixing_MMM->Casting Drying_Membrane Solvent Evaporation Casting->Drying_Membrane Final_Membrane ZIF-67 MMM Drying_Membrane->Final_Membrane Troubleshooting_Tree cluster_defects Solutions for Defects cluster_adhesion Solutions for Adhesion cluster_dispersion Solutions for Agglomeration Start Membrane Fabrication Issue Defects Pinholes/Cracks? Start->Defects Adhesion Poor Adhesion? Start->Adhesion Dispersion Particle Agglomeration? Start->Dispersion Optimize_Synthesis Optimize Synthesis Conditions Defects->Optimize_Synthesis Yes Control_Drying Control Drying Rate Defects->Control_Drying Yes Modify_Substrate Modify Substrate Surface Defects->Modify_Substrate Yes Modify_Substrate2 Modify Substrate Surface Adhesion->Modify_Substrate2 Yes Clean_Substrate Thoroughly Clean Substrate Adhesion->Clean_Substrate Yes Modify_Particles Surface Modify ZIF-67 Dispersion->Modify_Particles Yes Use_Surfactant Use Surfactants (e.g., CTAB) Dispersion->Use_Surfactant Yes Optimize_Mixing Optimize Mixing/Sonication Dispersion->Optimize_Mixing Yes In_Situ In Situ Synthesis Dispersion->In_Situ Yes

References

ZIF-67 Experimental Inconsistencies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common inconsistencies encountered during the synthesis, characterization, and application of Zeolitic Imidazolate Framework-67 (ZIF-67). Tailored for researchers, scientists, and drug development professionals, this guide aims to enhance experimental reproducibility and success.

Troubleshooting Guide

This section addresses specific issues that may arise during ZIF-67 synthesis and characterization. The following tables summarize common problems, their potential causes, and recommended solutions.

Synthesis
Problem Potential Causes Recommended Solutions Expected Outcome
Low Yield Incomplete reaction; Suboptimal molar ratio of reactants; Inadequate reaction time or temperature.Ensure complete dissolution of precursors. Optimize the molar ratio of cobalt salt to 2-methylimidazole. Increase reaction time or adjust temperature according to the chosen synthesis method.Increased product yield with the characteristic purple precipitate of ZIF-67.
Irregular Particle Morphology Inappropriate solvent; Non-uniform mixing; Incorrect reaction temperature.The choice of solvent significantly impacts morphology. Methanol often yields rhombic dodecahedrons, while water can produce leaf-like structures[1][2]. Ensure vigorous and consistent stirring during synthesis[3]. Optimize the synthesis temperature; higher temperatures can promote better crystallinity[3].Uniform particle shape, typically rhombic dodecahedral crystals.
Inconsistent Particle Size Fluctuations in temperature; Inadequate mixing; Presence of impurities.Maintain a constant and uniform temperature throughout the synthesis. Use a high degree of agitation to ensure homogeneous nucleation and growth. Use high-purity reagents and solvents.Monodisperse ZIF-67 particles with a narrow size distribution.
Poor Crystallinity Insufficient reaction time or temperature; Incorrect solvent; Rapid precipitation.Extend the reaction time to allow for complete crystal growth. Adjust the temperature as higher temperatures often lead to higher crystallinity[3]. The solvent can influence crystallinity; methanol is a commonly used solvent that promotes good crystal formation[2]. Control the addition rate of precursors to avoid rapid precipitation.Sharp, well-defined peaks in the Powder X-ray Diffraction (PXRD) pattern.
Characterization
Problem Potential Causes Recommended Solutions Expected Outcome
Inconsistent PXRD Patterns Presence of amorphous phases; Impurities from unreacted precursors or by-products; Incorrect sample preparation for analysis.Ensure complete reaction and thorough washing of the product to remove unreacted precursors and impurities. Grind the sample into a fine powder for uniform analysis.PXRD pattern matching the simulated ZIF-67 pattern with characteristic peaks at 2θ values of approximately 7.4°, 10.4°, 12.7°, 14.7°, 16.4°, and 18.0°[4].
Low Surface Area (BET analysis) Incomplete activation (solvent removal); Pore collapse during activation; Presence of impurities blocking pores.Optimize the activation procedure by adjusting the temperature and duration of heating under vacuum. A common activation method involves heating the sample at 150°C under vacuum for 12 hours. Avoid excessively high activation temperatures that can lead to framework collapse. Ensure the sample is pure through thorough washing.High specific surface area, typically in the range of 1000-1800 m²/g.
Drug Delivery Applications
Problem Potential Causes Recommended Solutions Expected Outcome
Low Drug Loading Efficiency Poor drug-framework interaction; Drug molecule size too large for ZIF-67 pores; Inefficient loading method.Select drugs with functional groups that can interact with the ZIF-67 framework. Consider the kinetic diameter of the drug molecule in relation to the ZIF-67 pore aperture (~3.4 Å). Optimize loading conditions such as drug concentration, loading time, and temperature.Increased percentage of drug loaded into the ZIF-67 carrier.
Initial Burst Release of Drug Drug adsorbed on the external surface of ZIF-67; Rapid degradation of the framework in the release medium.Wash the drug-loaded ZIF-67 to remove surface-adsorbed molecules. Modify the ZIF-67 surface or coat it with a polymer to control the initial release. Adjust the pH of the release medium, as ZIF-67 is known to be less stable in acidic conditions.A more sustained and controlled drug release profile with a reduced initial burst.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing ZIF-67 morphology?

A1: The choice of solvent is one of the most critical factors influencing the morphology of ZIF-67.[1][5] For instance, using methanol as a solvent typically results in the formation of well-defined rhombic dodecahedral crystals, while synthesis in aqueous media can lead to different morphologies, such as leaf-like structures.[1][2] Other factors like the molar ratio of reactants, temperature, and reaction time also play a significant role.[6][7]

Q2: How can I control the particle size of ZIF-67?

A2: Controlling the particle size of ZIF-67 can be achieved by manipulating several synthesis parameters. The molar ratio of the ligand (2-methylimidazole) to the metal source (cobalt salt) is a key factor; a higher ligand-to-metal ratio often leads to smaller particles. The reaction temperature also has a significant effect, with lower temperatures generally favoring smaller crystal sizes.[8] The addition of modulating agents or surfactants, such as cetyltrimethylammonium bromide (CTAB), can also be used to control particle size and prevent aggregation.

Q3: My PXRD pattern shows broad peaks or a high background. What does this indicate?

A3: Broad peaks or a high background in a PXRD pattern are typically indicative of poor crystallinity or the presence of amorphous material. This can result from an incomplete reaction, excessively rapid precipitation of the material, or a suboptimal synthesis temperature. To improve crystallinity, you can try increasing the reaction time, adjusting the synthesis temperature, or slowing down the rate of precursor addition.

Q4: What is the purpose of "activation" and how does it affect the properties of ZIF-67?

A4: Activation is a crucial post-synthesis step to remove solvent molecules that occupy the pores of the ZIF-67 framework. This process is typically carried out by heating the material under vacuum. Proper activation is essential to achieve a high surface area and porosity, which are critical for applications such as gas storage and drug delivery. Incomplete activation will result in a lower-than-expected surface area.

Q5: Why is my drug loading efficiency low, and how can I improve it?

A5: Low drug loading efficiency can be attributed to several factors, including weak interactions between the drug and the ZIF-67 framework, the size of the drug molecule being too large to enter the pores, or suboptimal loading conditions. To improve loading, consider the chemical structure of your drug and whether it can form favorable interactions (e.g., hydrogen bonding, π-π stacking) with the imidazole linkers of ZIF-67. Optimizing the loading parameters, such as the concentration of the drug solution, the loading time, and the temperature, can also significantly enhance efficiency.

Experimental Protocols

Standardized Room-Temperature Synthesis of ZIF-67

This protocol describes a reliable method for synthesizing ZIF-67 with a rhombic dodecahedral morphology at room temperature.

Materials:

  • Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 2-methylimidazole (Hmim)

  • Methanol (MeOH)

Procedure:

  • Prepare two separate solutions:

    • Solution A: Dissolve 1.455 g of Co(NO₃)₂·6H₂O in 50 mL of methanol.

    • Solution B: Dissolve 1.642 g of 2-methylimidazole in 50 mL of methanol.

  • Rapidly pour Solution A into Solution B while stirring vigorously.

  • A purple precipitate should form almost immediately.

  • Continue stirring the mixture at room temperature for 24 hours to ensure complete reaction and crystallization.

  • Collect the purple powder by centrifugation at 8000 rpm for 15 minutes.

  • Wash the product by re-dispersing it in fresh methanol and centrifuging again. Repeat this washing step three times to remove any unreacted precursors.

  • Dry the final product in a vacuum oven at 60°C overnight.

Activation of ZIF-67

This protocol outlines the procedure for activating ZIF-67 to achieve high porosity.

Procedure:

  • Place the dried ZIF-67 powder in a suitable container for vacuum heating (e.g., a Schlenk flask).

  • Connect the container to a high-vacuum line.

  • Heat the sample to 150°C under dynamic vacuum.

  • Maintain these conditions for at least 12 hours to ensure the complete removal of solvent molecules from the pores.

  • Allow the sample to cool down to room temperature under vacuum before exposing it to air.

Visualizations

Logical Relationship of Synthesis Parameters on ZIF-67 Properties

G cluster_params Synthesis Parameters cluster_props ZIF-67 Properties Solvent Solvent Type (e.g., Methanol, Water) Morphology Morphology Solvent->Morphology Molar_Ratio Molar Ratio (Ligand/Metal) Particle_Size Particle Size Molar_Ratio->Particle_Size Temperature Temperature Temperature->Particle_Size Crystallinity Crystallinity Temperature->Crystallinity Time Reaction Time Time->Crystallinity Additives Additives (e.g., Surfactants) Additives->Morphology Additives->Particle_Size Surface_Area Surface Area Morphology->Surface_Area Particle_Size->Surface_Area Crystallinity->Surface_Area

Caption: Key synthesis parameters influencing ZIF-67 properties.

Experimental Workflow for ZIF-67 Synthesis and Characterization

G start Start precursors Precursor Preparation (Cobalt Salt & 2-MeIm Solutions) start->precursors synthesis Synthesis (Mixing & Reaction) precursors->synthesis collection Product Collection (Centrifugation) synthesis->collection washing Washing (Solvent Exchange) collection->washing drying Drying (Vacuum Oven) washing->drying activation Activation (Heating under Vacuum) drying->activation characterization Characterization (PXRD, SEM, BET) activation->characterization end End characterization->end

Caption: Standard workflow for ZIF-67 synthesis and analysis.

References

Validation & Comparative

A Comparative Performance Analysis of ZIF-67 and ZIF-8

References

ZIF-67 in the Competitive Landscape of CO2 Capture: A Comparative Guide to Leading MOFs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of Zeolitic Imidazolate Framework-67 (ZIF-67) against other benchmark Metal-Organic Frameworks (MOFs) for carbon dioxide (CO2) capture applications. This guide provides a comprehensive comparison of their performance, supported by experimental data, and outlines the methodologies for key evaluation experiments.

The escalating concentration of atmospheric CO2 is a primary driver of climate change, making the development of efficient carbon capture technologies a critical area of research. Among the various materials being explored, Metal-Organic Frameworks (MOFs) have emerged as promising candidates due to their high porosity, tunable structures, and exceptional surface areas. This guide focuses on ZIF-67, a cobalt-based zeolitic imidazolate framework, and provides a comparative assessment against three other widely studied MOFs: UiO-66, HKUST-1, and MOF-74. This comparison aims to provide researchers, scientists, and professionals in drug development with a clear understanding of the relative performance of these materials in CO2 capture.

Performance Comparison of MOFs for CO2 Capture

The efficacy of a MOF for CO2 capture is evaluated based on several key performance indicators, including its CO2 adsorption capacity, selectivity for CO2 over other gases (like N2 and CH4), and its stability under various operating conditions. The following tables summarize the quantitative data for ZIF-67 and its counterparts.

Table 1: CO2 Adsorption Capacities of Selected MOFs

MOFMetal CenterCO2 Uptake (mmol/g) at 273 K and 1 barCO2 Uptake (mmol/g) at 298 K and 1 bar
ZIF-67Co1.47[1]0.8 - 1.2
UiO-66Zr1.3 - 1.60.9 - 1.2
HKUST-1Cu4.22.4 - 4.2
Mg-MOF-74Mg7.0 - 8.64.0 - 7.23[2]

Note: The reported values can vary depending on the synthesis method, activation conditions, and measurement technique.

Table 2: CO2 Selectivity of Selected MOFs

MOFCO2/N2 Selectivity (IAST)CO2/CH4 Selectivity (IAST)Conditions
ZIF-67~20~7-10298 K, low pressure
UiO-6628 - 30[3]36 - 54[3]298 K, 1 bar[3]
HKUST-123[3]12[3]298 K, 1 bar[3]
Mg-MOF-74HighHigh298 K, low pressure

Note: IAST (Ideal Adsorbed Solution Theory) is a common method to predict mixed-gas adsorption behavior from single-component isotherm data.

Table 3: Stability of Selected MOFs

MOFThermal StabilityWater Stability
ZIF-67Up to 350 °C[1]Stable in liquid water and organic solvents[1][4]
UiO-66Up to 500 °CHigh
HKUST-1Up to 240 °CModerate, can lose crystallinity in the presence of water
Mg-MOF-74Up to 400 °CLow, performance degrades in the presence of water[5]

Experimental Protocols

Accurate and reproducible data are fundamental for the reliable comparison of MOF performance. Below are detailed methodologies for key experiments cited in this guide.

Synthesis of MOFs

ZIF-67 Synthesis: A typical synthesis involves dissolving cobalt nitrate hexahydrate and 2-methylimidazole in a solvent like methanol. The solution is then stirred at room temperature for a specified period, during which the ZIF-67 crystals precipitate. The product is collected by centrifugation, washed with fresh solvent, and dried under vacuum.[1]

UiO-66 Synthesis: UiO-66 is often synthesized solvothermally by reacting zirconium tetrachloride (ZrCl4) and terephthalic acid in a solvent such as N,N-dimethylformamide (DMF). The mixture is heated in an autoclave at a specific temperature (e.g., 120 °C) for a certain duration. After cooling, the crystalline product is recovered by filtration, washed, and dried.[6]

HKUST-1 Synthesis: The synthesis of HKUST-1 typically involves the reaction of a copper(II) salt, such as copper(II) nitrate trihydrate, with 1,3,5-benzenetricarboxylic acid (H3BTC) in a solvent mixture, often containing ethanol, water, and DMF. The reaction is usually carried out under solvothermal conditions. The resulting blue crystals are then collected, washed, and activated.

Mg-MOF-74 Synthesis: Magnesium acetate tetrahydrate and 2,5-dihydroxyterephthalic acid are dissolved in a solvent mixture, commonly DMF, ethanol, and water. The solution is heated in a sealed vessel, leading to the formation of Mg-MOF-74 crystals. The product is then washed and activated to remove residual solvent molecules.

Activation of MOFs

Before gas adsorption measurements, it is crucial to activate the MOFs to remove any guest molecules (e.g., solvent) from their pores. A common activation procedure involves heating the MOF sample under a high vacuum or a flow of inert gas at a specific temperature for several hours. The activation temperature is chosen to be high enough to remove guest molecules without causing structural collapse of the framework. For instance, ZIF-67 is typically activated at temperatures around 150-200 °C.

Gas Adsorption Measurements

Volumetric and Gravimetric Isotherms: CO2, N2, and CH4 adsorption isotherms are typically measured using volumetric or gravimetric instruments. In a volumetric setup, a known amount of gas is introduced into a sample cell containing the activated MOF, and the amount adsorbed is calculated from the pressure change. In a gravimetric setup, the weight change of the MOF sample upon gas adsorption is measured directly. These measurements are performed at constant temperatures (e.g., 273 K and 298 K) over a range of pressures.

Breakthrough Experiments: Dynamic breakthrough experiments are conducted to evaluate the performance of MOFs under conditions that mimic industrial gas separation processes. In a typical setup, a packed bed of the MOF material is exposed to a mixed gas stream (e.g., CO2/N2 or CO2/CH4) with a specific composition and flow rate. The composition of the gas exiting the column is monitored over time using a gas chromatograph or a mass spectrometer. The time it takes for the concentration of CO2 at the outlet to reach a certain percentage of the inlet concentration is known as the breakthrough time, which is a measure of the dynamic adsorption capacity of the material.[3][7][8]

Visualizing the MOF Comparison Framework

To better understand the relationships and workflow involved in comparing these MOFs, the following diagrams are provided.

MOF_Comparison_Workflow Workflow for MOF Comparison in CO2 Capture cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation cluster_analysis Comparative Analysis s1 ZIF-67 c1 Porosity & Surface Area (BET) s1->c1 c2 Crystallinity (PXRD) s1->c2 c3 Thermal Stability (TGA) s1->c3 s2 UiO-66 s2->c1 s2->c2 s2->c3 s3 HKUST-1 s3->c1 s3->c2 s3->c3 s4 MOF-74 s4->c1 s4->c2 s4->c3 p1 CO2 Adsorption Capacity c1->p1 p2 CO2/N2 & CO2/CH4 Selectivity c1->p2 p3 Dynamic Breakthrough c1->p3 p4 Cyclic Stability c1->p4 c2->p1 c2->p2 c2->p3 c2->p4 c3->p1 c3->p2 c3->p3 c3->p4 a1 Data Tabulation p1->a1 p2->a1 p3->a1 p4->a1 a2 Performance Ranking a1->a2 a3 Structure-Property Relationship a2->a3

Caption: Workflow for comparing MOFs for CO2 capture.

MOF_Properties_Relationship Key Properties Influencing MOF Performance for CO2 Capture center CO2 Capture Performance p1 Pore Size & Volume p1->center p2 Surface Area p2->center p3 Open Metal Sites p3->center p4 Functional Groups p4->center p5 Framework Topology p5->center s1 Thermal Stability s1->center s2 Chemical Stability s2->center s3 Mechanical Stability s3->center

Caption: Key properties influencing MOF CO2 capture performance.

Conclusion

The selection of an optimal MOF for a specific CO2 capture application depends on a trade-off between its adsorption capacity, selectivity, stability, and cost. ZIF-67 demonstrates good stability, particularly in the presence of water, which is a significant advantage for many industrial applications. While its CO2 uptake may be lower than some other benchmark MOFs like Mg-MOF-74 under certain conditions, its robust nature and tunable properties make it a compelling candidate for further research and development. UiO-66 offers exceptional thermal and chemical stability, and HKUST-1 provides high CO2 adsorption capacities. MOF-74, particularly the magnesium analogue, exhibits very high CO2 uptake at low pressures due to its high density of open metal sites, but its sensitivity to water remains a challenge. This comparative guide highlights the distinct advantages and disadvantages of each of these prominent MOFs, providing a valuable resource for researchers in the field of CO2 capture and materials science.

References

comparative analysis of different ZIF-67 synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of ZIF-67

Zeolitic Imidazolate Framework-67 (ZIF-67), a cobalt-based metal-organic framework (MOF), has garnered significant attention from the scientific community due to its exceptional properties, including high porosity, large surface area, and excellent thermal and chemical stability. These characteristics make it a promising candidate for a wide range of applications, from gas storage and separation to catalysis and drug delivery. The performance of ZIF-67 is intrinsically linked to its physicochemical properties, which are in turn dictated by the synthesis method employed. This guide provides a comprehensive comparative analysis of five prominent methods for synthesizing ZIF-67: solvothermal, hydrothermal, microwave-assisted, mechanochemical, and room temperature synthesis.

Comparative Analysis of Synthesis Methods

Each synthesis method offers a unique set of advantages and disadvantages, influencing key properties of the resulting ZIF-67 such as crystallinity, particle size, and surface area. The choice of method is often a trade-off between reaction time, energy consumption, and the desired material characteristics.

Solvothermal synthesis is a widely used method that typically yields highly crystalline ZIF-67 with a uniform particle size.[1][2] This method involves heating the precursor solution in a sealed vessel, allowing for precise control over the reaction conditions. However, it often requires long reaction times and high temperatures, leading to higher energy consumption.[3]

Hydrothermal synthesis , a variation of the solvothermal method using water as the solvent, is considered a more environmentally friendly approach.[4][5] It can also produce highly crystalline ZIF-67.[4][5] The properties of the resulting material can be tuned by adjusting parameters such as the molar ratio of reactants and the reaction temperature.[4]

Microwave-assisted synthesis offers a significant advantage in terms of reaction speed, drastically reducing the synthesis time from hours to minutes.[6][7] This method utilizes microwave irradiation to rapidly and uniformly heat the reactants, leading to fast nucleation and crystal growth.[6] While this method is energy-efficient, it may sometimes result in smaller particle sizes and potentially lower crystallinity compared to conventional heating methods.

Mechanochemical synthesis is a solvent-free approach that relies on mechanical force, typically through ball milling, to initiate the chemical reaction.[8] This method is environmentally friendly, rapid, and can be easily scaled up.[8] However, the resulting ZIF-67 may exhibit lower crystallinity and a broader particle size distribution compared to solvent-based methods.

Room temperature synthesis represents the most energy-efficient and facile approach.[9][10][11] By carefully selecting solvents and reactant concentrations, high-yield synthesis of ZIF-67 can be achieved without the need for external heating.[9][12] This method is particularly advantageous for large-scale production due to its simplicity and low cost. The trade-off can be longer reaction times compared to microwave-assisted or mechanochemical methods to achieve high crystallinity.

Quantitative Data Summary

The following table summarizes the key performance indicators for ZIF-67 synthesized by different methods, based on data reported in the literature. It is important to note that these values can vary depending on the specific experimental conditions.

Synthesis MethodReaction TimeTemperature (°C)Particle Size (nm)BET Surface Area (m²/g)Yield (%)Crystallinity
Solvothermal 12 - 48 h100 - 150100 - 5001140 - 1780~80 - 90High
Hydrothermal 24 h120 - 140200 - 6001200 - 1500Up to 94High
Microwave-Assisted 5 - 30 min~100 - 14050 - 3001300 - 1650HighModerate to High
Mechanochemical 10 - 60 minRoom Temp.50 - 200~1100HighModerate
Room Temperature 10 min - 24 hRoom Temp.100 - 10001200 - 1800>98High

Experimental Protocols

Detailed methodologies for the synthesis of ZIF-67 using the discussed methods are provided below. These protocols are based on established procedures from the scientific literature.

Solvothermal Synthesis

Materials:

  • Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 2-methylimidazole (Hmim)

  • Methanol

Procedure:

  • Dissolve 0.873 g of Co(NO₃)₂·6H₂O in 30 mL of methanol to create solution A.

  • Dissolve 1.97 g of 2-methylimidazole in 20 mL of methanol to create solution B.

  • Add solution B to solution A under magnetic stirring.

  • Continue stirring for 24 hours at room temperature.

  • Transfer the resulting purple precipitate to a Teflon-lined stainless-steel autoclave and heat at 120°C for 24 hours.

  • After cooling to room temperature, collect the product by centrifugation at 8000 rpm for 3 minutes.

  • Wash the product twice with methanol.

  • Dry the final ZIF-67 product in a vacuum oven at 60°C overnight.[2]

Hydrothermal Synthesis

Materials:

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • 2-methylimidazole (Hmim)

  • Deionized water

  • Cetyltrimethylammonium bromide (CTAB) (optional, as a morphology modulator)

Procedure:

  • Prepare two solutions:

    • Solution A: Dissolve 65.36 mmol of 2-methylimidazole (and optionally CTAB) in 32 mL of deionized water.

    • Solution B: Dissolve 2.179 mmol of Co(OAc)₂·4H₂O in 32 mL of deionized water.

  • Stir solution A vigorously (e.g., ~1800 rpm) until all solids are dissolved.

  • Add solution B to solution A and transfer the mixture to a 150 mL autoclave.

  • Heat the autoclave at 140°C for 24 hours.

  • After cooling to room temperature, wash the product three times with methanol.

  • Recover the product by centrifugation at 10,000 rpm for 10 minutes.

  • Dry the ZIF-67 particles at 60°C for 24 hours.

  • For removal of residual unreacted compounds, thermally treat the particles in an inert atmosphere at 300°C for 150 minutes.[4][13]

Microwave-Assisted Synthesis

Materials:

  • Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 2-methylimidazole (Hmim)

  • Methanol (for washing)

Procedure:

  • Grind 0.582 g of Co(NO₃)₂·6H₂O and 0.656 g of 2-methylimidazole together in a mortar for 20 minutes at room temperature.

  • Place the resulting pink powder in a domestic microwave oven.

  • Heat the powder for 5 minutes. The color will change from pink to purple.

  • Wash the as-synthesized ZIF-67 with methanol three times.

  • Collect the final product by centrifugation.[6]

Mechanochemical Synthesis

Materials:

  • Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 2-methylimidazole (Hmim)

  • Methanol (for washing)

Procedure:

  • Mix 0.225 g (0.77 mmol) of Co(NO₃)₂·6H₂O and 0.622 g (0.76 mmol) of 2-methylimidazole.

  • Place the mixture in a ball mill and grind at a frequency of 18 Hz for 10 minutes.

  • Wash the resulting precipitate several times with methanol.

  • Collect the product by centrifugation.

  • Dry the solid ZIF-67 in an oven at 60°C for 12 hours.[8]

Room Temperature Synthesis

Materials:

  • Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 2-methylimidazole (Hmim)

  • Methanol

Procedure:

  • Prepare two solutions:

    • Solution A: Dissolve 0.8 M of 2-methylimidazole in 50 mL of methanol.

    • Solution B: Dissolve 0.1 M of cobalt nitrate hexahydrate in 50 mL of methanol.

  • Add solution B to solution A drop by drop while stirring vigorously at 25°C for 1 hour.

  • Continue stirring the mixture for 24 hours.

  • Collect the ZIF-67 product by centrifugation at 6000 rpm for 20 minutes.

  • Wash the product three times with water and methanol.

  • Dry the final product in a vacuum oven at 50°C for 24 hours.[11]

Visualization of Synthesis Methodologies

The following diagram illustrates the workflow and key parameters of the different ZIF-67 synthesis methods.

ZIF67_Synthesis_Comparison cluster_inputs Precursors cluster_methods Synthesis Methods cluster_outputs Product & Analysis Co_Source Cobalt Salt (e.g., Co(NO₃)₂·6H₂O) Solvothermal Solvothermal Co_Source->Solvothermal Hydrothermal Hydrothermal Co_Source->Hydrothermal Microwave Microwave-Assisted Co_Source->Microwave Mechanochemical Mechanochemical Co_Source->Mechanochemical RoomTemp Room Temperature Co_Source->RoomTemp Ligand 2-methylimidazole (Hmim) Ligand->Solvothermal Ligand->Hydrothermal Ligand->Microwave Ligand->Mechanochemical Ligand->RoomTemp ZIF67 ZIF-67 Product Solvothermal->ZIF67 High Temp Long Time Hydrothermal->ZIF67 Aqueous High Temp Microwave->ZIF67 Rapid Heating Short Time Mechanochemical->ZIF67 Solvent-Free Mechanical Force RoomTemp->ZIF67 Ambient Temp Simple Analysis Characterization (XRD, BET, SEM, etc.) ZIF67->Analysis

Caption: Comparative workflow of ZIF-67 synthesis methods.

References

Validating the Catalytic Prowess of ZIF-67 Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Zeolitic Imidazolate Framework-67 (ZIF-67), a cobalt-based metal-organic framework (MOF), has garnered significant attention as a versatile precursor for synthesizing a wide array of catalytic materials. Its derivatives, obtained through various post-synthetic modifications, exhibit enhanced catalytic activities across a spectrum of chemical transformations. This guide provides a comparative analysis of the catalytic performance of ZIF-67 derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Catalytic Performance

The catalytic efficacy of ZIF-67 derivatives is demonstrated in various applications, including oxidation, reduction, and electrocatalytic reactions. The following tables summarize the quantitative performance of these catalysts in comparison to other materials.

Oxidation Reactions

ZIF-67 derivatives, particularly those converted into cobalt oxides, have shown excellent performance in oxidation reactions. For instance, in the catalytic oxidation of toluene, a common volatile organic compound, Co3O4 derived from ZIF-67 calcined at 400 °C (Co3O4-400) achieved 100% conversion at a relatively low temperature of 240 °C.[1] Similarly, copper-doped Co3O4 derived from bimetallic Cu-ZIF-67 precursors has demonstrated enhanced activity in the low-temperature oxidation of formaldehyde.[2]

Table 1: Catalytic Oxidation of Toluene

CatalystT100 (°C) for 100% ConversionReference
Co3O4-400 (from ZIF-67)240[1]
Co3O4-300260[1]
Co3O4-500260[1]

Table 2: Low-Temperature Catalytic Oxidation of Formaldehyde (HCHO)

CatalystT90 (°C) for 90% ConversionReference
Cu1Co4 (from Cu-ZIF-67)108[2]
Co3O4 (from ZIF-67)>150[2]
Reduction Reactions

Derivatives of ZIF-67 are also effective catalysts for reduction reactions, such as the reduction of nitroarenes and organic dyes. For example, copper nanoparticles supported on a bimetallic Co/Zn ZIF-67 framework (Cu(0.25)@ZIF-Co/Zn) exhibited exceptional activity in the reduction of p-nitrophenol to p-aminophenol.[3]

Table 3: Catalytic Reduction of p-Nitrophenol

CatalystActivity (s⁻¹ gcat⁻¹)Reference
Cu(0.25)@ZIF-Co/Zn216.5[3]
Cu(x)@ZIF-67Lower than Cu(x)@ZIF-Co/Zn[3][4]
Electrocatalytic Reactions

In electrocatalysis, ZIF-67 derivatives have shown great promise for the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR).[5][6] Partial deligandation of ZIF-67 at 400 °C (ZIF-67-400) resulted in a catalyst with ORR performance comparable to commercial Pt/C.[7]

Table 4: Oxygen Reduction Reaction (ORR) Performance in 0.1 M KOH

CatalystOnset Potential (V vs. RHE)Half-wave Potential (V vs. RHE)Reference
ZIF-67-400~0.920.82[7]
Commercial Pt/CNot specifiedNot specified[7]
Zn-Co-ZIF/GO-9200.910.80[7]
ZIF-67/PAN-8000.900.81[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating research findings. The following sections provide protocols for the synthesis of a common ZIF-67 derivative and the evaluation of its catalytic activity.

Synthesis of Co3O4 from ZIF-67

This protocol describes the synthesis of Co3O4 nanoparticles through the calcination of ZIF-67.

  • Synthesis of ZIF-67:

    • Dissolve cobalt nitrate hexahydrate (e.g., 1.164 g) in ethanol (e.g., 25 mL).

    • Dissolve 2-methylimidazole (e.g., 1.31 g) in methanol (e.g., 25 mL).

    • Mix the two solutions and sonicate for approximately 10 minutes.

    • Allow the mixture to rest at room temperature overnight.

    • Collect the resulting purple precipitate by centrifugation, wash with ethanol and deionized water, and dry in a vacuum oven at 60 °C for 6 hours.

  • Calcination to Co3O4:

    • Place the dried ZIF-67 powder in a furnace.

    • Heat the sample to the desired temperature (e.g., 350-450 °C) in air at a controlled ramp rate (e.g., 1-2 °C/min).[2]

    • Maintain the temperature for a specified duration (e.g., 2 hours) to ensure complete conversion to Co3O4.[2]

G cluster_synthesis Synthesis of ZIF-67 cluster_calcination Calcination start Cobalt Nitrate + 2-Methylimidazole in Methanol/Ethanol mix Mixing & Sonication start->mix age Aging at RT (Overnight) mix->age separate Centrifugation & Washing age->separate dry Drying (60°C) separate->dry zif67 ZIF-67 Powder dry->zif67 heat Heating in Air (e.g., 350-450°C) zif67->heat co3o4 Co3O4 Catalyst heat->co3o4

Workflow for the synthesis of Co3O4 from ZIF-67.
Evaluation of Catalytic Activity for Toluene Oxidation

This protocol outlines the procedure for assessing the catalytic performance of a ZIF-67 derivative in the gas-phase oxidation of toluene.

  • Catalyst Preparation:

    • Press the synthesized catalyst powder into pellets and sieve to a specific mesh size (e.g., 40-60 mesh).

    • Load a fixed amount of the catalyst (e.g., 100 mg) into a fixed-bed quartz reactor.

  • Reaction Setup:

    • Introduce a feed gas stream containing toluene (e.g., 1000 ppm), O2, and a balance gas (e.g., N2) at a defined total flow rate.

    • Control the reaction temperature using a furnace with a programmable temperature controller.

  • Data Collection:

    • Analyze the composition of the inlet and outlet gas streams using an online gas chromatograph (GC) equipped with appropriate detectors (e.g., FID for hydrocarbons, TCD for CO and CO2).

    • Calculate the toluene conversion based on the change in toluene concentration before and after the reactor.

  • Stability Test:

    • Conduct a long-term test at a fixed temperature to evaluate the catalyst's stability over time.

G cluster_workflow Catalytic Activity Evaluation catalyst Catalyst Loading in Reactor reactor Fixed-Bed Reactor (Controlled Temperature) catalyst->reactor gas Feed Gas Introduction (Toluene, O2, N2) gas->reactor analysis Gas Chromatography Analysis (Inlet/Outlet) reactor->analysis data Data Analysis (Conversion, Selectivity) analysis->data

Experimental workflow for catalytic activity testing.

Conclusion

ZIF-67 and its derivatives have emerged as a highly promising class of materials for catalysis. Their tunable structures, high surface areas, and the ability to be transformed into various catalytically active species make them suitable for a wide range of applications. The provided comparative data and experimental protocols offer a valuable resource for researchers aiming to validate and build upon the existing knowledge in this exciting field. Further exploration into novel synthetic strategies and a deeper understanding of the structure-activity relationships will undoubtedly pave the way for the development of even more efficient and robust ZIF-67-based catalysts.

References

cross-validation of ZIF-67 characterization techniques

Author: BenchChem Technical Support Team. Date: November 2025

Zeolitic Imidazolate Framework-67 (ZIF-67), a cobalt-based metal-organic framework (MOF), has garnered significant attention from researchers and drug development professionals due to its high porosity, thermal stability, and tunable structure.[1] Accurate and comprehensive characterization of ZIF-67 is crucial for ensuring its quality, performance, and reproducibility in various applications, including gas separation, catalysis, and drug delivery.[2][3] This guide provides a comparative overview of key techniques used to characterize ZIF-67, supported by experimental data and detailed protocols.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from various characterization techniques for ZIF-67. These values can vary depending on the synthesis method and conditions.

Characterization TechniqueParameterTypical Value(s)Reference(s)
Powder X-Ray Diffraction (PXRD) Main Diffraction Peaks (2θ)7.4°, 10.4°, 12.7°, 14.8°, 16.5°, 18.0°, 22.1°, 24.5°, 26.7°, 29.5°[4][5]
Brunauer-Emmett-Teller (BET) Analysis Specific Surface Area (SBET)316 - 1730.5 m²/g[6][7]
Pore Volume (Vp)~0.65 cm³/g[7]
Pore Size0.34 - 1.7 nm[1][7][8]
Thermogravimetric Analysis (TGA) Decomposition Temperature340 - 450 °C[9][10]
Weight Loss51% - 57%[9]
Scanning Electron Microscopy (SEM) Particle Size150 nm - 1.7 µm[6]
MorphologyRhombic dodecahedron, polyhedral crystals[2][11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and cross-validation of results.

1. Powder X-Ray Diffraction (PXRD)

  • Objective: To determine the crystalline structure and phase purity of ZIF-67.

  • Instrumentation: A standard powder X-ray diffractometer.

  • Procedure:

    • A small amount of the dried ZIF-67 powder is gently packed into a sample holder.

    • The sample is loaded into the diffractometer.

    • Data is collected over a 2θ range of 2° to 45°.[3]

    • The resulting diffraction pattern is compared with simulated patterns or literature data for ZIF-67 to confirm the sodalite (SOD) topology.[4][10] The sharp and intense peaks, particularly the one at approximately 7.4°, indicate high crystallinity.[3][12]

2. Brunauer-Emmett-Teller (BET) Analysis

  • Objective: To measure the specific surface area and pore size distribution of ZIF-67.

  • Instrumentation: A gas sorption analyzer.

  • Procedure:

    • The ZIF-67 sample is degassed under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any adsorbed molecules from the pores.

    • The analysis is performed using nitrogen gas adsorption at 77 K (liquid nitrogen temperature).

    • The specific surface area is calculated from the adsorption isotherm using the BET equation.

    • Pore size distribution can be determined using methods such as the Barrett-Joyner-Halenda (BJH) analysis.[13] The isotherms for ZIF-67 are typically Type I, which is characteristic of microporous materials.[7]

3. Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability of ZIF-67.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • A small, accurately weighed amount of the ZIF-67 sample is placed in the TGA pan.

    • The sample is heated from room temperature to a high temperature (e.g., 800 °C) at a controlled heating rate (e.g., 5 °C min⁻¹) under a nitrogen or air atmosphere.[9][10]

    • The weight loss of the sample as a function of temperature is recorded. A significant weight loss above 340-450 °C typically corresponds to the decomposition of the 2-methylimidazole ligand.[9][10]

4. Scanning Electron Microscopy (SEM)

  • Objective: To visualize the morphology and particle size of ZIF-67 crystals.

  • Instrumentation: A scanning electron microscope.

  • Procedure:

    • A small amount of the ZIF-67 powder is mounted on an SEM stub using conductive adhesive tape.

    • The sample is then coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

    • The sample is introduced into the SEM chamber and imaged at various magnifications. An acceleration voltage of 15 kV is commonly used.[9]

5. Transmission Electron Microscopy (TEM)

  • Objective: To obtain high-resolution images of the ZIF-67 nanoparticles and observe their internal structure.

  • Instrumentation: A transmission electron microscope.

  • Procedure:

    • The ZIF-67 powder is dispersed in a suitable solvent (e.g., ethanol) and sonicated to create a dilute suspension.

    • A drop of the suspension is placed onto a TEM grid (typically a carbon-coated copper grid) and allowed to dry.

    • The grid is then loaded into the TEM for imaging.

Logical Workflow for ZIF-67 Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of ZIF-67, from synthesis to detailed analysis.

ZIF67_Characterization_Workflow cluster_synthesis Synthesis cluster_primary Primary Characterization cluster_secondary Secondary Characterization cluster_data Data Analysis & Validation synthesis ZIF-67 Synthesis (e.g., Solvothermal) pxrd PXRD (Crystallinity & Phase Purity) synthesis->pxrd sem SEM (Morphology & Particle Size) synthesis->sem tem TEM (Internal Structure) pxrd->tem tga TGA (Thermal Stability) pxrd->tga bet BET (Surface Area & Porosity) pxrd->bet analysis Comprehensive Data Analysis & Cross-Validation pxrd->analysis sem->tem sem->analysis tem->analysis tga->analysis bet->analysis

ZIF-67 Characterization Workflow

References

A Comparative Analysis of ZIF-67 and Traditional Catalysts in Oxidation and Reduction Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for highly efficient, selective, and reusable catalysts is paramount. This guide provides a detailed comparative study of the metal-organic framework (MOF) ZIF-67 and its derivatives against traditional catalysts in two key chemical transformations: the oxidation of benzyl alcohol and the reduction of 4-nitrophenol. The performance of these catalysts is evaluated based on experimental data, with a focus on conversion, selectivity, and reaction kinetics.

Executive Summary

Zeolitic Imidazolate Framework-67 (ZIF-67), a cobalt-based MOF, has emerged as a versatile precursor for creating highly effective catalysts. Its uniform porosity, high surface area, and the ability to template the formation of well-dispersed metal or metal oxide nanoparticles offer distinct advantages over many traditional catalytic systems. This guide demonstrates that ZIF-67 derived catalysts can exhibit superior or comparable activity and stability to conventional catalysts such as cobalt oxides and noble metals in both oxidation and reduction reactions. The structured nature of ZIF-67 allows for the creation of catalysts with enhanced active site accessibility and stability.

I. Comparative Study 1: Oxidation of Benzyl Alcohol

The selective oxidation of benzyl alcohol to benzaldehyde is a crucial reaction in the synthesis of fine chemicals and pharmaceuticals. Traditionally, this conversion has been carried out using stoichiometric oxidants like permanganate and dichromate, which are hazardous and produce significant waste.[1] Modern approaches focus on catalytic oxidation using molecular oxygen or air, with catalysts ranging from noble metals to metal oxides.[1][2]

In this comparison, a catalyst derived from ZIF-67, specifically cobalt oxide nanoparticles supported on carbon (Co3O4/C), is compared with traditional unsupported cobalt oxide (Co3O4) and Co3O4 supported on activated carbon.

Data Presentation: Oxidation of Benzyl Alcohol
CatalystSupportConversion (%)Selectivity to Benzaldehyde (%)Reaction Time (h)Temperature (°C)Reference
Co3O4 (from ZIF-67 pyrolysis)N-doped Carbon>99>994100[3]
Co3O4None (unsupported)48.7>99680[4]
Co3O4Activated Carbon (G60)>90>99680[4]
Co3O4Activated Carbon (RX3)>90>99680[4]
AuRuZIF-6782.947.5 (Yield)470[5]
Pt NanoparticlesCarbon Hybrids99-2480[6]
Experimental Protocols

Synthesis of ZIF-67:

In a typical synthesis, cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O) and 2-methylimidazole (2-MeIm) are used as the cobalt source and organic linker, respectively.[7][8]

  • Dissolve 1.436 g of Co(NO₃)₂·6H₂O in 100 ml of methanol.[7]

  • Dissolve 3.244 g of 2-MeIm in 100 ml of methanol in a separate beaker.[7]

  • Slowly pour the cobalt nitrate solution into the 2-methylimidazole solution while stirring at room temperature.[7][8]

  • Continue stirring for 3 hours, during which a purple precipitate will form.[7][8]

  • Allow the solution to stand for 24 hours at room temperature.[7][8]

  • Collect the product by centrifugation at 5000 rpm for 15 minutes.[7][8]

  • Wash the precipitate with methanol and dry at 60°C for 24 hours.[9]

Synthesis of Co3O4 from ZIF-67:

The ZIF-67 derived catalyst is prepared by the pyrolysis of the synthesized ZIF-67 powder.

  • Place the dried ZIF-67 powder in a furnace.

  • Heat the powder under a controlled atmosphere (e.g., argon or air) at a specific temperature (e.g., 400-600°C) for several hours.[3] The resulting material is a composite of cobalt oxide nanoparticles embedded in a nitrogen-doped carbon matrix.

Synthesis of Traditional Co3O4 on Activated Carbon:

  • Dissolve 0.5 g of Co(NO₃)₂·6H₂O in 5 mL of water.[10]

  • Add 1 g of activated carbon to the solution (incipient wetness impregnation).[10]

  • Dry the mixture at 110°C for 12 hours.[10]

  • Treat the resulting solid under a helium flow at 350°C for 2 hours.[10]

Catalytic Oxidation of Benzyl Alcohol:

  • In a glass reactor, combine 0.2 mmol of benzyl alcohol, 20 mL of toluene (solvent), and 0.1 g of the catalyst.[4]

  • Heat the mixture to 80°C with stirring (750 rpm).[4]

  • Bubble an oxygen stream (50 mL/min) through the reaction mixture.[4]

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them using gas chromatography.[4]

Signaling Pathways and Experimental Workflows

experimental_workflow_oxidation cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Oxidation Co(NO3)2 Co(NO3)2 Mixing Mixing Co(NO3)2->Mixing 2-MeIm 2-MeIm 2-MeIm->Mixing Methanol Methanol Methanol->Mixing Stirring & Aging Stirring & Aging Mixing->Stirring & Aging ZIF-67 ZIF-67 Stirring & Aging->ZIF-67 Pyrolysis Pyrolysis ZIF-67->Pyrolysis Co3O4/C (ZIF-67 derived) Co3O4/C (ZIF-67 derived) Pyrolysis->Co3O4/C (ZIF-67 derived) Benzyl Alcohol Benzyl Alcohol Reactor Reactor Benzyl Alcohol->Reactor Catalyst Catalyst Catalyst->Reactor Toluene Toluene Toluene->Reactor Oxygen Oxygen Oxygen->Reactor Benzaldehyde Benzaldehyde Reactor->Benzaldehyde

Experimental workflow for catalyst synthesis and benzyl alcohol oxidation.

reaction_mechanism_oxidation Benzyl Alcohol Benzyl Alcohol Adsorption Adsorption Benzyl Alcohol->Adsorption Active Site (Co) Active Site (Co) Active Site (Co)->Adsorption Surface Reaction Surface Reaction Adsorption->Surface Reaction O2 Desorption Desorption Surface Reaction->Desorption Desorption->Active Site (Co) Benzaldehyde Benzaldehyde Desorption->Benzaldehyde H2O H2O Desorption->H2O

Simplified mechanism for benzyl alcohol oxidation on a cobalt active site.

II. Comparative Study 2: Reduction of 4-Nitrophenol

The reduction of 4-nitrophenol to 4-aminophenol is a benchmark reaction for evaluating the performance of catalysts, particularly noble metal nanoparticles. 4-aminophenol is a valuable intermediate in the synthesis of pharmaceuticals and other industrial chemicals.[11] Sodium borohydride (NaBH₄) is commonly used as the reducing agent in this reaction.[11]

This comparison evaluates a ZIF-67 derived catalyst against traditional noble metal catalysts such as gold (Au) and silver (Ag) nanoparticles.

Data Presentation: Reduction of 4-Nitrophenol
CatalystSupportApparent Rate Constant (k_app) (s⁻¹)Reaction Time (min)Conversion (%)Reference
Ni NanoparticlesCo-N-C (from ZIF-67)6.1 x 10⁻³->99[12]
Co-N-C (from ZIF-67)None1.7 x 10⁻³--[12]
Ag NanoparticlesZIF-8@ZIF-6712.22 x 10⁻³->99[13]
Au NanoparticlesIonic Liquid-<10>99[14]
Ag NanoparticlesPolydopamine-Magnetite-<5>99[15]
Pt NanoparticlesIron Oxide-<10>99[16]
Experimental Protocols

Synthesis of Ni Nanoparticles on ZIF-67 Derived Carbon:

  • Synthesize ZIF-67 as described previously.

  • Pyrolyze the ZIF-67 at 600°C under an inert atmosphere to obtain a Co-N-C support.[12]

  • Disperse the Co-N-C support in a solution of a nickel salt (e.g., nickel nitrate).

  • Reduce the nickel ions to form Ni nanoparticles on the support, for example, by chemical reduction with NaBH₄.[12]

Synthesis of Traditional Noble Metal Nanoparticles:

Noble metal nanoparticles are typically synthesized by the chemical reduction of their corresponding metal salts (e.g., HAuCl₄, AgNO₃) in the presence of a stabilizing agent to control particle size and prevent aggregation.[11][14]

Catalytic Reduction of 4-Nitrophenol:

  • In a quartz cuvette, add an aqueous solution of 4-nitrophenol.[14]

  • Add a freshly prepared aqueous solution of NaBH₄. The solution will turn yellow due to the formation of the 4-nitrophenolate ion.[14]

  • Add a small amount of the catalyst dispersion to the solution to initiate the reaction.[14]

  • Monitor the progress of the reaction by observing the decrease in the UV-Vis absorbance peak at 400 nm (corresponding to the 4-nitrophenolate ion) and the appearance of a new peak around 300 nm (corresponding to 4-aminophenol).[11]

Signaling Pathways and Experimental Workflows

experimental_workflow_reduction cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Reduction ZIF-67 ZIF-67 Pyrolysis Pyrolysis ZIF-67->Pyrolysis Co-N-C Support Co-N-C Support Pyrolysis->Co-N-C Support Reduction Reduction Co-N-C Support->Reduction Ni Salt Ni Salt Ni Salt->Reduction Ni@Co-N-C Ni@Co-N-C Reduction->Ni@Co-N-C 4-Nitrophenol 4-Nitrophenol Cuvette Cuvette 4-Nitrophenol->Cuvette NaBH4 NaBH4 NaBH4->Cuvette Catalyst Catalyst Catalyst->Cuvette 4-Aminophenol 4-Aminophenol Cuvette->4-Aminophenol

Experimental workflow for ZIF-67 derived catalyst synthesis and 4-nitrophenol reduction.

reaction_mechanism_reduction 4-Nitrophenol 4-Nitrophenol Adsorption Adsorption 4-Nitrophenol->Adsorption Catalyst Surface Catalyst Surface Catalyst Surface->Adsorption Electron Transfer Electron Transfer Adsorption->Electron Transfer Desorption Desorption Electron Transfer->Desorption Desorption->Catalyst Surface 4-Aminophenol 4-Aminophenol Desorption->4-Aminophenol BH4- BH4- BH4-->Electron Transfer Provides H-

References

The Influence of Solvents on the Performance of ZIF-67: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The selection of a solvent is a critical parameter in the synthesis of Zeolitic Imidazolate Framework-67 (ZIF-67), a metal-organic framework (MOF) with significant potential in catalysis, separation, and drug delivery. The choice of solvent profoundly impacts the material's physicochemical properties, including its morphology, crystal size, surface area, and thermal stability. This guide provides a detailed comparison of ZIF-67 performance when synthesized in various solvents, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific applications.

Performance Comparison of ZIF-67 in Different Solvents

The following table summarizes the key performance metrics of ZIF-67 synthesized in different solvents, based on published experimental data.

Solvent SystemMorphologyCrystal/Particle SizeBET Surface Area (m²/g)Key Performance Highlights
Methanol (MeOH) Rhombic dodecahedron[1][2]200-400 nm[2], ~132 nm (crystalline)[3], ~350 nm (average)[4]-Higher thermal stability compared to water-synthesized ZIF-67[1][2]. Showed the highest extraction efficiency for solid-phase microextraction (SPME)[4]. Resulted in highly crystalline particles with good CO2 adsorption[5].
Ethanol (EtOH) Rhombic dodecahedron~128 nm (crystalline)[3], ~250 nm (average)[4]1506[3]High specific surface area[3]. Good CO2 adsorption, slightly lower than methanol-synthesized ZIF-67[5].
Water (H₂O) Leaf-like[1][2]10-16 µm[1][2]-Lower thermal stability compared to methanol-synthesized ZIF-67[1][2]. Low extraction efficiency in SPME due to its morphology[4]. Considered an eco-friendly solvent option[1][2].
Acetone Sharp dodecahedrons~64 nm (crystalline)[3]-Produces smaller nanoparticles compared to methanol and ethanol[3].
Methanol-Water Mixture Agglomerated particles[4]Large, agglomerated particles[4]-Leads to particle agglomeration, which may not be optimal for applications requiring well-dispersed crystals[4].
Ethanol-Water Mixture Hexagonal sheet-like< 100 nm thickness-Improved extraction efficiency compared to ZIF-67 synthesized in water alone[4].
Dimethyl Sulfoxide (DMSO) Significantly smaller crystalsSmaller than in methanol-Appealing for the synthesis of small crystals with a narrow size distribution[6].

Experimental Protocols

The synthesis and characterization of ZIF-67 across different studies generally follow a consistent methodology, with variations in solvent, temperature, and reaction time.

General Synthesis of ZIF-67

A common method for synthesizing ZIF-67 involves the reaction of a cobalt (II) salt with 2-methylimidazole (Hmim) in a chosen solvent at room temperature or under solvothermal conditions.

  • Precursor Preparation:

    • Solution A: Cobalt (II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) is dissolved in the selected solvent (e.g., methanol, ethanol, water, acetone).

    • Solution B: 2-methylimidazole (Hmim) is dissolved in the same solvent.

  • Reaction:

    • Solution B is added to Solution A under stirring. The molar ratio of Hmim to the cobalt salt is a critical parameter that is often varied.

    • The mixture is stirred at room temperature for a specified duration, which can range from minutes to several hours[3][7]. Some protocols may utilize solvothermal synthesis, where the mixture is heated in an autoclave.

  • Product Recovery:

    • The resulting precipitate (ZIF-67 crystals) is collected by centrifugation.

    • The product is washed multiple times with the synthesis solvent (e.g., ethanol) to remove unreacted precursors.

    • Finally, the purified ZIF-67 is dried, typically in an oven at a specific temperature (e.g., 60-80 °C).

Characterization Techniques
  • Scanning Electron Microscopy (SEM): Used to observe the morphology and particle size of the synthesized ZIF-67 crystals[1][3].

  • X-ray Diffraction (XRD): Employed to determine the crystalline structure and purity of the ZIF-67 material. The sharpness and intensity of the diffraction peaks indicate the degree of crystallinity[4]. The average crystalline size can be calculated using the Scherrer equation[3].

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the formation of the ZIF-67 framework by identifying the characteristic vibrational bands, such as the Co-N stretching mode[3][8].

  • Thermogravimetric Analysis (TGA): Performed to evaluate the thermal stability of the ZIF-67 samples[2][3].

  • Brunauer-Emmett-Teller (BET) Analysis: Used to measure the specific surface area and porosity of the material through nitrogen adsorption-desorption isotherms[3][9].

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and performance evaluation of ZIF-67 in different solvents.

ZIF67_Synthesis_Workflow cluster_synthesis ZIF-67 Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation Co_Source Cobalt(II) Salt (e.g., Co(NO₃)₂·6H₂O) Mixing Mixing & Reaction (Room Temp / Solvothermal) Co_Source->Mixing Ligand 2-Methylimidazole (Hmim) Ligand->Mixing Solvent Solvent (MeOH, EtOH, H₂O, etc.) Solvent->Mixing Centrifugation Centrifugation & Washing Mixing->Centrifugation Precipitate Formation Drying Drying Centrifugation->Drying SEM SEM (Morphology, Size) Drying->SEM XRD XRD (Crystallinity) Drying->XRD BET BET (Surface Area) Drying->BET TGA TGA (Thermal Stability) Drying->TGA Performance_Analysis Structure-Property Relationship Analysis SEM->Performance_Analysis XRD->Performance_Analysis BET->Performance_Analysis Catalysis Catalytic Activity Adsorption Adsorption Capacity (e.g., CO₂, Dyes) SPME Solid-Phase Microextraction Performance_Analysis->Catalysis Performance_Analysis->Adsorption Performance_Analysis->SPME

Caption: Workflow for ZIF-67 synthesis, characterization, and performance testing.

References

validating the long-term stability of ZIF-67 composites

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Long-Term Stability of ZIF-67 Composites

Zeolitic Imidazolate Framework-67 (ZIF-67), a metal-organic framework (MOF) with a characteristic sodalite topology, has garnered significant attention for its high porosity, large surface area, and catalytic activity. However, the practical application of pristine ZIF-67 is often limited by its modest long-term stability, particularly in aqueous or acidic/basic environments. To address this, researchers have developed a variety of ZIF-67 composites, integrating the MOF with other materials to enhance its durability without compromising its advantageous properties. This guide provides a comparative overview of the long-term stability of various ZIF-67 composites, supported by experimental data and detailed protocols.

Comparative Stability Analysis

The long-term stability of ZIF-67 composites is a critical factor for their deployment in real-world applications such as catalysis, gas separation, and drug delivery. The following tables summarize the performance of different ZIF-67 composites under various stress conditions, offering a comparative look at their stability.

Composite MaterialApplicationStress ConditionDuration/CyclesPerformance RetentionReference
ZIF-67/NiCo-LDHOxygen Evolution ReactionHigh current density (500 mA cm⁻²)> 75,000 secondsStable performance with low overpotential[1]
ZIF-67/Pebax MH-1657Gas Separation (CO₂/N₂)High pressure (15 bar)Not specifiedSolvothermal synthesis method ensured greater stability[2][3]
Ni-doped ZIF-67CO₂ Methanation300 °C500 hoursMaintained high catalytic activity (~94% CH₄ selectivity)[4]
Co-ZIF-67@Fe-MIL(101)SMX Degradation6 cyclesRetained up to 82% efficiency[5]
rGO/ZIF-67 AerogelUranium AdsorptionpH 1.09 to 5.99Not specifiedStable adsorption capacity[6]
ZIF-67@BentoniteDye AdsorptionNot specifiedNot specifiedEnhanced thermal stability[7]
ZIF-8@ZIF-67Antibiotic DecompositionNot specifiedNot specifiedHigher stability in water compared to ZIF-8[8][9]
Analytical TechniqueZIF-67 CompositeKey Stability Findings
Thermogravimetric Analysis (TGA) rGO/ZIF-67 aerogelStructurally stable up to approximately 350°C.[6]
ZIF-67@BentoniteEnhanced thermal stability compared to pristine ZIF-67.[7]
ZIF-67/Pebax MH-1657Incorporation of ZIF-67 modulates the thermal behavior of the polymer matrix.[2][3]
X-ray Diffraction (XRD) ZIF-67 nanosheetsMaintained crystalline structure in aqueous solution, unlike regular dodecahedron ZIF-67 crystals.[10]
ZIF-8@ZIF-67Confirmed the successful synthesis and crystallinity of the composite.[8][9]
ZIF-67 synthesized without CTABShowed higher resistance to structural degradation in water.[11]
Recyclability Tests Co-ZIF-67@Fe-MIL(101)Retained up to 82% of its initial catalytic efficiency after 6 cycles for sulfamethoxazole degradation.[5]
ZIF-67Showed stable and effective catalytic activity in Rhodamine B degradation.[5]

Experimental Protocols

The validation of long-term stability relies on a set of rigorous experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

Hydrothermal Stability Test

This test evaluates the structural integrity of ZIF-67 composites in an aqueous environment, which is crucial for applications in wastewater treatment and catalysis in aqueous media.

  • Procedure:

    • Disperse a known amount of the ZIF-67 composite in deionized water or a specific aqueous solution (e.g., buffer at a certain pH).

    • Seal the mixture in an autoclave and heat at a specified temperature (e.g., 140 °C) for a defined period (e.g., 24 hours).[2]

    • After cooling to room temperature, recover the solid material by centrifugation and wash it multiple times with a suitable solvent like methanol.[2]

    • Dry the sample at a specific temperature (e.g., 60 °C) for 24 hours.[2]

    • Analyze the structure of the treated sample using Powder X-ray Diffraction (PXRD) and compare it with the pattern of the as-synthesized material to check for any degradation. Further characterization can be done using Fourier-Transform Infrared Spectroscopy (FTIR) and Scanning Electron Microscopy (SEM).

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

TGA is employed to determine the thermal stability of the composites by monitoring their weight change as a function of temperature.

  • Procedure:

    • Place a small amount of the dried ZIF-67 composite sample into a TGA crucible.

    • Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[7]

    • Record the weight loss as a function of temperature. The temperature at which significant weight loss occurs indicates the onset of decomposition.

Long-Term Performance Evaluation in Catalysis

This protocol assesses the stability of a ZIF-67 composite as a catalyst over an extended period or multiple reaction cycles.

  • Procedure:

    • Set up the catalytic reaction under optimal conditions (e.g., temperature, pressure, reactant concentrations).

    • For continuous operation, monitor the product yield or conversion rate over a long duration (e.g., 500 hours).[4]

    • For cyclic operation, after each cycle, recover the catalyst by centrifugation, wash it with a suitable solvent, and dry it.

    • Re-introduce the recycled catalyst into a fresh reaction mixture and repeat the process for a desired number of cycles (e.g., 6 cycles).[5]

    • Analyze the catalyst's performance in each cycle and characterize its structure after the final cycle to check for degradation.

Visualizing Stability Validation

The following diagrams illustrate key conceptual frameworks in the stability assessment of ZIF-67 composites.

cluster_synthesis Composite Synthesis cluster_stress Stress Conditions cluster_analysis Post-Stress Analysis ZIF67 ZIF-67 Synthesis Synthesis Method (e.g., in situ, solvothermal) ZIF67->Synthesis Matrix Matrix Material (e.g., Polymer, LDH, GO) Matrix->Synthesis Composite ZIF-67 Composite Synthesis->Composite Thermal Thermal Composite->Thermal Exposure Chemical Chemical (pH) Composite->Chemical Exposure Mechanical Mechanical Composite->Mechanical Exposure Operational Operational (Long-term use) Composite->Operational Exposure Structural Structural Integrity (XRD, SEM, TEM) Thermal->Structural Evaluation Chemical_Comp Chemical Composition (FTIR, XPS) Thermal->Chemical_Comp Evaluation Performance Performance Metric (e.g., Catalytic activity, Gas Permeability) Thermal->Performance Evaluation Chemical->Structural Evaluation Chemical->Chemical_Comp Evaluation Chemical->Performance Evaluation Mechanical->Structural Evaluation Mechanical->Chemical_Comp Evaluation Mechanical->Performance Evaluation Operational->Structural Evaluation Operational->Chemical_Comp Evaluation Operational->Performance Evaluation

Workflow for ZIF-67 composite stability validation.

cluster_factors Contributing Factors cluster_outcomes Improved Performance center Enhanced Stability Durability Increased Durability center->Durability Reusability Enhanced Reusability center->Reusability Wider_pH Wider pH Tolerance center->Wider_pH Thermal_Res Higher Thermal Resistance center->Thermal_Res Interfacial Strong Interfacial Interaction Interfacial->center Morphology Controlled Morphology (e.g., Nanosheets) Morphology->center Protection Protective Matrix Protection->center Synergy Synergistic Effects Synergy->center

Factors contributing to the enhanced stability of ZIF-67 composites.

References

Safety Operating Guide

Navigating the Disposal of ACS-67: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of any chemical substance is a critical component of laboratory safety and environmental responsibility. The designation "ACS-67" is not a unique identifier and may refer to several different chemical products, each with distinct properties, hazards, and disposal requirements. Therefore, the first and most crucial step for any researcher, scientist, or drug development professional is to positively identify the specific chemical by referencing the manufacturer's label and, most importantly, the Safety Data Sheet (SDS).

This guide provides a general framework for the safe handling and disposal of a laboratory chemical, using various substances that may be identified as "67" as illustrative examples of the diverse considerations required.

Step 1: Identify the Chemical and Consult the Safety Data Sheet (SDS)

Before any handling or disposal procedures begin, it is imperative to identify the exact chemical. The CAS (Chemical Abstracts Service) number is a unique identifier that will be listed on the product's container and its SDS. The SDS is the primary source of information for chemical properties, hazards, handling, storage, and disposal.

To illustrate the importance of this step, the search for "this compound" yielded multiple distinct substances with significantly different characteristics:

Substance NameCAS NumberKey Hazards
ACS 67 (SCBT)1088434-86-9For Research Use Only. Specific hazards not detailed in provided search results, but SDS must be consulted.
ACS-W 24PKMixtureExtremely flammable aerosol. Causes serious eye irritation. Suspected of damaging the unborn child. May cause damage to organs through prolonged or repeated exposure.[1]
Copper-67 (Cu-67)Not explicitly providedRadioactive material. Decays by β- decay.[2]
Superior No. 67MixtureMay release small amounts of HCl. Irritating to eyes and skin.[3]
Acid Orange 6712220-06-3Organic azo dye. May cause irritation.[4]
Hexane (ACS Grade)110-54-3Highly flammable. Causes skin irritation. Harmful with prolonged exposure. Toxic to aquatic life. Possible risk of impaired fertility.[5]
Flammable Liquid (Sigma-Aldrich)Not explicitly providedFlammable liquid and vapor. Causes severe skin burns and eye damage.
Gallium-67 (Ga-67)14119-09-6Radioactive material.[6]

This table clearly demonstrates that a generic disposal plan for "this compound" would be dangerously inadequate. The procedures for disposing of a flammable, toxic solvent like Hexane are vastly different from those for a radioactive isotope like Copper-67 or a corrosive substance.

Step 2: General Laboratory Chemical Disposal Protocol

Once the specific chemical and its hazards are understood from the SDS, a safe and compliant disposal plan can be implemented. The following is a generalized workflow for the disposal of chemical waste from a laboratory setting.

G cluster_prep Preparation Phase cluster_segregation Segregation & Collection cluster_disposal Final Disposal start Start: Need to Dispose of Chemical Waste identify 1. Identify Chemical (Check Label & CAS Number) start->identify sds 2. Obtain & Review Safety Data Sheet (SDS) identify->sds ppe 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) sds->ppe waste_stream 4. Determine Correct Waste Stream (e.g., Halogenated, Non-Halogenated, Solid, Aqueous, Radioactive) ppe->waste_stream container 5. Select Compatible, Labeled Waste Container waste_stream->container transfer 6. Carefully Transfer Waste to Container container->transfer seal 7. Securely Seal Container transfer->seal storage 8. Move to Designated Waste Accumulation Area seal->storage log 9. Log Waste for Pickup (Follow Institutional Procedures) storage->log pickup 10. Await Pickup by Environmental Health & Safety (EHS) log->pickup end End: Waste Properly Disposed pickup->end

Caption: General workflow for laboratory chemical waste disposal.

Step 3: Key Experimental Protocols for Safe Disposal

The following provides a detailed methodology for the key steps in the chemical disposal process.

Protocol for Waste Characterization and Segregation
  • Consult Section 13 of the SDS: This section, titled "Disposal Considerations," will provide specific guidance from the manufacturer.

  • Determine Waste Classification: Based on the SDS and institutional guidelines, classify the waste. Common classifications include:

    • Hazardous Waste: Exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.

    • Radioactive Waste: For isotopes like Copper-67 or Gallium-67, disposal must follow strict radiation safety protocols.

    • Non-Hazardous Waste: Some chemicals may be deemed non-hazardous by regulatory bodies, but always confirm with your institution's Environmental Health & Safety (EHS) office.

  • Segregate Waste Streams: Never mix incompatible waste types. Common segregation practices include:

    • Halogenated vs. Non-Halogenated Organic Solvents

    • Acids vs. Bases

    • Oxidizers vs. Flammables

    • Liquid vs. Solid Waste

    • Radioactive vs. Chemical Waste

Protocol for Waste Container Management
  • Container Selection: Use only approved, chemically compatible containers. For example, do not store corrosive acids in metal cans. The container must be in good condition with a secure, leak-proof lid.

  • Labeling: All waste containers must be clearly labeled. The label should include:

    • The words "Hazardous Waste" (or other appropriate designation).

    • The full chemical name(s) of the contents (no abbreviations or formulas).

    • The approximate percentage of each component.

    • The primary hazard(s) (e.g., Flammable, Corrosive, Toxic, Reactive).

    • The date accumulation started.

    • The name and contact information of the generating researcher/lab.

  • Accumulation: Keep waste containers closed at all times, except when adding waste. Store containers in a designated satellite accumulation area within the laboratory that is under the control of the operator.

Immediate Safety and Logistical Information

  • Personal Protective Equipment (PPE): Always wear appropriate PPE as specified in the SDS. This typically includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1] For highly hazardous materials, additional protection such as a face shield or respirator may be necessary.[7]

  • Ventilation: Handle volatile or highly toxic chemicals only in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Spill Response: Be prepared for spills. Have a spill kit readily available with appropriate absorbent materials. For flammable liquids, eliminate all ignition sources.[1] For corrosive materials, have a neutralizing agent (such as sodium bicarbonate for acids) available.[3] In case of a large or hazardous spill, evacuate the area and contact your institution's EHS office immediately.

  • Emergency Procedures: In case of eye contact, immediately flush with water for at least 15 minutes and seek medical attention.[1] For skin contact, remove contaminated clothing and wash the affected area thoroughly.[3] If inhaled, move to fresh air and seek medical attention.[5]

By prioritizing accurate chemical identification and diligent adherence to the procedures outlined in the Safety Data Sheet and institutional guidelines, researchers can ensure the safe and compliant disposal of all chemical waste, including any substance designated as "this compound." This approach not only protects laboratory personnel but also safeguards the wider community and the environment.

References

Personal protective equipment for handling ACS-67

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for ACS-67

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of this compound (CAS Number: 1088434-86-9), a hydrogen sulfide-releasing derivative of latanoprost acid. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Compound Information
Identifier Value
Chemical Name 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl ester, 5Z-heptenoic acid
CAS Number 1088434-86-9
Molecular Formula C₃₂H₃₈O₅S₃
Molecular Weight 598.8 g/mol
Personal Protective Equipment (PPE)

Given that this compound is a derivative of latanoprost and releases hydrogen sulfide, a combination of precautions related to both substances is necessary.

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[1]Protects against splashes and potential eye irritation from the compound or released hydrogen sulfide.[1]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber), lab coat, and closed-toe shoes.[1]Prevents skin contact, which may cause irritation.[2]
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood.[3] For situations with potential for significant hydrogen sulfide release (above 10 ppm), an air-purifying respirator (APR) with cartridges for acid gases should be used. For concentrations at or above 100 ppm, a self-contained breathing apparatus (SCBA) is required.[4][5]This compound is designed to release hydrogen sulfide, a toxic gas.[1][5] Proper ventilation and respiratory protection are critical to avoid inhalation, which can cause severe health effects.[1]
Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Procedure Guideline
General Handling Avoid contact with eyes, skin, and clothing.[2] Do not breathe dust, vapor, mist, or gas. Handle in a well-ventilated area or under a chemical fume hood.[3]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Recommended storage temperature is typically -20°C for long-term stability.
Spill Management In case of a spill, wear appropriate PPE, absorb the spill with inert material (e.g., sand, vermiculite), and collect it in a sealed container for disposal.[2] Ensure adequate ventilation.
Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Waste Type Disposal Method
Unused this compound Dispose of as hazardous chemical waste through a licensed contractor. Do not dispose of down the drain or in regular trash.
Contaminated Materials Any materials that have come into contact with this compound (e.g., gloves, absorbent pads, glassware) should be collected in a sealed, labeled container and disposed of as hazardous waste.
Empty Containers Rinse empty containers thoroughly with a suitable solvent (e.g., ethanol, DMSO) and dispose of the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Experimental Workflow and Safety Decision Process

The following diagrams illustrate the general workflow for handling this compound and the logical steps for ensuring safety.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS and Protocols Review SDS and Protocols Don PPE Don PPE Review SDS and Protocols->Don PPE Weighing and Dilution Weighing and Dilution Experimental Use Experimental Use Weighing and Dilution->Experimental Use Weighing and Dilution->Experimental Use Decontaminate Work Area Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste

Caption: General experimental workflow for handling this compound.

G start Handling this compound is_ventilated Is the area well-ventilated or under a fume hood? start->is_ventilated stop STOP! Move to a ventilated area. is_ventilated->stop No check_ppe Is appropriate PPE being worn? (Gloves, Goggles, Lab Coat) is_ventilated->check_ppe Yes proceed Proceed with experiment check_ppe->proceed Yes get_ppe Obtain and wear correct PPE. check_ppe->get_ppe No get_ppe->check_ppe

Caption: Safety decision-making process for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.